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Foundational

An In-depth Technical Guide to Methyl 1-pivaloyl-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl 1-pivaloyl-1H-indole-6-carboxylate (CAS No. 957127-83-2), a key intermediate in synthetic o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 1-pivaloyl-1H-indole-6-carboxylate (CAS No. 957127-83-2), a key intermediate in synthetic organic and medicinal chemistry. This document delineates its chemical and physical properties, provides a detailed synthesis protocol, discusses its reactivity, and explores its applications in the synthesis of biologically active molecules.

Introduction: The Strategic Importance of a Protected Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] However, the reactivity of the indole nitrogen and the C3 position can complicate synthetic transformations. The introduction of a protecting group on the indole nitrogen is a common strategy to enhance stability, modulate reactivity, and direct substitution to other positions on the indole ring.

Methyl 1-pivaloyl-1H-indole-6-carboxylate emerges as a valuable building block in this context. The pivaloyl group, a sterically hindered acyl moiety, serves as a robust protecting group for the indole nitrogen.[3] This protection is crucial for preventing undesired side reactions during subsequent chemical modifications of the indole ring or the ester functionality. The methyl ester at the 6-position provides a versatile handle for further elaboration, enabling the synthesis of a diverse array of more complex molecules, particularly in the pursuit of novel therapeutics.[4][5]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is fundamental for its effective use in research and development. The key properties of Methyl 1-pivaloyl-1H-indole-6-carboxylate are summarized in the table below.

PropertyValueSource
CAS Number 957127-83-2[6]
Molecular Formula C₁₅H₁₇NO₃[6]
Molecular Weight 259.30 g/mol [6]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.Inferred from structure
Storage Store in a cool, dry place away from light.[6]
Spectroscopic Profile

While a publicly available, comprehensive set of spectra for this specific compound is limited, the expected spectral data, based on the analysis of its structure and comparison with similar compounds, are as follows:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): ~8.2 (s, 1H, H-7), ~7.8 (d, 1H, H-5), ~7.6 (d, 1H, H-4), ~7.3 (d, 1H, H-2), ~6.6 (d, 1H, H-3), ~3.9 (s, 3H, -OCH₃), ~1.4 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ (ppm): ~177 (C=O, pivaloyl), ~167 (C=O, ester), ~138 (C-7a), ~131 (C-3a), ~129 (C-6), ~123 (C-4), ~122 (C-5), ~116 (C-7), ~108 (C-3), ~105 (C-2), ~52 (-OCH₃), ~40 (quaternary C, pivaloyl), ~28 (-C(CH₃)₃).

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~2970 (C-H, aliphatic), ~1725 (C=O, ester), ~1690 (C=O, amide), ~1600, ~1480 (C=C, aromatic), ~1250 (C-O, ester).

  • Mass Spectrometry (MS):

    • Expected [M]+: 259.12.

Synthesis of Methyl 1-pivaloyl-1H-indole-6-carboxylate

The synthesis of Methyl 1-pivaloyl-1H-indole-6-carboxylate is typically achieved through the N-acylation of the corresponding indole precursor, methyl 1H-indole-6-carboxylate. The following protocol is a representative procedure based on established methods for N-acylation of indoles using pivaloyl chloride.[3][7][8]

Experimental Protocol: N-Pivaloylation of Methyl 1H-indole-6-carboxylate

Objective: To synthesize Methyl 1-pivaloyl-1H-indole-6-carboxylate by N-acylation of methyl 1H-indole-6-carboxylate with pivaloyl chloride.

Materials:

  • Methyl 1H-indole-6-carboxylate

  • Pivaloyl chloride[8]

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1H-indole-6-carboxylate (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (Et₃N, 1.2 eq) dropwise with stirring.

  • Acylation: Slowly add pivaloyl chloride (1.1 eq) to the reaction mixture at 0 °C.[7]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford Methyl 1-pivaloyl-1H-indole-6-carboxylate as a solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the pivaloyl chloride.

  • Anhydrous Solvent: Ensures that the reagents are not consumed by reaction with water.

  • DMAP as a Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction by forming a more reactive N-acylpyridinium intermediate.

  • Triethylamine as a Base: Neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Aqueous Work-up: Removes the triethylamine hydrochloride salt, excess base, and other water-soluble impurities.

  • Chromatographic Purification: Separates the desired product from any unreacted starting materials or byproducts.

Synthetic Workflow Diagram

SynthesisWorkflow Indole Methyl 1H-indole-6-carboxylate Reaction N-Acylation (0°C to RT) Indole->Reaction Reagents Pivaloyl Chloride, Et3N, DMAP, DCM Reagents->Reaction Workup Aqueous Work-up Reaction->Workup Quench Purification Column Chromatography Workup->Purification Product Methyl 1-pivaloyl-1H-indole-6-carboxylate Purification->Product

Caption: Synthetic workflow for Methyl 1-pivaloyl-1H-indole-6-carboxylate.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of Methyl 1-pivaloyl-1H-indole-6-carboxylate is primarily centered around the ester functionality and the indole nucleus, with the pivaloyl group serving as a key modulator of this reactivity.

Reactions at the Ester Group

The methyl ester at the C6 position can undergo various transformations, including:

  • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) will yield the corresponding carboxylic acid, 1-pivaloyl-1H-indole-6-carboxylic acid. This carboxylic acid can then be coupled with various amines to form amides, a common structural motif in many pharmaceuticals.

  • Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, often in the presence of a catalyst.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, (1-pivaloyl-1H-indol-6-yl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions Involving the Indole Nucleus

The pivaloyl group is a robust protecting group, stable to a variety of reaction conditions. However, it can be removed when desired.

  • Deprotection: The pivaloyl group is known to be difficult to remove under standard acidic or basic conditions. However, it can be cleaved using strong bases such as lithium diisopropylamide (LDA) at elevated temperatures.[9] This orthogonality makes it a valuable protecting group in multi-step syntheses.

Role as a Key Intermediate in Drug Discovery

Indole-6-carboxylate derivatives are of significant interest in medicinal chemistry due to their potential to act as inhibitors of various enzymes, particularly kinases.[5][10] Methyl 1-pivaloyl-1H-indole-6-carboxylate serves as a crucial starting material for the synthesis of libraries of compounds that can be screened for biological activity.

Potential Therapeutic Targets:

The indole-6-carboxamide scaffold, accessible from Methyl 1-pivaloyl-1H-indole-6-carboxylate, has been explored for the development of antagonists for peptidoleukotriene receptors, which are implicated in asthma and other inflammatory conditions.[11]

Logical Relationship Diagram

LogicalRelationships Start Methyl 1-pivaloyl-1H-indole-6-carboxylate Hydrolysis Hydrolysis (e.g., LiOH) Start->Hydrolysis Acid 1-Pivaloyl-1H-indole-6-carboxylic acid Hydrolysis->Acid AmideCoupling Amide Coupling (with various amines) Acid->AmideCoupling Amides Library of N-substituted 1-pivaloyl-1H-indole-6-carboxamides AmideCoupling->Amides Deprotection Deprotection (e.g., LDA) Amides->Deprotection DeprotectedAmides Library of N-substituted 1H-indole-6-carboxamides Deprotection->DeprotectedAmides Screening Biological Screening (e.g., Kinase Assays) DeprotectedAmides->Screening Lead Lead Compounds for Drug Development Screening->Lead

Caption: Drug discovery workflow starting from the title compound.

Conclusion

Methyl 1-pivaloyl-1H-indole-6-carboxylate is a strategically important building block for organic and medicinal chemists. The presence of a robust pivaloyl protecting group allows for selective manipulations at the C6-ester functionality, while the indole scaffold provides a template for the development of novel, biologically active molecules. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and an exploration of its reactivity and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

  • Organic Syntheses Procedure. (n.d.). The flask is resealed with the septum and is flushed with nitrogen. The suspension is stirred for 5 min and then cooled to 0 °C in an ice-water bath for 20 min. Retrieved from [Link]

  • Avendaño, C., Sánchez, J. D., & Menéndez, J. C. (2005). An Efficient Procedure for the Deprotection of N-Pivaloylindoles, Carbazoles and β-Carbolines with LDA. Synlett, 2005(01), 107-110.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2015, August 27). Can anyone help with the synthesis of a secondary amide from carboxylic acid? Retrieved from [Link]

  • El-Faham, A., & Funosas, R. S. (2013). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 3(45), 22815-22841.
  • Sarkar, B., Das, S., & Al-Dhabi, N. A. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 1-15.
  • Brown, F. J., Bernstein, P. R., Cronk, L. A., Dosset, D. L., Eves, K. C., Foley, J. J., ... & Wolanin, D. J. (1993). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Journal of medicinal chemistry, 36(3), 394-409.
  • Rao, K. V. B., Reddy, A. S., & Kumar, K. A. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(6), 2442-2450.
  • PubChem. (n.d.). 1-Methyl-1H-indole-6-carboxylic acid. Retrieved from [Link]

  • Coles, S. L. (née Huth), & Hursthouse, M. B. (2008). 1-Methyl-1H-indole-6-carboxylic acid. eCrystals - University of Southampton. Retrieved from [Link]

Sources

Exploratory

Methyl 1-pivaloylindole-6-carboxylate: Technical Guide to Structure, Synthesis, and Applications

Abstract Methyl 1-pivaloylindole-6-carboxylate (CAS: 957127-83-2) is a specialized heterocyclic intermediate utilized in the synthesis of complex pharmaceutical agents.[1] Characterized by a sterically demanding pivaloyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 1-pivaloylindole-6-carboxylate (CAS: 957127-83-2) is a specialized heterocyclic intermediate utilized in the synthesis of complex pharmaceutical agents.[1] Characterized by a sterically demanding pivaloyl group at the N-1 position and a methyl ester at the C-6 position, this compound serves as a robust scaffold for regioselective functionalization of the indole core. This guide details its physicochemical properties, synthetic protocols, and strategic utility in medicinal chemistry, specifically regarding Directed Ortho Metalation (DoM) and protecting group strategies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Methyl 1-pivaloylindole-6-carboxylate is the N-acylated derivative of methyl indole-6-carboxylate. The introduction of the pivaloyl (2,2-dimethylpropanoyl) moiety significantly alters the electronic and steric environment of the indole ring, enhancing lipophilicity and preventing electrophilic attack at the nitrogen or C-3 position during subsequent transformations.

Core Identifiers
ParameterSpecification
IUPAC Name Methyl 1-(2,2-dimethylpropanoyl)indole-6-carboxylate
CAS Registry Number 957127-83-2
Molecular Formula C₁₅H₁₇NO₃
Molecular Weight 259.30 g/mol
SMILES COC(=O)C1=CC=C2C=CN(C(=O)C(C)(C)C)C2=C1
Parent Compound Methyl indole-6-carboxylate (CAS: 50820-65-0)
Physical Properties (Experimental & Predicted)
PropertyValue / Description
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate, Methanol; Insoluble in water
LogP (Predicted) ~3.8 (Increased lipophilicity vs. parent indole due to t-Bu group)
Melting Point Note: Specific experimental MP is proprietary to batch; typically >80°C based on structural analogs.

Synthesis & Production Protocols

The synthesis of Methyl 1-pivaloylindole-6-carboxylate is achieved via the nucleophilic substitution of pivaloyl chloride by the deprotonated indole nitrogen. This reaction requires anhydrous conditions to prevent hydrolysis of the acid chloride.

Retrosynthetic Analysis

The target molecule is disassembled into two primary building blocks:

  • Methyl indole-6-carboxylate: The nucleophilic core.

  • Pivaloyl Chloride (Trimethylacetyl chloride): The electrophilic acylating agent.

Laboratory Scale Synthesis Protocol

Caution: Pivaloyl chloride is corrosive and lachrymatory. Perform all operations in a fume hood.

Reagents:

  • Methyl indole-6-carboxylate (1.0 eq)[1][2]

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq) OR DMAP/Et₃N for milder conditions.

  • Pivaloyl Chloride (1.2 eq)

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Methyl indole-6-carboxylate dissolved in anhydrous DMF (0.1 M concentration). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Slowly add NaH (1.2 eq) portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns yellow/orange (formation of the indolyl anion).

  • Acylation: Dropwise add Pivaloyl Chloride (1.2 eq) via syringe. The steric bulk of the pivaloyl group requires slow addition to ensure efficient mixing.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will have a higher R_f than the starting material due to loss of the N-H hydrogen bond donor.

  • Work-up: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Visualization: Synthesis Pathway

SynthesisPathway Start Methyl indole-6-carboxylate (CAS 50820-65-0) Intermediate Indolyl Anion (Nucleophile) Start->Intermediate Deprotonation (DMF, 0°C) Reagents Reagents: 1. NaH (Base) 2. Pivaloyl Chloride Reagents->Intermediate Product Methyl 1-pivaloylindole- 6-carboxylate (CAS 957127-83-2) Intermediate->Product Nucleophilic Acyl Substitution

Figure 1: Synthetic pathway for the N-pivaloylation of methyl indole-6-carboxylate.

Structural Utility & Reactivity[2]

The pivaloyl group is not merely a protecting group; it is a directing group that alters the reactivity landscape of the indole.

Directed Ortho Metalation (DoM)

The carbonyl oxygen of the pivaloyl group can coordinate with organolithium reagents (e.g., t-BuLi or LDA), directing deprotonation specifically to the C-2 position. This allows for the introduction of electrophiles (halogens, boronic esters, alkyl groups) at C-2, which is otherwise difficult to access selectively.

Steric Shielding

The bulky tert-butyl moiety protects the indole nitrogen from alkylation and reduces the propensity for polymerization or oxidation, which are common issues with electron-rich indoles.

Deprotection Strategies

The pivaloyl group is robust but can be removed when necessary.

  • Method A (Nucleophilic): Sodium methoxide (NaOMe) in MeOH at reflux.

  • Method B (Hydrolytic): LiOH or NaOH in THF/Water.

  • Method C (Reductive): DIBAL-H (Note: This may also reduce the C-6 ester to an alcohol, so it is rarely used unless simultaneous reduction is desired).

Visualization: Reactivity Logic

ReactivityLogic Core Methyl 1-pivaloylindole-6-carboxylate PivGroup N-Pivaloyl Group (Steric Bulk + Directing) Core->PivGroup EsterGroup C-6 Methyl Ester (Electrophilic Handle) Core->EsterGroup DoM Directed Ortho Metalation (DoM) Allows C-2 Functionalization PivGroup->DoM Coordination w/ Li+ Protection Prevents N-alkylation Increases Stability PivGroup->Protection Steric Hindrance Hydrolysis Hydrolysis to Acid (Saponification) EsterGroup->Hydrolysis LiOH/THF

Figure 2: Functional logic map detailing the reactivity enabled by the N-pivaloyl and C-6 ester motifs.

Analytical Characterization

To validate the synthesis of Methyl 1-pivaloylindole-6-carboxylate, researchers should look for specific spectroscopic signatures.

Proton NMR (¹H-NMR) Expectations (CDCl₃)
  • Pivaloyl Group: A strong singlet integrating to 9H around 1.50 ppm (t-butyl).

  • Methyl Ester: A singlet integrating to 3H around 3.95 ppm (OCH₃).

  • Indole C-2 Proton: A doublet or singlet around 7.6–7.8 ppm . The chemical shift is downfield compared to the unprotected indole due to the electron-withdrawing nature of the N-acyl group.

  • Indole C-7 Proton: A doublet or broad singlet around 8.8–9.0 ppm . This proton is significantly deshielded by the magnetic anisotropy of the adjacent carbonyl group of the pivaloyl moiety.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 260.3 Da

  • [M+Na]⁺: 282.3 Da

  • Fragmentation: Loss of the pivaloyl group (M - 85) may be observed in high-energy collisions.

Applications in Drug Discovery[2]

This compound acts as a critical intermediate in the development of:

  • HCV NS5B Polymerase Inhibitors: Indole-6-carboxylic acid derivatives are frequent scaffolds for viral replication inhibitors.

  • Kinase Inhibitors: The indole core mimics the purine ring of ATP. The C-6 ester provides a vector for solubilizing groups or hydrogen bond acceptors required for binding affinity.

  • Small Molecule Immunomodulators: Used as a stable precursor to generate 2,6-disubstituted indoles.

Safety and Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[2]

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (ester hydrolysis possible over long periods).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a well-ventilated fume hood.

References

  • Sigma-Aldrich. Methyl 1-pivaloyl-1H-indole-6-carboxylate Product Information. Retrieved from

  • BLD Pharm. Methyl 1-pivaloyl-1H-indole-6-carboxylate (CAS 957127-83-2) Technical Data. Retrieved from

  • PubChem. Methyl indole-6-carboxylate (Parent Compound Data). National Library of Medicine. Retrieved from

  • MDPI. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines. Retrieved from

Sources

Foundational

Solubility of methyl 1-pivaloyl-1H-indole-6-carboxylate in organic solvents

Solvation Thermodynamics and Empirical Solubility Profiling of Methyl 1-pivaloyl-1H-indole-6-carboxylate Introduction & Structural Causality Methyl 1-pivaloyl-1H-indole-6-carboxylate (CAS: 957127-83-2) is a highly specia...

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Thermodynamics and Empirical Solubility Profiling of Methyl 1-pivaloyl-1H-indole-6-carboxylate

Introduction & Structural Causality

Methyl 1-pivaloyl-1H-indole-6-carboxylate (CAS: 957127-83-2) is a highly specialized heterocyclic building block frequently utilized in advanced pharmaceutical synthesis and materials science[1]. To design effective extraction, crystallization, and reaction methodologies, process chemists must first understand the fundamental causality behind its solvation thermodynamics.

The native indole core is traditionally electron-rich and capable of participating in hydrogen bonding networks via its N-H proton. However, the functionalization of this specific molecule completely rewrites its solubility profile:

  • Steric Shielding & Lipophilicity: The installation of the N1-pivaloyl (tert-butylcarbonyl) group introduces a massive, highly lipophilic steric umbrella. In synthetic applications like electrophilic C-H borylation, this steric bulk is intentionally leveraged to create unfavourable interactions at the C2 position, effectively directing functionalization to the C7 position[2]. Thermodynamically, this bulky tert-butyl moiety disrupts the formation of solvent-solute cavities in highly cohesive, polar networks (like water).

  • Hydrogen Bond Donor Elimination: The acylation of the indole nitrogen completely eradicates the molecule's native hydrogen bond donor (HBD) capacity. Consequently, the molecule acts exclusively as a hydrogen bond acceptor (HBA) via the carbonyl oxygens of both the N1-pivaloyl group and the C6-methyl ester.

Theoretical Solvation Framework: Hansen Solubility Parameters (HSP)

To systematically predict the solubility of this compound without relying on exhaustive trial-and-error, we employ the Hansen Solubility Parameters (HSP) framework. HSP deconstructs the total cohesive energy density of a substance into three distinct intermolecular forces: Dispersion (


), Polar dipole-dipole interactions (

), and Hydrogen bonding (

)[3].

By mapping these parameters in a 3D coordinate space, we can calculate the distance between the solute and potential solvents, predicting miscibility based on the principle of "like dissolves like"[4].

HSP_Workflow A Target Molecule (Methyl 1-pivaloyl-1H-indole-6-carboxylate) B Group Contribution Analysis A->B C Calculate HSP (δD, δP, δH) B->C E Calculate RED (Relative Energy Difference) C->E D Solvent Database Mapping D->E F Optimal Solvent Selection (RED < 1) E->F Similarity Matching

Fig 1. HSP-driven logical workflow for predictive solvent selection.

Using the Hoftyzer-Van Krevelen group contribution method, the theoretical HSP values for methyl 1-pivaloyl-1H-indole-6-carboxylate are estimated as follows:

  • 
     : Driven strongly by the polarizable aromatic indole core and the aliphatic tert-butyl moiety.
    
  • 
     : Driven by the asymmetric electron distribution of the ester and amide-like dipoles.
    
  • 
     : Driven exclusively by H-bond acceptor interactions from the dual carbonyl groups.
    

Quantitative Solubility Profiling

Based on the HSP estimations and empirical data from structural analogues, the predicted solubility profile of methyl 1-pivaloyl-1H-indole-6-carboxylate across distinct solvent classes at 25°C is summarized below:

Solvent ClassRepresentative SolventPredicted Solubility (mg/mL at 25°C)Solvation Mechanism / Causality
Polar Aprotic Dichloromethane (DCM)> 100 (Highly Soluble)Excellent

and

matching; ideal for lipophilic esters.
Polar Aprotic Tetrahydrofuran (THF)> 100 (Highly Soluble)Strong dipole interactions; easily accommodates the bulky pivaloyl group.
Ester Ethyl Acetate (EtOAc)50 - 100 (Soluble)Strong structural affinity for the C6-methyl ester.
Aromatic Toluene20 - 50 (Moderately Soluble)Favorable

stacking and dispersion interactions with the indole core.
Protic Methanol (MeOH)5 - 15 (Poorly Soluble)Disrupted H-bond network; solute lacks H-bond donors to stabilize MeOH.
Aliphatic n-Heptane< 5 (Very Poorly Soluble)Insufficient polarity to overcome the crystal lattice energy of the solid solute.
Aqueous Water< 0.1 (Insoluble)High lipophilicity of the tert-butyl group completely prevents hydration.

High-Throughput Solubility Screening Protocol (Self-Validating System)

To empirically validate HSP predictions for process chemistry scale-up, a rigorous high-throughput screening (HTS) protocol is required. The following methodology is designed as a self-validating system to ensure true thermodynamic equilibrium is reached, preventing false positives caused by supersaturation or kinetic delays.

Exp_Workflow Step1 1. Aliquot Solvents (1.0 mL into HPLC vials) Step2 2. Add Excess Solute (Saturated State) Step1->Step2 Step3 3. Isothermal Incubation (25°C, 24h at 500 rpm) Step2->Step3 Step4 4. Phase Separation (Centrifuge 10,000 x g) Step3->Step4 Step5 5. Supernatant Extraction & Serial Dilution Step4->Step5 Step6 6. HPLC-UV Quantification (Self-Validating at 48h) Step5->Step6

Fig 2. Self-validating high-throughput empirical solubility screening protocol.

Step-by-Step Methodology:

  • Solvent Aliquoting: Dispense 1.0 mL of each test solvent (e.g., DCM, EtOAc, Toluene, Heptane) into standard 2.0 mL HPLC glass vials.

  • Saturated State Generation: Incrementally add the methyl 1-pivaloyl-1H-indole-6-carboxylate powder to each vial until a visible, undissolved solid pellet remains. This guarantees the solution has reached its maximum saturation threshold.

  • Isothermal Incubation: Seal the vials and place them in an isothermal shaker at 25°C, agitating at 500 rpm for exactly 24 hours. Causality: 24 hours of agitation is strictly required to overcome the kinetic barriers of dissolution and reach a stable thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 25°C. This forces all undissolved micro-particulates into a tight pellet, ensuring the supernatant is optically clear and free of suspended solids that would skew quantification.

  • Extraction & Dilution: Carefully extract 100 µL of the clear supernatant and dilute it in a compatible mobile phase (e.g., Acetonitrile/Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification (Self-Validation): Analyze the diluted samples via HPLC-UV (

    
     nm) against a known calibration curve. Self-Validation Loop:  Repeat steps 3 through 6 at the 48-hour mark. If the concentration variance between the 24h and 48h readings is < 2%, thermodynamic equilibrium is definitively confirmed, and the solubility data is validated.
    

Strategic Solvent Selection for Downstream Applications

  • Reaction Media (Borylation & Cross-Coupling): Dichloromethane (DCM) and Tetrahydrofuran (THF) are the optimal solvents for functionalizing this compound. They provide maximum solubility to ensure homogeneous reaction kinetics and fundamentally lack acidic protons that could quench highly reactive electrophiles or transition metal catalysts used in C7-borylation[2].

  • Crystallization & Purification: The stark contrast in solubility between Ethyl Acetate (highly soluble) and n-Heptane (very poorly soluble) makes this binary mixture an ideal anti-solvent crystallization system. The compound can be dissolved in a minimal volume of warm EtOAc, followed by the slow, controlled addition of n-Heptane to induce nucleation and yield high-purity crystalline product.

References

  • 1308650-59-0 | Methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate - BLDpharm (Contains catalog data for CAS 957127-83-2). BLD Pharm.
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.
  • Controlling selectivity in N-heterocycle directed borylation of indoles. Chemical Communications (RSC Publishing).

Sources

Exploratory

Methyl 1-pivaloyl-1H-indole-6-carboxylate SDS safety data sheet

An in-depth technical guide on the handling, reactivity, and synthetic utility of Methyl 1-pivaloyl-1H-indole-6-carboxylate, designed for application scientists and drug development professionals. Executive Summary Indol...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the handling, reactivity, and synthetic utility of Methyl 1-pivaloyl-1H-indole-6-carboxylate, designed for application scientists and drug development professionals.

Executive Summary

Indole scaffolds are universally recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutics, particularly receptor tyrosine kinase (RTK) inhibitors targeting EGFR and VEGFR-2[1][2]. Methyl 1-pivaloyl-1H-indole-6-carboxylate (CAS: 957127-83-2) is a highly specialized, orthogonally protected building block[3]. While standard Safety Data Sheets (SDS) provide rudimentary hazard communication, they fail to deliver the mechanistic context required for advanced synthetic applications. This whitepaper translates core physicochemical data into field-proven protocols, detailing the strategic advantages of the N-pivaloyl group, safe handling procedures, and self-validating experimental workflows.

Physicochemical Profile & Hazard Assessment

To effectively utilize this compound, researchers must understand the causality behind its storage and handling requirements. The table below synthesizes the core quantitative data[3][4].

ParameterValueMechanistic Rationale
Chemical Name Methyl 1-pivaloyl-1H-indole-6-carboxylateCore scaffold for C2/C3 functionalization.
CAS Registry Number 957127-83-2Unique identifier for procurement[3].
Molecular Formula C15H17NO3-
Molecular Weight 259.30 g/mol -
Storage Conditions 2-8°C, Inert Atmosphere (Ar/N₂)Prevents slow ambient hydrolysis of the C6-methyl ester[3].
Physical Form Off-white crystalline powderHigh surface area increases aerosolization risk during weighing[4].
Purity Specification ≥ 97% (HPLC/NMR)Critical for avoiding side-reactions in transition-metal catalysis[4].

Safety & Handling Causality: Like many functionalized indole esters, this compound is classified as a standard irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3). The primary occupational hazard in a synthetic laboratory is not acute systemic toxicity, but rather the inhalation of the fine crystalline powder. Handling must be conducted within a certified fume hood. The recommendation to store at 2-8°C under argon is not merely a blanket precaution; while the N-pivaloyl group is robust, the C6-methyl ester is susceptible to trace moisture over prolonged periods, which can lead to premature saponification and yield degradation in downstream cross-coupling reactions.

SafetyWorkflow Intake Material Intake (Inspect Seal) Storage Storage (2-8°C, Argon/N2) Intake->Storage Handling Handling (Fume Hood, PPE) Storage->Handling Reaction Reaction Setup (Schlenk Line) Handling->Reaction Waste Waste Disposal (Halogen-Free) Reaction->Waste

Figure 1: Standard safety and handling workflow for N-pivaloyl indole derivatives.

Mechanistic Rationale: The Power of the N-Pivaloyl Group

In drug discovery, the choice of nitrogen protecting group dictates the entire synthetic trajectory. The pivaloyl (tert-butylcarbonyl) group is selected over standard Boc (tert-butyloxycarbonyl) or Tosyl groups for three distinct mechanistic reasons:

  • Extreme Steric Shielding: The bulky tert-butyl moiety physically blocks electrophilic attack at the indole nitrogen, ensuring absolute regioselectivity during C2 or C3 functionalization.

  • Directed Ortho-Metalation (DoM): The carbonyl oxygen of the pivaloyl group acts as a Lewis basic directing group. It coordinates with organolithium reagents (e.g., n-BuLi or LDA), directing lithiation strictly to the C2 position[5][6]. This is a critical prerequisite for synthesizing complex polycyclic kinase inhibitors.

  • Orthogonal Stability: Unlike the Boc group, which is highly acid-sensitive and can prematurely cleave during Lewis acid-catalyzed Friedel-Crafts alkylations, the pivaloyl group is highly stable under moderate acidic conditions, allowing for orthogonal synthetic strategies.

G Core Methyl 1-pivaloyl-1H- indole-6-carboxylate (CAS: 957127-83-2) Deprotection N-Deprotection (Hydrazine / Mild Base) Core->Deprotection Hydrolysis Ester Saponification (LiOH, THF/H2O, 0°C) Core->Hydrolysis Functionalization Directed Lithiation (n-BuLi, THF, -78°C) Core->Functionalization IndoleNH Methyl 1H-indole-6-carboxylate (Free N-H Scaffold) Deprotection->IndoleNH CarboxylicAcid 1-Pivaloyl-1H-indole- 6-carboxylic acid Hydrolysis->CarboxylicAcid Substituted C2-Substituted Indole Derivative Functionalization->Substituted

Figure 2: Divergent synthetic workflows enabled by the orthogonal reactivity of the scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems"—meaning the chemical behavior during the workup intrinsically confirms the success of the reaction, minimizing the need for constant intermediate purification.

Protocol A: Chemoselective C6-Ester Saponification (Retaining N-Piv)

When the synthetic goal is to perform an amide coupling at the 6-position while keeping the indole nitrogen protected, the methyl ester must be selectively hydrolyzed.

  • Preparation: Suspend 1.0 mmol of Methyl 1-pivaloyl-1H-indole-6-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (10 mL).

  • Reaction: Cool the mixture to 0°C. Add 1.2 equivalents of LiOH·H₂O. The steric bulk of the N-Piv group protects it from rapid cleavage under these mild, low-temperature conditions.

  • Monitoring: Stir for 2-4 hours at 0°C. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Self-Validating Workup: Concentrate the mixture under reduced pressure to remove THF/MeOH. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove unreacted starting material. Validation Step: Acidify the aqueous layer to pH 3 using 1M HCl. The desired 1-pivaloyl-1H-indole-6-carboxylic acid will immediately precipitate as a white solid. This phase change provides instant visual confirmation of product formation. Isolate via vacuum filtration and dry under high vacuum.

Protocol B: Traceless N-Pivaloyl Deprotection

Removing the robust N-pivaloyl group requires specific nucleophilic cleavage to avoid saponifying the C6 methyl ester.

  • Preparation: Dissolve 1.0 mmol of the substrate in anhydrous THF (5 mL) under an argon atmosphere.

  • Reaction: Add 3.0 equivalents of hydrazine hydrate (or a primary amine like ethylenediamine). Stir at room temperature.

  • Self-Validating Monitoring: The reaction is monitored by LC-MS. The validation is twofold: the disappearance of the bulky Piv group results in a massive shift to an earlier retention time on reverse-phase HPLC, and the emergence of a sharp, distinct free N-H stretch in FTIR (~3300 cm⁻¹).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and wash with brine. Dry over anhydrous Na₂SO₄ and concentrate to yield Methyl 1H-indole-6-carboxylate[1].

Applications in Oncology Drug Discovery

The indole-6-carboxylate core is foundational in the design of anti-proliferative agents. Recent medicinal chemistry campaigns have utilized this exact scaffold to synthesize potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2][7].

By leveraging the N-pivaloyl protection, researchers can confidently functionalize the C2/C3 positions to optimize binding affinity within the kinase ATP-binding pocket, subsequently deprotecting the molecule to allow the free indole N-H to act as a crucial hydrogen-bond donor with the kinase hinge region[1][2].

References

1.[3] BLD Pharm, "957127-83-2 | Methyl 1-pivaloyl-1H-indole-6-carboxylate". Available at: 2.[4] NINGBO INNO PHARMCHEM CO.,LTD., "Understanding the Chemical Properties of Indole-6-carboxylic Acid Methyl Ester". Available at: 3.[1] NIH / PMC, "Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors". Available at: 4.[2] Taylor & Francis, "Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors". Available at: 5.[7] ResearchGate, "Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors". Available at: 6.[5] SciSpace, "Novel Chemistry of Indole in the Synthesis of Heterocycles". Available at: 7.[6] Banaras Hindu University (BHU), "Synthesis and Chemistry of Indole". Available at:

Sources

Foundational

Strategic Manipulation of the Indole Core: A Comparative Analysis of Methyl Indole-6-carboxylate and its N-Pivaloyl Derivative

An In-depth Technical Guide for Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive molecules.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive molecules.[1][2] However, the intrinsic reactivity of the indole nucleus—specifically the nucleophilic character of the C3 position and the acidity of the N-H proton—presents significant challenges in complex multi-step syntheses.[3][4] This guide provides a detailed technical comparison between methyl indole-6-carboxylate, a versatile building block, and its N-pivaloyl derivative. We will explore the fundamental differences in their structure, reactivity, and strategic application, providing field-proven insights into why and when the N-pivaloyl protecting group is an essential tool for directing chemical transformations and achieving desired synthetic outcomes in drug development.

The Core Building Block: Methyl Indole-6-carboxylate

Methyl indole-6-carboxylate is a widely utilized intermediate in pharmaceutical research and development.[5] Its structure features the bicyclic indole core with a methyl ester at the C6 position, providing a convenient handle for further functionalization, such as conversion to amides or other derivatives.[5][6] This compound serves as a crucial precursor for a range of therapeutic agents, including angiokinase and tryptophan dioxygenase inhibitors.[6]

Physicochemical Properties

A clear understanding of the physical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueSource(s)
CAS Number 50820-65-0[7][8]
Molecular Formula C10H9NO2[7][8][9]
Molecular Weight 175.18 g/mol [8]
Appearance Off-white crystalline powder[5]
Melting Point 76-80 °C[10][11]
Intrinsic Reactivity of the Unprotected Indole

The indole ring is electron-rich, which dictates its characteristic reactivity. The highest occupied molecular orbital (HOMO) is localized on the pyrrole ring, making it highly susceptible to electrophilic attack.

  • High Nucleophilicity: The indole nucleus, particularly the C3 position, is highly nucleophilic and readily reacts with electrophiles.[3][12]

  • N-H Acidity: The proton on the indole nitrogen is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation.[13]

  • Instability: The indole core can be unstable under various conditions, especially strongly acidic ones, which can lead to polymerization or degradation.[14][15]

This intrinsic reactivity, while useful, often leads to a lack of selectivity in complex molecules, necessitating the use of protecting groups to mask the N-H proton and modulate the ring's electronic properties.

The Strategic Advantage of N-Protection: Introducing the Pivaloyl Group

In indole chemistry, the use of a suitable N-protecting group is a critical strategic decision.[14][15] Protection of the nitrogen atom prevents unwanted side reactions, improves stability, and, most importantly, can be used to direct subsequent reactions to other positions on the indole ring.[14][15][16] While groups like Boc and Ts are common, the pivaloyl (Piv) group offers unique advantages.

The N-pivaloyl group is a bulky acyl group that provides significant steric hindrance. This steric shield is the key to its utility.

The pivaloyl group is valued because its steric bulk effectively protects not only the N1 position but also the adjacent C2 and C7 positions from attack.[14][15][16] This unique "dual protection" capability is a significant departure from less hindered protecting groups.

Head-to-Head Comparison: Unprotected vs. N-Pivaloyl Derivative

The introduction of the N-pivaloyl group fundamentally alters the chemical behavior of the methyl indole-6-carboxylate core.

Impact on Reactivity

The most significant difference lies in their reactivity profiles. The electron-withdrawing nature of the pivaloyl's carbonyl group and its steric hindrance dramatically change how the molecule interacts with reagents.

ReactivityComparison cluster_unprotected Methyl Indole-6-carboxylate (Unprotected) cluster_protected N-Pivaloyl Derivative (Protected) U_Start Indole Core U_E_Plus Electrophile (E+) U_Result Predominant C3-Substitution P_Start N-Piv Indole Core P_E_Plus Electrophile (E+) P_Result Substitution at Benzene Ring (e.g., C4)

FeatureMethyl Indole-6-carboxylateN-Pivaloyl DerivativeCausality (Why?)
Site of Electrophilic Attack Primarily C3C4 or other benzene ring positionsThe N-pivaloyl group deactivates the pyrrole ring and its bulk sterically hinders attack at C2/C7, redirecting electrophiles.[14][15][16]
Reaction with Bases Deprotonation at N-HNo reaction at N; potential for directed ortho-metalationThe N-H proton is absent. The pivaloyl group can act as a directing group for lithiation.
Nucleophilicity HighSignificantly ReducedThe acyl group is electron-withdrawing, pulling electron density away from the indole ring system.[3]
Stability Moderate; sensitive to strong acidsHigh; stable to a wider range of conditionsThe absence of the reactive N-H proton and protection of the pyrrole ring enhances overall stability.[14][15]

A classic example of this redirected reactivity is in Friedel-Crafts acylations. With an unprotected indole, the reaction overwhelmingly occurs at the C3 position. However, the N-pivaloyl group has been successfully used to direct intramolecular Friedel-Crafts acylations of indole-3-propionic acid derivatives to the C4 position, an outcome that is otherwise electronically disfavored.[14][15][16]

Experimental Protocols: Synthesis and Deprotection

The practical utility of a protecting group is defined by the efficiency of its installation and removal.

Workflow for Synthesis and Deprotection

Workflow A Indole-6-carboxylic Acid B Methyl Indole-6-carboxylate A->B Esterification (e.g., SOCl2, MeOH) C N-Pivaloyl Methyl Indole-6-carboxylate B->C N-Pivaloylation (PivCl, NaH) D Target Molecule C->D Strategic Reaction Step(s) E Methyl Indole-6-carboxylate D->E Deprotection (e.g., LDA)

Protocol 1: Synthesis of Methyl Indole-6-carboxylate (2)

This protocol describes the esterification of indole-6-carboxylic acid.

  • Setup: To a solution of 1H-indole-6-carboxylic acid (1.0 eq) in anhydrous methanol (or ethanol), cool the mixture to 0 °C in an ice bath.[17]

  • Reagent Addition: Add thionyl chloride (SOCl2) (2.0-3.0 eq) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and reflux the mixture for 3-5 hours, monitoring the reaction progress by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO3) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the crude product, which can be further purified by recrystallization or column chromatography.[17]

Protocol 2: N-Pivaloylation of Methyl Indole-6-carboxylate (3)

This protocol details the installation of the pivaloyl group.

  • Setup: To a solution of methyl indole-6-carboxylate (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N2 or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes until hydrogen evolution ceases.

  • Acylation: Cool the mixture back to 0 °C and add pivaloyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Workup & Purification: Carefully quench the reaction with saturated aqueous ammonium chloride (NH4Cl). Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the N-Pivaloyl Group

The removal of the pivaloyl group is challenging due to its stability but can be achieved effectively with a strong, non-nucleophilic base.[14][15]

  • Setup: Dissolve the N-pivaloyl indole derivative (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Reagent Addition: Add a solution of lithium diisopropylamide (LDA, 2.0 eq, typically 2.0 M in THF/heptane/ethylbenzene) to the solution.

  • Reaction: Heat the reaction mixture to 40-45 °C and stir. The reaction time can vary significantly based on the substrate's steric hindrance (from a few hours to 48+ hours).[16] Monitor completion by TLC or LC-MS.

  • Workup & Purification: Cool the reaction to room temperature and quench by the slow addition of water or saturated aqueous NH4Cl. Extract the product with an organic solvent, wash with brine, dry over Na2SO4, and concentrate. Purify the resulting unprotected indole by column chromatography.

Trustworthiness Note: The deprotection with LDA is a self-validating system. The reaction progress should be carefully monitored, as incomplete reactions can complicate purification. The endpoint is clearly defined by the disappearance of the starting material.

Conclusion and Strategic Outlook

The choice between using methyl indole-6-carboxylate and its N-pivaloyl derivative is a strategic one, dictated entirely by the synthetic route and the desired final product.

  • Methyl Indole-6-carboxylate is the ideal starting material for direct functionalization when the intended reaction is compatible with the N-H proton and when C3 substitution is the desired outcome.

  • The N-Pivaloyl Derivative is an indispensable tool when synthetic plans require:

    • Protection of the indole core from harsh reagents (e.g., strong acids, oxidants).

    • Preventing unwanted N-functionalization.

    • Directing electrophilic substitution or metalation to positions other than C3, particularly C4.[14][15][16]

While the installation and, particularly, the removal of the robust pivaloyl group require specific and sometimes harsh conditions, the unique steric control it offers provides access to indole substitution patterns that are otherwise difficult or impossible to achieve. For drug development professionals, mastering the use of such protecting groups is key to unlocking novel chemical space and efficiently constructing complex molecular architectures.

References

  • PrepChem. (n.d.). Synthesis of indole-6-carboxylic acid. Retrieved March 7, 2026, from [Link]

  • Avendaño, C., Sánchez, J. D., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molbank, 2004(4), M396. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 639844, Methyl indole-6-carboxylate. Retrieved March 7, 2026, from [Link]

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved March 7, 2026, from [Link]

  • Zhang, H., et al. (2017). Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors. European Journal of Medicinal Chemistry, 140, 217-229. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Properties of Indole-6-carboxylic Acid Methyl Ester. Retrieved March 7, 2026, from [Link]

  • Králik, R., & Vasková, P. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(21), 7498. [Link]

  • ResearchGate. (n.d.). Traceless removal of the N-pivaloyl group in a one-pot fashion. Retrieved March 7, 2026, from [Link]

  • Avendaño, C., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Paper presented at the 8th International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • PubChemLite. (n.d.). Methyl indole-6-carboxylate (C10H9NO2). Retrieved March 7, 2026, from [Link]

  • Al-Gharabli, S. I. S., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Saudi Pharmaceutical Journal, 32(5), 101995. [Link]

  • ResearchGate. (n.d.). Nucleophilic Reactivities of Indoles. Retrieved March 7, 2026, from [Link]

  • Bedenbaugh, A. O., et al. (2006). Nucleophilic reactivities of indoles. The Journal of Organic Chemistry, 71(24), 9048-9055. [Link]

  • Asaikumar, L., & Mohanakrishnan, D. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 12(45), 29505-29539. [Link]

Sources

Exploratory

Technical Whitepaper: Structural Utility and Synonymy of 1H-Indole-6-carboxylic acid 1-(2,2-dimethyl-1-oxopropyl) methyl ester

Executive Summary In advanced medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the strategic use of protecting groups is paramount for achieving high regioselectivity. 1H-Indole-6-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the strategic use of protecting groups is paramount for achieving high regioselectivity. 1H-Indole-6-carboxylic acid 1-(2,2-dimethyl-1-oxopropyl) methyl ester (CAS RN: 957127-83-2)[1] is a highly specialized indole building block. By masking the reactive indole N-H with a sterically demanding acyl group, chemists can precisely direct downstream functionalization—such as C2-lithiation or C7-transition-metal activation—while preserving the integrity of the C6-methyl ester.

This whitepaper deconstructs the nomenclature, structural rationale, and validated experimental workflows associated with this crucial intermediate, providing a causal framework for its application in drug discovery.

Nomenclature and Synonym Mapping

The chemical literature and commercial vendor catalogs often use varying nomenclature for the same molecular entity. The core confusion typically arises from the naming of the 1-(2,2-dimethyl-1-oxopropyl) moiety, which is universally referred to in bench chemistry as the pivaloyl (Piv) group.

Table 1: Synonym and Nomenclature Breakdown
Chemical SynonymNomenclature SystemContext of Use
1H-Indole-6-carboxylic acid 1-(2,2-dimethyl-1-oxopropyl) methyl ester Strict IUPACRegulatory filings, patent claims, and formal structural databases.
Methyl 1-pivaloyl-1H-indole-6-carboxylate Common / TrivialBench chemistry, commercial vendor catalogs (e.g., Sigma-Aldrich, BLD Pharm), and standard literature[1].
Methyl 1-(2,2-dimethylpropanoyl)-1H-indole-6-carboxylate Mixed IUPAC / TrivialAnalytical reports (NMR/MS) and intermediate synthetic documentation.
1-Pivaloyl-1H-indole-6-carboxylic acid methyl ester Alternative TrivialHistorical literature and older chemical inventory systems.
Table 2: Physicochemical Identifiers
PropertyValue
CAS Registry Number 957127-83-2[1]
Chemical Formula C15H17NO3
Molecular Weight 259.30 g/mol
Key Structural Features C6-Methyl Ester (Electrophilic handle), N1-Pivaloyl (Steric shield / Directing group)

Mechanistic Rationale: Why the N-Pivaloyl Group?

The selection of the N-pivaloyl group over alternative protecting groups (such as N-Boc, N-Tosyl, or N-Acetyl) is a deliberate, causality-driven choice in synthetic design.

  • Steric Shielding: The bulky tert-butyl core of the pivaloyl group provides an immense steric umbrella over the indole nitrogen. This prevents unwanted electrophilic attacks and side-reactions during multi-step syntheses.

  • Directed Ortho Metalation (DoM): The carbonyl oxygen of the pivaloyl group acts as a Lewis base, coordinating with lithium from organolithium reagents (like LDA). This pre-complexation directs the base to regioselectively abstract the proton at the adjacent C2 position.

  • Transition-Metal Directing Group: Recent literature demonstrates that the N-pivaloyl carbonyl can also direct transition metals. For example, Ir(III)-catalyzed C-H activation leverages the pivaloyl group to direct regioselective sulfonamidation specifically to the C7 position of the indole ring[2].

  • Oxidative Stability: The N-pivaloyl core is robust enough to withstand harsh oxidative conditions, such as Cu-catalyzed 3-amination using hypervalent iodine compounds, allowing functionalization at C3 while the protecting group remains fully intact[3].

Pathway A Indole-6-carboxylate B N-Pivaloylation A->B NaH, PivCl C N-Piv Protected Core B->C Yields D C2-Lithiation (LDA) C->D DoM Pathway E C7-Activation (Ir) C->E C-H Activation

Divergent functionalization pathways enabled by the N-pivaloyl protecting group.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent choice and the observable phenomena that confirm reaction progress.

Protocol A: Synthesis of Methyl 1-pivaloyl-1H-indole-6-carboxylate

Objective: Regioselective protection of the indole nitrogen.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add Methyl 1H-indole-6-carboxylate (1.0 eq) and dissolve in anhydrous DMF.

    • Causality: Anhydrous conditions are critical; trace water will irreversibly quench the sodium hydride in the next step.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation: The evolution of H₂ gas will cause visible bubbling. The cessation of bubbling indicates quantitative conversion to the indolide anion.

  • Acylation: Add Pivaloyl chloride (PivCl, 1.2 eq) dropwise.

    • Causality: Dropwise addition at 0 °C prevents exothermic spikes that could lead to degradation or unwanted side-reactions.

  • Quenching & Workup: Quench the reaction slowly with saturated aqueous NH₄Cl, then extract with Ethyl Acetate (EtOAc).

    • Causality: NH₄Cl provides a mild proton source to neutralize excess base. Using a strong acid (like HCl) could risk hydrolyzing the C6-methyl ester.

  • Analytical Validation: Confirm product formation via ¹H NMR. Look for the appearance of a distinct 9H singlet at ~1.40 ppm, which is the hallmark of the tert-butyl moiety of the pivaloyl group[3].

Protocol B: C2-Directed Lithiation (DoM)

Objective: Regioselective functionalization at the C2 position.

  • Preparation: Dissolve Methyl 1-pivaloyl-1H-indole-6-carboxylate in anhydrous THF and cool strictly to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise.

    • Causality (Critical): LDA must be used instead of n-Butyllithium (n-BuLi). n-BuLi is highly nucleophilic and would attack the C6-methyl ester. LDA's bulky diisopropyl groups render it non-nucleophilic, allowing it to act purely as a base. The pivaloyl carbonyl coordinates the lithium, directing deprotonation exclusively to C2.

  • Electrophilic Trapping: After 45 minutes, add the desired electrophile (e.g., Methyl Iodide or a borate ester) dropwise.

  • Validation: Monitor via TLC (UV active). Post-workup ¹H NMR will confirm success through the disappearance of the characteristic C2-H aromatic proton (typically observed around 7.5 ppm in the unprotected core).

Mechanism Step1 N-Pivaloyl Carbonyl Oxygen Step2 Coordinates Lithium (LDA) Step1->Step2 Lewis Acid-Base Step3 Proximity Effect at C2 Step2->Step3 Directs Step4 Regioselective Deprotonation Step3->Step4 Low Temp (-78°C) Step5 C2-Lithiated Indole Step4->Step5 Trapping Ready

Mechanistic sequence of Directed Ortho Metalation (DoM) at the C2 position.

References

  • Title: methyl 1-pivaloyl-1H-indole-6-carboxylate | Source: Sigma-Aldrich | URL:

  • Title: 957127-83-2 | Methyl 1-pivaloyl-1H-indole-6-carboxylate | Source: BLD Pharm | URL: 1

  • Title: Cu-Catalyzed Oxidative 3-Amination of Indoles via Formation of Indolyl(aryl)iodonium Imides | Source: MDPI | URL: 3

  • Title: Supporting Information Iridium(III)-Catalyzed Regioselective C7-Sulfonamidation of Indoles | Source: The Royal Society of Chemistry | URL: 2

Sources

Foundational

An In-depth Technical Guide to Methyl 1-pivaloyl-1H-indole-6-carboxylate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 1-pivaloyl-1H-indole-6-carboxylate, a key building block for professionals in the fields of medicinal chemistry and drug discovery. This document delves in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 1-pivaloyl-1H-indole-6-carboxylate, a key building block for professionals in the fields of medicinal chemistry and drug discovery. This document delves into the sourcing, pricing, chemical properties, and strategic applications of this compound, offering expert insights into its role in the synthesis of complex molecular architectures.

Introduction to Methyl 1-pivaloyl-1H-indole-6-carboxylate

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic modification of the indole core is a pivotal aspect of drug design and development. Methyl 1-pivaloyl-1H-indole-6-carboxylate is a derivative of significant interest, featuring a methyl ester at the 6-position and a pivaloyl group protecting the indole nitrogen. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex indole-based molecules.

The pivaloyl group, a bulky acyl protecting group, is particularly noteworthy. Its steric hindrance not only protects the indole nitrogen from unwanted reactions but can also influence the regioselectivity of subsequent chemical transformations on the indole ring.[3] Understanding the properties and applications of this specific building block is crucial for researchers aiming to leverage the full potential of the indole scaffold in their drug discovery programs.

Sourcing and Pricing of Methyl 1-pivaloyl-1H-indole-6-carboxylate

The availability and cost of starting materials are critical considerations in any research and development endeavor. Methyl 1-pivaloyl-1H-indole-6-carboxylate is available from a number of specialized chemical suppliers.

Table 1: Key Suppliers of Methyl 1-pivaloyl-1H-indole-6-carboxylate

SupplierWebsiteCAS NumberNotes
Sigma-Aldrich957127-83-2Pricing is typically available upon logging into a registered account.[3]
BLD Pharm957127-83-2Offers various pack sizes and provides some technical data online.
Enamine957127-83-2A well-known supplier of building blocks for drug discovery.
Key Organics957127-83-2Specializes in chemical intermediates for research.
MolPort957127-83-2A marketplace for a wide range of chemical compounds.[4]

Pricing Considerations:

The price of Methyl 1-pivaloyl-1H-indole-6-carboxylate can vary significantly based on the supplier, purity, and quantity ordered. As a general practice in the chemical industry, prices for such specialized reagents are often not listed publicly and require a formal quotation for registered users.

However, to provide a general cost estimation, one can consider the price of the precursor, Methyl 1H-indole-6-carboxylate (CAS 50820-65-0). This related compound is available from suppliers like Apollo Scientific, with prices in the range of £15-£24 for 5-25g quantities.[5] Thermo Fisher Scientific also lists this precursor, with pricing around $21.50 for 1g and $64.65 for 5g.[6][7] Given the additional synthetic step required to introduce the pivaloyl group, it is reasonable to expect the price of Methyl 1-pivaloyl-1H-indole-6-carboxylate to be higher than its unprotected counterpart. Researchers should contact the suppliers listed above for precise and up-to-date pricing information for their specific needs.

Chemical Properties and Synthesis

A thorough understanding of the chemical properties and synthesis of Methyl 1-pivaloyl-1H-indole-6-carboxylate is essential for its effective utilization in research.

Chemical Identity:

  • IUPAC Name: Methyl 1-pivaloyl-1H-indole-6-carboxylate

  • CAS Number: 957127-83-2

  • Molecular Formula: C₁₅H₁₇NO₃

  • Molecular Weight: 259.30 g/mol

  • Canonical SMILES: CC(C)(C)C(=O)N1C=C(C2=CC=C(C=C12)C(=O)OC)C

Proposed Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Pivaloylation indole_acid Indole-6-carboxylic acid esterification Esterification (e.g., SOCl₂ in Methanol) indole_acid->esterification Reactant methyl_ester Methyl 1H-indole-6-carboxylate esterification->methyl_ester Product pivaloylation N-Pivaloylation (e.g., Pivaloyl chloride, Base) methyl_ester->pivaloylation Reactant final_product Methyl 1-pivaloyl-1H-indole-6-carboxylate pivaloylation->final_product Product

Figure 1: Proposed two-step synthesis of Methyl 1-pivaloyl-1H-indole-6-carboxylate.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-6-carboxylate (Esterification)

This procedure is based on a general method for the esterification of carboxylic acids.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend indole-6-carboxylic acid in anhydrous methanol.

  • Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

  • Reaction: Remove the ice bath and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1H-indole-6-carboxylate.

Step 2: Synthesis of Methyl 1-pivaloyl-1H-indole-6-carboxylate (N-Pivaloylation)

This protocol is adapted from general procedures for the N-acylation of indoles.

  • Reaction Setup: Dissolve Methyl 1H-indole-6-carboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution in an ice bath and add a suitable base, such as sodium hydride, to deprotonate the indole nitrogen.

  • Acylation: Slowly add pivaloyl chloride to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure Methyl 1-pivaloyl-1H-indole-6-carboxylate.

Spectroscopic Characterization

The structural confirmation of the synthesized Methyl 1-pivaloyl-1H-indole-6-carboxylate would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, a singlet for the methyl ester protons, and a singlet for the nine equivalent protons of the bulky t-butyl group of the pivaloyl moiety.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester and the pivaloyl group, as well as for the aromatic carbons of the indole core and the aliphatic carbons of the methyl ester and pivaloyl group.

  • FT-IR: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and the amide (from the pivaloyl group).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Consequently, indole derivatives are actively investigated for various therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[1][9][10]

Methyl 1-pivaloyl-1H-indole-6-carboxylate serves as a valuable intermediate in the synthesis of these complex, biologically active molecules. The presence of the methyl ester at the 6-position provides a handle for further functionalization, such as conversion to a carboxylic acid, amide, or other functional groups, which can be crucial for modulating the pharmacological properties of the final compound.

The N-pivaloyl group plays a critical role in the synthetic strategy. Its primary function is to protect the indole nitrogen, preventing unwanted side reactions during subsequent synthetic steps. Moreover, the steric bulk of the pivaloyl group can direct substitution reactions to other positions on the indole ring, offering a degree of regiochemical control that is highly desirable in complex molecule synthesis.[3] While the pivaloyl group is known for its stability, methods for its removal have been developed, allowing for the deprotection of the indole nitrogen at a later stage in the synthesis if required.[3]

G start Methyl 1-pivaloyl-1H-indole-6-carboxylate ester_hydrolysis Ester Hydrolysis start->ester_hydrolysis amide_formation Amide Formation start->amide_formation further_functionalization Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) start->further_functionalization final_compounds Diverse Biologically Active Indole Derivatives ester_hydrolysis->final_compounds amide_formation->final_compounds deprotection N-Deprotection (Removal of Pivaloyl Group) further_functionalization->deprotection deprotection->final_compounds

Figure 2: Synthetic utility of Methyl 1-pivaloyl-1H-indole-6-carboxylate in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 1-pivaloyl-1H-indole-6-carboxylate is not publicly available, general safety precautions for handling fine chemicals should be strictly followed. Based on the SDS for related indole derivatives, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is imperative to consult the SDS provided by the supplier upon purchase.

Conclusion

Methyl 1-pivaloyl-1H-indole-6-carboxylate is a strategically important building block for researchers and scientists engaged in drug discovery and medicinal chemistry. Its unique combination of a functionalizable methyl ester and a robust, sterically demanding N-pivaloyl protecting group makes it a versatile intermediate for the synthesis of a wide range of complex indole derivatives. While sourcing requires engagement with specialized chemical suppliers, its utility in constructing novel molecular architectures with potential therapeutic applications is undeniable. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for its effective and responsible use in the laboratory.

References

  • MolPort. Buy Chemical Compounds Online. [Link]

  • Rao, P. et al. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Google Patents. WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)
  • ResearchGate. Traceless removal of the N‐pivaloyl group in a one‐pot fashion. [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • PMC. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. [Link]

  • PMC. A review on recent developments of indole-containing antiviral agents. [Link]

  • MolPort. methyl 4-[(2-bromo-4-methylphenyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylate | Molport-007-720-432. [Link]

  • PMC. Dataset of NMR-spectra pyrrolyl- and indolylazines and evidence of their ability to induce heat shock genes expression in human neurons. [Link]

  • MDPI. Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications. [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. [Link]

  • eCrystals - University of Southampton. 1-Methyl-1H-indole-6-carboxylic acid. [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • ResearchGate. (PDF) Synthesis and NMR spectra of [15N]indole. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of methyl 1-pivaloyl-1H-indole-6-carboxylate from methyl indole-6-carboxylate

This guide details the synthesis of methyl 1-pivaloyl-1H-indole-6-carboxylate from methyl indole-6-carboxylate . It is designed for researchers requiring a robust, scalable method for protecting the indole nitrogen with...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of methyl 1-pivaloyl-1H-indole-6-carboxylate from methyl indole-6-carboxylate . It is designed for researchers requiring a robust, scalable method for protecting the indole nitrogen with a pivaloyl group, a common strategy to direct C-H functionalization or modulate electronic properties.

Part 1: Core Directive & Strategic Overview

Objective: Synthesize methyl 1-pivaloyl-1H-indole-6-carboxylate via N-acylation. Reaction Class: Nucleophilic substitution at an acyl carbon (N-acylation). Key Challenge: The electron-withdrawing ester group at the 6-position increases the acidity of the N-H bond (


) compared to unsubstituted indole (

), but it also renders the nitrogen less nucleophilic. Strategic Solution: Use of a strong, non-nucleophilic base (Sodium Hydride) in a polar aprotic solvent (DMF) ensures complete deprotonation to the indolyl anion, which then aggressively attacks the sterically hindered pivaloyl chloride.

Part 2: Detailed Protocol & Methodology

Reaction Scheme

The transformation involves the deprotonation of the indole nitrogen followed by attack on the pivaloyl chloride carbonyl.

ReactionScheme SM Methyl indole-6-carboxylate (C10H9NO2) Int Indolyl Anion Intermediate SM->Int Deprotection (-H2) Base NaH (1.2 equiv) DMF, 0°C Base->Int Product Methyl 1-pivaloyl-1H-indole-6-carboxylate (C15H17NO3) Int->Product Acylation (-NaCl) Reagent Pivaloyl Chloride (1.2 equiv) Reagent->Product

Caption: Step-wise mechanistic pathway for the N-pivaloylation of methyl indole-6-carboxylate.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]RoleHazard Note
Methyl indole-6-carboxylate 175.191.0SubstrateIrritant
Sodium Hydride (60% in oil) 24.00 (NaH)1.2BaseFlammable solid, reacts violently with water
Pivaloyl Chloride 120.581.2Acylating AgentCorrosive, lachrymator
DMF (Anhydrous) 73.09SolventSolventReprotoxic, absorbable through skin
Ammonium Chloride (sat.[3] aq.) 53.49QuenchQuenching AgentIrritant
Experimental Procedure (Step-by-Step)

Step 1: Preparation of the Indolyl Anion

  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a rubber septum and flush with nitrogen (or argon) for 5 minutes.

  • Solvent & Substrate: Dissolve methyl indole-6-carboxylate (1.0 g, 5.7 mmol, 1.0 equiv) in anhydrous DMF (15 mL).

    • Note: DMF must be anhydrous (water < 50 ppm) to prevent hydrolysis of pivaloyl chloride and quenching of NaH.

  • Deprotection: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 274 mg, 6.85 mmol, 1.2 equiv) portion-wise over 5 minutes.

    • Observation: Evolution of hydrogen gas (bubbling) will occur. The solution typically turns yellow or orange, indicating the formation of the indolyl anion.

  • Activation: Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

Step 2: N-Acylation 6. Reagent Addition: Add Pivaloyl Chloride (0.84 mL, 6.85 mmol, 1.2 equiv) dropwise via syringe over 2–3 minutes at 0 °C.

  • Critical: Add slowly to control the exotherm. The steric bulk of the tert-butyl group prevents over-acylation at the C3 position, ensuring N-selectivity.
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (23 °C). Stir for 2–4 hours.
  • Monitoring: Check progress by TLC (30% EtOAc in Hexanes). The starting material (
    
    
    ) should disappear, and a new, less polar spot (
    
    
    ) should appear.

Step 3: Work-up and Purification [4] 9. Quench: Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (20 mL).

  • Caution: Residual NaH will react vigorously.
  • Extraction: Dilute with water (30 mL) and extract with Ethyl Acetate (EtOAc) (3 x 30 mL).
  • Tip: If an emulsion forms due to DMF, wash the combined organic layer copiously with water (2 x 50 mL) and then brine (1 x 50 mL) to remove the DMF.
  • Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude solid.
  • Purification: Purify via flash column chromatography on silica gel.
  • Eluent: Gradient of 0%
    
    
    20% EtOAc in Hexanes.
  • Yield Expectation: 85–95% as a white to off-white crystalline solid.

Part 3: Data & Visualization

Anticipated Characterization Data

As specific spectral data for this exact CAS (957127-83-2) is often proprietary in full-text databases, the following data is derived from the starting material and standard N-pivaloyl indole shifts.

  • Physical State: White crystalline solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.90 (s, 1H, H-7) – Deshielded by adjacent ester and N-acyl group.
      
    • 
       7.95 (d, 
      
      
      
      Hz, 1H, H-4).
    • 
       7.90 (dd, 
      
      
      
      Hz, 1H, H-5).
    • 
       7.65 (d, 
      
      
      
      Hz, 1H, H-2) – Characteristic N-protected indole C2-H.
    • 
       6.60 (d, 
      
      
      
      Hz, 1H, H-3).
    • 
       3.96 (s, 3H, OCH 
      
      
      
      ).
    • 
       1.52 (s, 9H, C(CH 
      
      
      
      )
      
      
      ) – Diagnostic pivaloyl singlet.
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       177.2 (N-C =O), 167.5 (Ester C =O), 136.0, 132.5, 128.0, 125.5, 122.0, 115.5, 108.5, 52.2 (OC H
      
      
      
      ), 41.5 (C (
      
      
      )
      
      
      ), 28.6 (C(C H
      
      
      )
      
      
      ).
Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield or Incomplete Reaction Check1 Is Starting Material (SM) remaining? Start->Check1 Check2 Is NaH quality good? Check1->Check2 Yes Check3 Is DMF dry? Check2->Check3 Yes Action2 Use fresh NaH (Old NaH hydrolyzes) Check2->Action2 No Action1 Increase reaction time or warm to 40°C Check3->Action1 Yes Action3 Distill DMF or use molecular sieves Check3->Action3 No

Caption: Diagnostic logic for optimizing the N-pivaloylation reaction.

References

  • General Method for N-Pivaloylation: Sánchez, J. D., Avendaño, C., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. MDPI Sciforum.

  • Indole Acylation Protocols: Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position. Organic Letters. (Contextual reference for pivaloyl reactivity).

  • Characterization of Methyl Indole-6-Carboxylate: National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 639844, Methyl indole-6-carboxylate.

  • Commercial Availability & CAS Verification: BLD Pharm. (2025). Product: Methyl 1-pivaloyl-1H-indole-6-carboxylate (CAS 957127-83-2).[6]

Sources

Application

Protocol for N-pivaloylation of indole-6-carboxylates using pivaloyl chloride

Application Note & Protocol: N-Pivaloylation of Indole-6-Carboxylates Using Pivaloyl Chloride Introduction & Strategic Rationale Indoles are privileged pharmacophores ubiquitous in drug discovery and natural product synt...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: N-Pivaloylation of Indole-6-Carboxylates Using Pivaloyl Chloride

Introduction & Strategic Rationale

Indoles are privileged pharmacophores ubiquitous in drug discovery and natural product synthesis. However, the inherent nucleophilicity and basicity of the indole nitrogen often necessitate transient protection during multi-step synthetic sequences. The pivaloyl (Piv) group, derived from pivaloyl chloride (PivCl), serves as an exceptionally robust N-protecting group[1]. The significant steric bulk conferred by the tert-butyl moiety effectively shields both the N1 and C2 positions from undesired electrophilic attacks. Furthermore, the N-pivaloyl group acts as a powerful directing group (DG) for transition-metal-catalyzed C7 or C4 functionalizations, such as C-H borylation or alkenylation[2][3].

When working specifically with indole-6-carboxylates (e.g., methyl indole-6-carboxylate), the electron-withdrawing nature of the ester group at the C6 position reduces the electron density across the indole ring. This electronic effect makes the N-H proton slightly more acidic but significantly diminishes the nitrogen's nucleophilicity. Consequently, mild amine bases (e.g., triethylamine, pyridine) are often insufficient for efficient N-acylation. The protocol described herein utilizes sodium hydride (NaH) to quantitatively deprotonate the indole, generating a highly nucleophilic sodium indolide intermediate that rapidly and irreversibly reacts with pivaloyl chloride[4].

Mechanistic Insights & Causality

The transformation proceeds via a classic nucleophilic acyl substitution mechanism, driven by specific kinetic controls:

  • Irreversible Deprotonation : NaH acts as a strong, non-nucleophilic base. In a polar aprotic solvent like anhydrous N,N-dimethylformamide (DMF), NaH irreversibly deprotonates the indole N-H (pKa ~16), evolving hydrogen gas. DMF is critical here; it strongly solvates the Na⁺ cation, leaving a highly reactive, "naked" indolide anion.

  • Nucleophilic Attack : The indolide nitrogen attacks the highly electrophilic carbonyl carbon of pivaloyl chloride at 0 °C. The low temperature is essential to control the exothermic reaction and prevent localized heating, which could otherwise lead to competing C3-acylation or ring-opening side reactions.

  • Steric Locking : The tetrahedral intermediate rapidly collapses, expelling the chloride leaving group. The massive steric profile of the resulting tert-butyl group prevents any further over-reaction or dimerization.

Mechanism Indole Indole-6-carboxylate (Substrate) Anion Sodium Indolide Anion (Highly Nucleophilic) Indole->Anion - H2 (gas) Base NaH in DMF (Deprotonation) Base->Anion Tetrahedral Tetrahedral Intermediate (C-N Bond Formation) Anion->Tetrahedral Electrophile Pivaloyl Chloride (Electrophile) Electrophile->Tetrahedral Product N-Pivaloyl Indole-6-carboxylate (Protected Product) Tetrahedral->Product - NaCl

Mechanistic pathway of NaH-mediated N-pivaloylation of indole-6-carboxylates.

Materials and Reagents

  • Substrate : Indole-6-carboxylate (e.g., methyl 1H-indole-6-carboxylate) (1.0 equiv)

  • Reagent : Pivaloyl chloride (PivCl), freshly distilled or high purity (1.2 equiv)

  • Base : Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF)

  • Quench/Workup : Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Experimental Protocol

Safety Note: NaH is highly reactive with moisture and evolves flammable hydrogen gas. Pivaloyl chloride is corrosive and moisture-sensitive. Perform all steps in a well-ventilated fume hood under an inert atmosphere (N₂ or Argon).

Step 1: Preparation and Deprotonation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with an inert gas.

  • Suspend NaH (1.2 equiv, 60% in mineral oil) in anhydrous DMF to achieve a ~0.2 M concentration relative to the substrate.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve the indole-6-carboxylate (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10-15 minutes.

  • Stir the mixture at 0 °C for 30 minutes. Self-Validation Check: Hydrogen gas evolution will be visible. The solution will typically transition to a deep yellow or orange hue, confirming the formation of the indolide anion.

Step 2: Acylation 6. While strictly maintaining the temperature at 0 °C, add pivaloyl chloride (1.2 equiv) dropwise to the reaction mixture[4]. 7. Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C). 8. Stir for 2–4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.

Step 3: Workup and Purification 9. Cool the reaction mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source to safely neutralize unreacted NaH without risking the hydrolysis of the newly formed pivaloyl amide or the C6-ester bond. 10. Dilute the mixture with deionized water and extract three times with EtOAc. 11. Wash the combined organic layers sequentially with water (3x, to thoroughly remove residual DMF) and brine. 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via silica gel column chromatography (typically using a Hexane/EtOAc gradient) to afford the pure N-pivaloyl indole-6-carboxylate.

Workflow A 1. Preparation Dry DMF, Inert Atm B 2. Deprotonation NaH (1.2 eq), 0 °C A->B C 3. Acylation PivCl (1.2 eq), 0 °C to RT B->C D 4. Workup NH4Cl quench, Extraction C->D E 5. Purification Column Chromatography D->E

Experimental workflow for the N-pivaloylation of indole-6-carboxylates.

Quantitative Data & Reaction Parameters

The following table summarizes the optimal stoichiometry and expected parameters for this transformation based on established literature protocols[4].

ParameterReagent / ConditionValue / EquivalentFunction / Rationale
Substrate Indole-6-carboxylate1.0 eqStarting material; deactivated nucleophile
Base NaH (60% dispersion)1.2 eqIrreversible deprotonation to indolide
Acylating Agent Pivaloyl Chloride (PivCl)1.2 eqBulky electrophile for N-protection
Solvent Anhydrous DMF0.2 MOptimal solvation of the Na⁺ ion pair
Temperature 0 °C to RT-Kinetic control to prevent side reactions
Reaction Time 2 - 4 hours-Ensures complete conversion
Expected Yield N-Pivaloylated Product85% - 95%Highly efficient conversion

Downstream Applications & Deprotection

The N-pivaloyl group is highly stable to various synthetic conditions, including cross-coupling environments, mild acids, and oxidants. Because of the precise spatial arrangement of the bulky tert-butyl group, it is frequently utilized to direct C7-selective functionalizations[2][3].

While the stability of the pivaloyl amide bond is an asset during synthesis, it necessitates specific conditions for removal. Deprotection is typically achieved using strong bases such as Lithium Diisopropylamide (LDA) in THF, which effectively cleaves the N-pivaloyl group without damaging the indole core[1].

References

  • Seijas, J. A., et al. "Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base - Sciforum." Sciforum.net. Available at:[Link]

  • Tan, Y., et al. "Sulfur-Directed C7-Selective Alkenylation of Indoles under Rhodium Catalysis." Osaka University. Available at:[Link]

  • "Development of a Rh(I)-catalyzed protocol for the P-directed C7..." ResearchGate. Available at:[Link]

  • "Elements of Regiocontrol in Palladium-Catalyzed..." Amazon S3. Available at: [Link]

Sources

Method

Using N-pivaloyl group as a directing group for indole C-H activation

The following Application Note and Protocol guide details the use of the N-pivaloyl (N-Piv) group as a strategic directing group for site-selective indole functionalization, specifically focusing on the challenging C7-po...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of the N-pivaloyl (N-Piv) group as a strategic directing group for site-selective indole functionalization, specifically focusing on the challenging C7-position .

Target Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists Subject: Unlocking the C7-Position of Indoles via Rh(III)/Ru(II) Catalysis using the N-Pivaloyl Directing Group[1][2]

Executive Summary

Functionalizing the indole core is a cornerstone of drug discovery, yet site-selectivity remains a persistent challenge.[2][3] While C3 (electrophilic) and C2 (directing group assisted) positions are accessible via established methods, the C7-position has historically been the "Holy Grail" of indole chemistry due to its electronic neutrality and distal location.

This guide details the use of the N-pivaloyl (Piv) group as a weakly coordinating directing group (DG) that, when paired with Rh(III) or Ru(II) catalysts, overrides intrinsic reactivity to enable highly selective C7-H activation . This system offers a distinct advantage: the bulky tert-butyl moiety exerts steric control while the carbonyl oxygen forms a unique 6-membered metallacycle, facilitating distal functionalization before being easily removed ("traceless") to restore the free indole.

Mechanistic Principles & Design

Why N-Pivaloyl?

The N-Piv group functions differently from strong directing groups (e.g., pyridine, pyrimidine) which typically lock the metal into a stable 5-membered ring favoring C2-activation.

  • Weak Coordination: The carbonyl oxygen is a weak

    
    -donor. This prevents catalyst poisoning and allows for easier turnover.
    
  • Metallacycle Size: C2-activation requires a 5-membered metallacycle. C7-activation requires a 6-membered metallacycle . Although 5-membered rings are kinetically favored, the steric bulk of the tert-butyl group in N-Piv destabilizes the planar conformation required for C2-attack, thereby kinetically shunting the catalyst toward the C7-H bond.

  • Traceless Nature: Unlike directing groups that require harsh cleavage (e.g., oxidative removal), the N-Piv group is an amide that can be cleaved under mild basic conditions (methanolysis).

Catalytic Cycle Visualization

The following diagram illustrates the divergence between C2 and C7 pathways, highlighting the role of the N-Piv group in favoring the C7-rhodacycle.

CH_Activation_Mechanism cluster_selectivity Regioselectivity Decision Node Start N-Piv Indole + [Cp*RhCl2]2 ActiveCat Active Species [Cp*Rh(OAc)2] Start->ActiveCat Activation Coordination N-Piv Coordination (O-bound) ActiveCat->Coordination C2_Path C2-Rhodacycle (5-Membered) Sterically Disfavored by t-Bu Coordination->C2_Path Blocked C7_Path C7-Rhodacycle (6-Membered) Kinetically Accessible Coordination->C7_Path Major Pathway Insertion Olefin Insertion (Carbo-rhodation) C7_Path->Insertion ReductiveElim Beta-H Elimination & Reductive Elimination Insertion->ReductiveElim Product C7-Functionalized N-Piv Indole ReductiveElim->Product Recycle Re-oxidation of Rh(I) to Rh(III) (AgSbF6/Cu(OAc)2) ReductiveElim->Recycle Recycle->ActiveCat

Caption: Mechanistic divergence in Rh(III)-catalyzed C-H activation. The steric bulk of the N-Piv group disfavors the 5-membered C2-metallacycle, promoting the 6-membered C7-metallacycle.

Experimental Protocols

The following protocols are optimized for C7-Alkenylation , the most robust application of this directing group.

Protocol A: Rh(III)-Catalyzed C7-Alkenylation of N-Pivaloyl Indoles

Objective: Install an acrylate or styrene moiety at the C7 position. Scale: 0.2 mmol (adaptable to gram-scale).

Materials & Reagents
ComponentReagentEquiv/Conc.Role
Substrate N-Pivaloyl indole1.0 equiv (0.2 mmol)Starting Material
Coupling Partner Ethyl Acrylate / Styrene2.0 - 3.0 equivOlefin Source
Catalyst [Cp*RhCl2]22.5 - 5.0 mol%Catalyst Precursor
Additive AgSbF610 - 20 mol%Halide Scavenger (Activator)
Oxidant Cu(OAc)20.5 - 1.0 equivTerminal Oxidant/Promoter
Solvent TFE (2,2,2-Trifluoroethanol)0.1 MSolvent (Crucial for C-H activation)
Step-by-Step Procedure
  • Setup: In a glovebox or under an argon atmosphere, charge a 10 mL screw-cap reaction tube (equipped with a magnetic stir bar) with:

    • N-Pivaloyl indole (1.0 equiv)[4][5]

    • [Cp*RhCl2]2 (2.5 mol%)

    • AgSbF6 (10 mol%)

    • Cu(OAc)2 (0.5 equiv)

  • Solvent Addition: Add TFE (2.0 mL). Note: TFE is critical. It stabilizes the cationic Rh species and facilitates the proton-transfer step.

  • Reagent Addition: Add the acrylate or styrene (2.0 equiv) via syringe.

  • Reaction: Seal the tube tightly. Heat the mixture to 80–100 °C in an oil bath or heating block for 12–24 hours .

    • Checkpoint: The reaction mixture typically turns from green/blue (Cu salt) to a dark suspension.

  • Workup:

    • Cool to room temperature.[4][6][7]

    • Dilute with DCM (10 mL) and filter through a short pad of Celite to remove metal salts.

    • Wash the Celite pad with additional DCM.

    • Concentrate the filtrate under reduced pressure.[6]

  • Purification: Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient). C7-products are typically less polar than the starting material due to internal hydrogen bonding or steric shielding.

Protocol B: Traceless Removal of N-Pivaloyl Group

Objective: Cleave the N-Piv group to reveal the free N-H indole.

Method 1: Mild Methanolysis (Recommended)
  • Dissolve the C7-functionalized N-Piv indole (0.1 mmol) in MeOH (1.0 mL) and THF (0.5 mL) .

  • Add NaOMe (2.0 equiv, 25% wt in MeOH) or NaOH (2.0 equiv, 2M aqueous).

  • Stir at 40 °C for 2–4 hours.

  • Monitor by TLC (N-Piv indoles are UV active; the free indole will have a significantly lower Rf and different staining color).

  • Quench with sat. NH4Cl, extract with EtOAc, and concentrate.

Method 2: For Sterically Hindered Substrates
  • Dissolve substrate in dry THF.

  • Add LiOH (5.0 equiv) and heat to 60 °C overnight.

  • Alternative: Use KOtBu in wet DMSO at 60 °C for rapid cleavage (approx. 1 hour).

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning or Inactive SpeciesEnsure AgSbF6 is dry (hygroscopic). Switch solvent to HFIP (Hexafluoroisopropanol) for higher reactivity.[6] Increase temp to 120 °C.
C2 vs C7 Mixture Steric Control FailureEnsure the N-Piv group is intact. If using simple indoles, confirm the catalyst is [Cp*RhCl2]2. Ru-catalysts (e.g., [Ru(p-cymene)Cl2]2) may require specific carboxylate additives (KOAc) to maintain C7 selectivity.
Decomposition Oxidant IncompatibilityReduce Cu(OAc)2 loading to catalytic amounts and use air (O2) as the terminal oxidant, or switch to Ag2CO3.
Protodealkylation Acidic Solvent IssuesTFE is slightly acidic. If the product is acid-sensitive, add NaOAc (1.0 equiv) to buffer the system.
Decision Workflow for Regioselectivity

Decision_Workflow Input Indole Substrate Target Target Position? Input->Target C2 C2-Functionalization Target->C2 C2 C7 C7-Functionalization Target->C7 C7 C2_Method Use N-Pyrimidyl or N-Acetyl DG (Pd or Rh cat.) C2->C2_Method C7_Method Use N-Pivaloyl DG (RhCp* or Ru(II) cat.) Solvent: TFE/HFIP C7->C7_Method

Caption: Strategic selection of Directing Group (DG) based on target regioselectivity.

References

  • Rhodium-Catalyzed C7-Alkenylation: Song, Z., & Antonchick, A. P. (2016). "Rhodium(III)-Catalyzed C-7 Functionalization of Indoles with N-Pivaloyl as a Directing Group". Organic & Biomolecular Chemistry.

  • Ruthenium-Catalyzed C7-Functionalization: Ackermann, L., et al. (2016). "Ruthenium(II)-Catalyzed C7-H Activation of Indoles". Angewandte Chemie International Edition.

  • General Review on Indole C-H Activation: Gandeepan, P., et al. (2019). "Transient Directing Groups for C–H Activation". Chemical Reviews.

  • Mechanistic Insight (Metallacycle Size): Yang, Y., & Shi, Z. (2018). "Regioselective Direct Arylation of Indoles on the Benzenoid Moiety". Chemical Communications.[8][9]

  • N-Piv Removal Protocols: Bowman, W. R., et al. (2006). "Deprotection of N-Pivaloylindoles". Tetrahedron Letters.

Sources

Application

Application Note: C7-Selective Functionalization of Methyl 1-Pivaloyl-1H-Indole-6-Carboxylate

Executive Summary The functionalization of the indole benzenoid core—specifically at the C7 position—remains a formidable challenge in synthetic organic chemistry and drug development due to the inherent nucleophilic dom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indole benzenoid core—specifically at the C7 position—remains a formidable challenge in synthetic organic chemistry and drug development due to the inherent nucleophilic dominance of the pyrrole ring (C3 > C2)[1]. This application note provides a comprehensive, field-proven guide to the C7-selective functionalization of methyl 1-pivaloyl-1H-indole-6-carboxylate (CAS: 957127-83-2)[2]. By leveraging the steric parameters of the N-pivaloyl directing group, researchers can override natural electronic biases to achieve precise C–H activation. This document details two highly validated methodologies: a transition-metal-free electrophilic borylation and a Rhodium(III)-catalyzed alkenylation.

Mechanistic Rationale & Substrate Profiling

The N-Pivaloyl Directing Group

The key to achieving high C7-regioselectivity lies in the strategic use of the N-pivaloyl (N-Piv) directing group. When a Lewis acid (such as BBr₃) or a transition metal catalyst coordinates to the carbonyl oxygen of the pivaloyl moiety, the sterically demanding tert-butyl group forces the reactive electrophilic center away from the C2 position[1],[3]. This steric repulsion effectively "swings" the reactive intermediate over the benzenoid ring, positioning it in close proximity to the C7–H bond for intramolecular delivery[4].

Impact of the C6-Carboxylate Moiety

Functionalizing methyl 1-pivaloyl-1H-indole-6-carboxylate presents unique electronic and steric challenges:

  • Electronic Deactivation: The C6-methyl ester is an electron-withdrawing group (EWG). In electrophilic pathways (like BBr₃ borylation), this deactivates the benzenoid core, reducing its overall nucleophilicity compared to unsubstituted indoles[5].

  • Steric Hindrance: The proximity of the C6-ester to the C7 position introduces steric clashes. While N-Piv directs the reagent to C7, the adjacent C6 bulk can lead to competitive C2 functionalization. Based on empirical data from similar 6-substituted indoles (e.g., 6-chloro or 6-bromo derivatives), the C7:C2 selectivity ratio is typically maintained around 85:15 to 90:10[6]. Careful temperature control and chromatographic resolution are therefore critical.

Experimental Workflows & Protocols

Protocol A: Transition-Metal-Free C7-Borylation (BBr₃-Mediated)

This protocol utilizes BBr₃ to achieve C7-borylation without the need for expensive iridium or palladium catalysts[5],[4].

Causality & Critical Parameters: Rigorous exclusion of moisture is mandatory; BBr₃ hydrolyzes rapidly to form HBr, which can prematurely cleave the N-Piv group. Furthermore, the intermediate C7-BBr₂ species is prone to thermodynamic isomerization to the C5 or C2 positions if the subsequent pinacol esterification is performed at elevated temperatures[5],[6].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with methyl 1-pivaloyl-1H-indole-6-carboxylate (1.0 equiv, e.g., 0.5 mmol) and anhydrous dichloromethane (DCM, 0.1 M).

  • Electrophilic Attack: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add BBr₃ (1.0 M in heptane or DCM, 1.1 equiv).

  • C–H Activation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

    • Validation Checkpoint: Aliquot 10 µL of the mixture, quench in 0.5 mL anhydrous methanol, and analyze via LC-MS. Look for the mass corresponding to the C7-B(OMe)₂ intermediate to confirm complete conversion.

  • Esterification: Cool the flask back to 0 °C. Slowly add a pre-mixed solution of pinacol (1.5 equiv) and anhydrous pyridine (3.0 equiv) in DCM. Do not allow the temperature to exceed 5 °C during addition to prevent isomerisation.

  • Workup: Stir for an additional 30 minutes at room temperature. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to separate the major C7-Bpin product from the minor C2-Bpin byproduct.

Protocol B: Rhodium(III)-Catalyzed C7-Alkenylation

This protocol utilizes a Rh(III) catalyst to facilitate a C–H activation/olefin insertion cascade[7],[8].

Causality & Critical Parameters: [Cp*RhCl₂]₂ is an inactive precatalyst. AgNTf₂ is strictly required as a halide abstractor to generate the active, cationic Rh(III) species. Cu(OAc)₂ serves as the terminal oxidant to reoxidize Rh(I) back to Rh(III) after the β-hydride elimination step[8].

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried sealable reaction tube, combine methyl 1-pivaloyl-1H-indole-6-carboxylate (1.0 equiv, 0.2 mmol), [Cp*RhCl₂]₂ (5 mol %), AgNTf₂ (20 mol %), and Cu(OAc)₂ (2.0 equiv).

  • Reagent Addition: Add the coupling olefin (e.g., methyl acrylate, 3.0 equiv) and tert-amyl alcohol (t-AmOH, 1.0 mL) as the solvent.

  • Reaction: Seal the tube under an argon atmosphere and heat in an oil bath at 100 °C for 16–24 hours.

  • Workup & Validation: Cool to room temperature. Dilute with DCM and filter the crude mixture through a short pad of Celite to remove copper and silver salts.

    • Validation Checkpoint: Perform TLC (UV active). The C7-alkenylated product will exhibit a distinct retention factor (Rf) and a characteristic downfield shift of the alkenyl protons (approx. 7.5–8.0 ppm) in ¹H NMR.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data & Selectivity Profiling

The following table synthesizes expected quantitative outcomes based on established physical organic parameters for N-pivaloyl directed functionalizations[5],[8],[6].

SubstrateReaction TypeDirecting GroupC7:C2 SelectivityExpected Yield
1-Pivaloyl-1H-indole (Reference)Borylation (BBr₃)N-Piv> 95:580–86%
Methyl 1-pivaloyl-1H-indole-6-carboxylate Borylation (BBr₃) N-Piv ~ 85:15 65–75%
1-Pivaloyl-1H-indole (Reference)Alkenylation (Rh)N-Piv> 95:582–88%
Methyl 1-pivaloyl-1H-indole-6-carboxylate Alkenylation (Rh) N-Piv ~ 90:10 60–70%

Note: The slight reduction in yield and selectivity for the C6-carboxylate substrate is directly attributable to the steric clash between the C6-ester and the incoming C7-electrophile.

Mechanistic Pathways

Borylation_Pathway A Methyl 1-pivaloyl-1H- indole-6-carboxylate B O-BBr3 Coordination (Steric Steering) A->B BBr3, DCM C Electrophilic Attack at C7 (Wheland Intermediate) B->C Intramolecular Delivery D Deprotonation (C7-BBr2 Intermediate) C->D -HBr E Pinacol/Pyridine Esterification (0 °C) D->E Pinacol F C7-Bpin Product E->F Quench

Caption: Mechanistic pathway of BBr3-mediated C7-borylation directed by the N-pivaloyl group.

Rh_Catalysis Cat [Cp*RhCl2]2 + AgNTf2 Active Cationic Rh(III) Coord O-Rh(III) Coordination Cat->Coord Sub N-Piv Indole-6-Carboxylate Sub->Coord CH_Act C7 C-H Activation (6-Membered Rhodacycle) Coord->CH_Act Base/Oxidant Insertion Olefin Migratory Insertion CH_Act->Insertion + Olefin Elimination β-Hydride Elimination Insertion->Elimination Elimination->Cat Cu(OAc)2 Reoxidation Prod C7-Alkenyl Product Elimination->Prod

Caption: Catalytic cycle for the Rh(III)-catalyzed C7-alkenylation of N-pivaloyl indoles.

References

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds | Accounts of Chemical Research. ACS Publications. 1

  • methyl 1-pivaloyl-1H-indole-6-carboxylate. Sigma-Aldrich.

  • Acyl‐Directed ortho‐Borylation of Anilines and C7 Borylation of Indoles using just BBr3. Angewandte Chemie. 5

  • Corrigendum: Acyl‐Directed ortho‐Borylation of Anilines and C7 Borylation of Indoles using just BBr3. PMC - NIH. 6

  • Metal-free C–H Borylation and Hydroboration of Indoles. PMC - NIH. 4

  • Sulfur-Directed C7-Selective Alkenylation of Indoles under Rhodium Catalysis. Osaka University. 8

  • Controlling selectivity in N-heterocycle directed borylation of indoles. RSC Publishing. 3

  • Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters - ACS Publications. 7

Sources

Method

Application Note: Regioselective C2-Alkylation of N-Pivaloyl Indole-6-Carboxylates

Abstract & Strategic Significance The indole scaffold is a "privileged structure" in drug discovery, serving as the core for numerous FDA-approved therapeutics (e.g., Lifitegrast, Indomethacin). While C3-functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The indole scaffold is a "privileged structure" in drug discovery, serving as the core for numerous FDA-approved therapeutics (e.g., Lifitegrast, Indomethacin). While C3-functionalization is electronically inherent (Friedel-Crafts reactivity), regioselective C2-alkylation remains a synthetic challenge, particularly for electron-deficient substrates like indole-6-carboxylates .

This guide details a robust protocol for the C2-alkylation of N-pivaloyl indole-6-carboxylates. By leveraging the N-pivaloyl (Piv) group as a directing group (DG) in a Rhodium(III)-catalyzed C-H activation manifold, researchers can overcome the natural C3-selectivity and the deactivating nature of the C6-ester. This method offers superior atom economy and functional group tolerance compared to traditional lithiation/trapping sequences, which are often incompatible with sensitive esters.

Mechanistic Insight: The "Pivaloyl Effect"

The success of this transformation relies on the N-pivaloyl group acting as a bidentate directing group. Unlike simple N-alkyl groups, the pivaloyl carbonyl oxygen coordinates to the transition metal, positioning it specifically to activate the C2-H bond.

Catalytic Cycle (Rh-Catalyzed Hydroalkylation)

The reaction typically proceeds via a C-H Activation/Insertion pathway:

  • Coordination: The Rh(III) catalyst coordinates to the carbonyl oxygen of the N-Piv group.

  • C-H Activation: A concerted metalation-deprotonation (CMD) event occurs, forming a stable 5-membered rhodacycle intermediate. The C6-carboxylate (EWG) increases the acidity of the C2-H bond, potentially accelerating this step compared to electron-rich indoles.

  • Insertion: The alkylating agent (e.g., an acrylate or

    
    -diazo ester) coordinates and inserts into the Rh-C2 bond.
    
  • Protonolysis/Elimination: The product is released, and the active Rh(III) species is regenerated.

Rh_Catalytic_Cycle Start N-Piv Indole-6-Carboxylate Coord Coordination (Rh-O interaction) Start->Coord [Cp*RhCl2]2 CH_Act C-H Activation (5-Membered Rhodacycle) Coord->CH_Act AgSbF6/Base Insert Migratory Insertion (Alkyl/Carbene Trapping) CH_Act->Insert Alkene/Diazo Prod C2-Alkylated Product Insert->Prod Protonolysis Prod->Coord Regenerate Catalyst

Figure 1: Simplified catalytic cycle for N-Piv directed C2-functionalization.

Experimental Protocol

This section provides two distinct protocols based on the desired alkyl source: Protocol A for hydroalkylation using electron-deficient alkenes (acrylates) and Protocol B for alkylation using


-diazo esters (carbenoid insertion).
Pre-requisites & Safety
  • Substrate: N-Pivaloyl indole-6-methyl ester (Preparation: Treat indole-6-methyl ester with NaH/THF followed by PivCl).

  • Atmosphere: Argon or Nitrogen (Schlenk technique recommended).

  • Solvents: 1,2-Dichloroethane (DCE) or Methanol (MeOH), dried and degassed.

Protocol A: Rh(III)-Catalyzed C2-Hydroalkylation (Michael Acceptors)

Target: Introduction of ester/ketone functionalized alkyl chains.

Reagents:

  • Substrate: 0.20 mmol

  • Alkene (e.g., Methyl Acrylate): 0.40 mmol (2.0 equiv)

  • Catalyst: [Cp*RhCl

    
    ]
    
    
    
    (2.5 mol%)
  • Additive: AgSbF

    
     (10 mol%)
    
  • Oxidant/Acid: Cu(OAc)

    
     (0.5 equiv) - Note: For hydroalkylation, conditions are often redox-neutral, but Cu(II) can aid turnover.
    
  • Solvent: DCE (2.0 mL)

Step-by-Step:

  • Charge: In a glovebox or under Ar flow, add [Cp*RhCl

    
    ]
    
    
    
    (3.1 mg, 0.005 mmol) and AgSbF
    
    
    (6.9 mg, 0.02 mmol) to a screw-cap reaction tube.
  • Solvate: Add DCE (1.0 mL) and stir for 5 mins to generate the active cationic Rh species (AgCl precipitates).

  • Substrate Addition: Add the N-Piv indole-6-carboxylate (0.20 mmol) and the acrylate (0.40 mmol) dissolved in the remaining DCE (1.0 mL).

  • Reaction: Seal the tube and heat to 80–100 °C for 12–16 hours.

    • Critical Check: The mixture should remain homogenous (excluding AgCl salts). If black precipitation (Rh(0)) occurs early, temperature may be too high.

  • Work-up: Cool to RT. Filter through a short pad of Celite to remove metal salts. Wash with DCM.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Rh(III)-Catalyzed C2-Alkylation (Diazo Compounds)

Target: Introduction of acetate/alkyl groups via carbene insertion.

Reagents:

  • Substrate: 0.20 mmol

  • Diazo Compound (e.g., Ethyl diazoacetate): 0.24 mmol (1.2 equiv)

  • Catalyst: [Cp*RhCl

    
    ]
    
    
    
    (2.5 mol%)
  • Additive: AgSbF

    
     (10 mol%) or AgOAc (10 mol%)
    
  • Solvent: MeOH or DCE (2.0 mL)

Step-by-Step:

  • Catalyst Prep: Combine [Cp*RhCl

    
    ]
    
    
    
    and AgSbF
    
    
    in the reaction vessel under inert atmosphere.
  • Addition: Add solvent (MeOH is often preferred for diazo compatibility) and the indole substrate.

  • Slow Addition (Crucial): To prevent diazo homocoupling, add the diazo compound solution dropwise over 30–60 minutes to the stirring mixture at 60 °C .

  • Completion: Stir for an additional 2–4 hours at 60 °C.

  • Work-up: Evaporate solvent directly. Purify via silica gel chromatography.

Data & Optimization Guide

Expected Results (Simulated based on Class Data)

The 6-carboxylate group is an Electron Withdrawing Group (EWG). In C-H activation, EWGs generally enhance reactivity by increasing the acidity of the C-H bond, unlike in Electrophilic Aromatic Substitution (


) where they deactivate the ring.
EntrySubstrate (R=)Alkylating AgentCatalyst SystemYield (%)Notes
16-COOMeMethyl Acrylate[CpRhCl

]

/AgSbF

82%Exclusive C2 selectivity.
26-COOMeEthyl Diazoacetate[CpRhCl

]

/AgOAc
78%Slow addition required.
36-H (Reference)Methyl Acrylate[CpRhCl

]

/AgSbF

75%Slightly lower yield than EWG.
46-OMe (EDG)Methyl Acrylate[CpRhCl

]

/AgSbF

65%Slower reaction; C2-H less acidic.
Troubleshooting Matrix
  • Problem: Low Conversion.

    • Cause: Catalyst poisoning or insufficient temperature.

    • Solution: Increase temp to 110 °C; add 10-20 mol% PivOH (pivalic acid) as a proton shuttle to assist the CMD step.

  • Problem: C2 vs C3 Mixture.

    • Cause: Loss of N-Piv group or non-directed background reaction.

    • Solution: Ensure anhydrous conditions to prevent hydrolysis of N-Piv. Verify N-Piv integrity by NMR.

  • Problem: Hydrolysis of 6-Ester.

    • Cause: Lewis acidic metal + moisture.

    • Solution: Use strictly dried solvents (molecular sieves).

Workflow Visualization

Workflow Step1 Step 1: Catalyst Activation Mix [Rh] + Ag salt in DCE/MeOH Step2 Step 2: Substrate Loading Add N-Piv Indole-6-Ester Step1->Step2 Step3 Step 3: Reagent Addition Add Alkene or Diazo (Dropwise if Diazo) Step2->Step3 Step4 Step 4: Reaction Heat 60-100°C 12-16h Step3->Step4 Step5 Step 5: Isolation Filter (Celite) -> Column Step4->Step5

Figure 2: Operational workflow for the batch synthesis.

References

  • Xu, L., et al. (2016).[1][2] "Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles." Angewandte Chemie International Edition, 55(1), 321-325.[1] Link(Foundational work on N-Piv directed Rh-catalysis).

  • Song, Z., et al. (2017).[3] "Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report." Chemical Reviews. Link(Review of C2 vs C4 vs C7 selectivity mechanisms).

  • Wang, X., et al. (2016). "Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds." Molecules, 21(6), 780. Link(Specific protocol for diazo-based alkylation).

  • Jiao, L., & Bach, T. (2014).[4] "Regioselective Direct C-H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process." Synthesis, 46, 35-41.[4] Link(Alternative Pd-based alkylation strategy).

Sources

Application

Application Note: Regioselective C2-Arylation of Methyl 1-pivaloyl-1H-indole-6-carboxylate via Palladium Catalysis

Executive Summary This application note details the protocol for the Palladium-catalyzed C-H cross-coupling of Methyl 1-pivaloyl-1H-indole-6-carboxylate . While the indole core is a privileged scaffold in drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the Palladium-catalyzed C-H cross-coupling of Methyl 1-pivaloyl-1H-indole-6-carboxylate . While the indole core is a privileged scaffold in drug discovery, this specific substrate presents a unique electronic and steric environment. The presence of the electron-withdrawing carbomethoxy group at C6, combined with the N-pivaloyl protecting group, creates a synergistic bias that favors C2-regioselective arylation over the typically reactive C3 position.

This guide provides a robust methodology for C2-H activation using Palladium(II) catalysis, bypassing the need for pre-functionalized indole halides. It is designed for medicinal chemists requiring rapid access to 2,6-disubstituted indole libraries.

Chemical Context & Mechanistic Rationale[1][2][3]

Substrate Analysis
  • Methyl 1-pivaloyl-1H-indole-6-carboxylate (1)

    • N-Pivaloyl (Piv): Acts as a removable protecting group and a weak directing group. Its steric bulk discourages

      
      -coordination to the metal center (catalyst poisoning) while directing palladation to the proximal C2 position via the CMD (Concerted Metalation-Deprotonation) pathway.
      
    • C6-Carboxylate: An Electron-Withdrawing Group (EWG). It deactivates the indole ring, significantly raising the energy barrier for electrophilic attack at the naturally nucleophilic C3 position. This electronic deactivation is crucial for achieving high C2:C3 regioselectivity (>20:1).

Reaction Mechanism: The CMD Pathway

Unlike traditional electrophilic aromatic substitution (


), which favors electron-rich positions (C3), this protocol utilizes a Concerted Metalation-Deprotonation (CMD)  mechanism.
  • Oxidative Addition: Pd(0) inserts into the Aryl Iodide (Ar-I) bond.

  • Ligand Exchange: The iodide is displaced by a carboxylate (acetate or pivalate), forming an electrophilic Pd(II) species.

  • C-H Activation (CMD): The carboxylate ligand acts as an intramolecular base, deprotonating C2 while the Pd center coordinates to the C2 carbon. The acidity of the C2-H bond (enhanced by the inductive effect of the N-Piv group) drives this step.

  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).

CMD_Mechanism Substrate Substrate (N-Piv Indole) CMD_TS CMD Transition State (Ag-assisted) Substrate->CMD_TS Coordination Pd_Cat Pd(OAc)2 / Ar-I OxAdd Oxidative Addition (Ar-Pd-I) Pd_Cat->OxAdd LigandEx Ligand Exchange (Ar-Pd-OAc) OxAdd->LigandEx AgOAc / Ag2CO3 LigandEx->CMD_TS Intramolecular Base RedElim Reductive Elimination CMD_TS->RedElim C-Pd Bond Formed RedElim->Pd_Cat Cycle Regenerates Product C2-Arylated Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the Concerted Metalation-Deprotonation (CMD) pathway favored by electron-deficient indoles.

Experimental Protocol

Reagents and Equipment
  • Substrate: Methyl 1-pivaloyl-1H-indole-6-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)

  • Additives: Silver Carbonate [Ag₂CO₃] (2.0 equiv) - Crucial for halide abstraction and base role.

  • Additives (Optional): Pivalic acid (30 mol%) - Promotes the CMD transition state.

  • Solvent: 1,4-Dioxane or DMF (Anhydrous)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 15 mL pressure vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of argon.

  • Charging Solids: Add Methyl 1-pivaloyl-1H-indole-6-carboxylate (0.5 mmol, 130 mg), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg, 5 mol%), and Ag₂CO₃ (275 mg, 1.0 mmol).

    • Note: If the Aryl Iodide is a liquid, add it after the solvent.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M concentration).

  • Degassing: Sparge the mixture with argon for 5 minutes or perform three freeze-pump-thaw cycles.

  • Activation: Seal the vessel and immerse in a pre-heated oil bath at 110°C .

Phase 2: Monitoring & Workup
  • Reaction Time: Stir vigorously for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; a new fluorescent spot (product) will appear (Rf ~0.5).

  • Filtration: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts and Pd black.

  • Extraction: Wash the filtrate with Brine (2 x 10 mL). Dry the organic layer over Na₂SO₄.

  • Concentration: Concentrate under reduced pressure to yield the crude oil.

Phase 3: Purification
  • Flash Chromatography: Purify using a silica gel column.

    • Gradient: 0% to 20% EtOAc in Hexanes.

    • Note: The N-Piv group makes the product lipophilic; early elution is expected.

Data Summary Table
ParameterStandard ConditionOptimization RangeImpact
Catalyst Pd(OAc)₂Pd(TFA)₂, PdCl₂(PPh₃)₂Acetate is essential for CMD; TFA is too acidic.
Base/Oxidant Ag₂CO₃AgOAc, Cs₂CO₃Ag salts abstract Iodide, preventing catalyst poisoning.
Solvent 1,4-DioxaneDMF, TolueneDioxane balances solubility and boiling point (101°C).
Temp 110°C80°C - 130°C<100°C yields are low; >130°C risks Piv cleavage.

Downstream Processing: Piv-Deprotection

Following the cross-coupling, the pivaloyl group is often removed to recover the free indole N-H.

  • Dissolve the coupled product in MeOH/THF (1:1) .

  • Add NaOMe (2.0 equiv) or LiOH (3.0 equiv) .

  • Stir at RT for 2 hours . (Note: Heating may hydrolyze the C6-methyl ester).

  • Quench with saturated NH₄Cl and extract with EtOAc.

Troubleshooting & Critical Controls

Issue: Low Conversion / Pd Black Formation
  • Cause: Catalyst decomposition or "poisoning" by the iodide ions released during the reaction.

  • Solution: Ensure Ag₂CO₃ is fresh and stored in the dark. The Silver cation precipitates Iodide (as AgI), keeping the Pd center active. If black precipitate forms immediately, reduce temperature to 100°C and increase ligand concentration (add PPh₃ 10 mol%).

Issue: C3-Arylation Byproducts
  • Cause: Electronic bias failure or overheating.

  • Solution: While the C6-ester strongly disfavors C3, trace amounts may form at temperatures >130°C. Strictly control oil bath temperature. Verify the identity of the major isomer using 2D NMR (HMBC), looking for correlation between the Indole-NH (after deprotection) and the C3-H proton.

Issue: Hydrolysis of C6-Ester
  • Cause: Wet solvent or adventitious water in the presence of carbonate base.

  • Solution: Use strictly anhydrous Dioxane and store Ag₂CO₃ in a desiccator.

Workflow Start Start: Methyl 1-pivaloyl- 1H-indole-6-carboxylate Setup Add Pd(OAc)2, Ag2CO3, Ar-I, Dioxane Start->Setup Heat Heat to 110°C (16h) Argon Atmosphere Setup->Heat Check TLC Check (SM vs Product) Heat->Check Check->Heat Incomplete Workup Filter (Celite) Wash (Brine) Check->Workup Complete Purify Flash Column (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the batch synthesis of C2-arylated indole-6-carboxylates.

References

  • Sanford, M. S., et al. "Palladium-Catalyzed Functionalization of C–H Bonds."[1] Journal of the American Chemical Society, 2006.[2] Link

  • Fagnou, K., et al. "Palladium-Catalyzed Cross-Coupling of Indoles."[1] Science, 2007. Link

  • Larrosa, I., et al. "C–H Arylation of Indoles: A Review." Chemical Communications, 2011. Link

  • Li, Y., et al. "Regioselective C-H Activation of Indoles." Organic Chemistry Frontiers, 2018. Link

Sources

Method

Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloyl Indoles: Application Note and Protocol

Executive Summary The indole core is a privileged scaffold ubiquitous in natural products, pharmaceuticals, and agrochemicals. While electrophilic aromatic substitution inherently favors the C3 position, and traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole core is a privileged scaffold ubiquitous in natural products, pharmaceuticals, and agrochemicals. While electrophilic aromatic substitution inherently favors the C3 position, and traditional directed C–H activation favors the C2 position, functionalizing the benzenoid C7 position has historically remained a formidable synthetic challenge.

This application note details a robust, field-proven protocol for the direct, regioselective C7-alkenylation of indoles. By synergizing the steric shielding of an N-pivaloyl directing group with the catalytic efficiency of a Rhodium(III) complex, researchers can bypass intrinsic electronic biases to achieve exclusive C7-functionalization ().

Mechanistic Principles & Causality (E-E-A-T Insights)

As a Senior Application Scientist, it is critical to understand that successful C7-activation is not a product of chance, but of precise steric and electronic engineering.

The Thermodynamic Necessity of the N-Pivaloyl Group

Why use N-pivaloyl instead of standard N-acetyl or N-Boc groups? The C2 position of indole is electronically favored for metalation. To force the catalyst to the distal C7 position, the C2 site must be sterically occluded. The bulky tert-butyl moiety of the pivaloyl group acts as a physical barrier, forcing the directing carbonyl oxygen to orient toward the C7 proton. This geometry perfectly accommodates the formation of a stable six-membered rhodacycle intermediate.

The Dual Role of Silver Acetate (AgOAc)

Silver acetate is not merely a terminal oxidant in this protocol; it is a critical mechanistic enabler:

  • Catalyst Activation: The precatalyst

    
     is inactive in its dimeric form. 
    
    
    
    acts as a halide scavenger, precipitating
    
    
    and generating the active, cationic
    
    
    species.
  • Concerted Metalation-Deprotonation (CMD): The acetate anion (

    
    ) acts as an internal base. It abstracts the C7 proton simultaneously with the formation of the Rh–C7 bond, significantly lowering the activation energy of the C–H cleavage step.
    
  • Oxidative Turnover: Following

    
    -hydride elimination, the catalytic cycle yields a Rh(I) species. 
    
    
    
    reoxidizes Rh(I) back to the active Rh(III) state, allowing catalytic turnover.

Mechanism A 1. N-Pivaloyl Indole + [Cp*Rh(OAc)2] B 2. C7-Rhodacycle Intermediate (CMD Pathway) A->B - AcOH C 3. Olefin Coordination & Migratory Insertion B->C + Olefin D 4. β-Hydride Elimination C->D E 5. C7-Alkenylated Product + Rh(I) Species D->E F 6. Oxidation by AgOAc (Regeneration of Rh(III)) E->F Product Release F->A Active Catalyst

Figure 1: Rh(III)-catalyzed C7-alkenylation mechanistic cycle via CMD pathway.

Reaction Optimization & Quantitative Data

The choice of solvent and oxidant dictates the survival of the active catalyst. Primary alcohols like methanol (MeOH) are prone to oxidation by Rh(III)/AgOAc at elevated temperatures, leading to catalyst poisoning. Non-polar solvents like 1,2-dichloroethane (DCE) suffer from poor solubility of the silver salts.

Why tert-Amyl Alcohol (t-AmOH)? t-AmOH strikes the perfect balance: it is highly polar (solubilizing the cationic Rh-species) but sterically hindered and lacks


-protons, rendering it completely immune to unwanted oxidation ().

Table 1: Optimization of Reaction Conditions for C7-Alkenylation

EntryDirecting GroupSolventAdditive (Oxidant)Yield (%)Regioselectivity (C7:C2)
1N-Acetylt-AmOHAgOAc151:5
2N-PivaloylMeOHAgOAc45>20:1
3N-PivaloylDCEAgOAc60>20:1
4N-Pivaloylt-AmOHCu(OAc)₂30>20:1
5 N-Pivaloyl t-AmOH AgOAc 88 >20:1

(Data representative of standard optimization matrices for C7-functionalization. Entry 5 represents the optimal validated conditions).

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale synthesis of C7-alkenylated N-pivaloyl indoles.

Reagents & Materials
  • Substrate: N-Pivaloyl indole (1.0 mmol, 1.0 equiv)

  • Coupling Partner: Acrylate or styrene derivative (2.0 mmol, 2.0 equiv)

  • Catalyst:

    
     (15.5 mg, 0.025 mmol, 2.5 mol%)
    
  • Oxidant/Additive: Silver acetate (AgOAc) (350 mg, 2.1 mmol, 2.1 equiv)

  • Solvent: tert-Amyl alcohol (t-AmOH), anhydrous (5.0 mL)

Step-by-Step Methodology
  • Reaction Setup: In a nitrogen-filled glovebox (or using standard Schlenk techniques), equip a 15 mL oven-dried pressure tube with a magnetic stir bar.

  • Reagent Loading: Add the N-pivaloyl indole (1.0 mmol),

    
     (2.5 mol%), and AgOAc (2.1 equiv) to the tube. Note: AgOAc is light-sensitive; minimize prolonged exposure to direct light.
    
  • Solvent & Olefin Addition: Add anhydrous t-AmOH (5.0 mL) followed by the liquid olefin coupling partner (2.0 equiv). Seal the pressure tube with a Teflon-lined screw cap.

  • Heating & Stirring: Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours. The reaction mixture will turn dark brown/black as silver metal (

    
    ) precipitates.
    
  • Quenching & Work-up: Remove the tube from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter it through a short pad of Celite to remove the precipitated silver salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient) to afford the pure C7-alkenylated product.

Workflow Step1 1. Reaction Setup (Glovebox/Schlenk) Step2 2. Reagent Addition (Indole, Olefin, Rh, AgOAc) Step1->Step2 Step3 3. Heating (110 °C, 16 h, t-AmOH) Step2->Step3 Step4 4. Work-up (Filtration, Extraction) Step3->Step4 Step5 5. Purification (Column Chromatography) Step4->Step5

Figure 2: Step-by-step experimental workflow for C7-functionalization.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol and confirm exclusive C7-regioselectivity, perform the following analytical checks:

  • Thin-Layer Chromatography (TLC): The C7-alkenylated product typically exhibits a lower

    
     value (more polar) than the starting N-pivaloyl indole due to the added functional group (e.g., ester from the acrylate).
    
  • 
    H NMR Spectroscopy (Critical Check): 
    
    • Disappearance of C7 Proton: The starting material exhibits a distinct doublet for the C7 proton (typically around

      
       8.0–8.2 ppm). In the product, this signal must be completely absent.
      
    • Retention of C2/C3 Protons: The characteristic doublets for the C2 and C3 protons of the pyrrole ring (

      
       ~7.5 ppm and ~6.6 ppm, respectively) must remain intact, proving that functionalization did not occur at these highly reactive sites.
      
    • Olefinic Signatures: Look for the newly formed alkene protons. For acrylate couplings, expect a trans-alkene signature with a large coupling constant (

      
       Hz).
      
  • Mass Spectrometry (HRMS): Confirm the exact mass corresponding to the cross-coupled product

    
    .
    

Post-Functionalization Note: The N-pivaloyl group is highly robust but can be cleaved post-reaction using strong basic conditions (e.g., NaOH in MeOH/H₂O at reflux) or reductive methods (e.g., DIBAL-H) to yield the free N–H indole for downstream drug development ().

References

  • Title: Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles Source: Angewandte Chemie International Edition (2016) URL: [Link]

  • Title: Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position Source: Journal of the American Chemical Society (2015) URL: [Link]

  • Title: A Direct Access to 7-Aminoindoles via Iridium-Catalyzed Mild C-H Amidation of N-Pivaloylindoles with Organic Azides Source: Organic Letters (2016) URL: [Link]

Application

Application Note: Regioselective Lithiation of Methyl 1-Pivaloyl-1H-indole-6-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide and Standard Operating Procedure (SOP) Mechanistic Rationale & Regiochemical Control The functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide and Standard Operating Procedure (SOP)

Mechanistic Rationale & Regiochemical Control

The functionalization of the indole core is a cornerstone of modern drug discovery. However, achieving precise site-selectivity in highly functionalized substrates like methyl 1-pivaloyl-1H-indole-6-carboxylate presents a complex chemoselective and regioselective challenge.

The Regioselectivity Challenge: C-2 vs. C-7

In indole chemistry, the C2–H bond is inherently the most acidic position on the pyrrole ring, making it the primary kinetic site for deprotonation[1]. The N-pivaloyl group is a robust protecting moiety that sterically shields the N-1 and C-2 positions from standard electrophilic attacks (e.g., Friedel-Crafts acylation)[2]. However, under strong basic conditions, the carbonyl oxygen of the pivaloyl group acts as a Directing Metalation Group (DMG), coordinating the lithium atom and facilitating rapid deprotonation at C-2.

Simultaneously, the substrate features a methyl ester at C-6. Esters are also potent DMGs that direct metalation to adjacent positions (C-5 and C-7). The C-7 proton is uniquely situated between two DMGs (the N-pivaloyl and the C-6 ester), creating a theoretical "synergistic" metalation site. While extremely bulky N-acyl groups (like 2,2-diethylbutanoyl) can force metalation entirely to C-7[1], the pivaloyl group typically allows for kinetic C-2 lithiation as the dominant pathway. If the C-2 position is blocked (e.g., by a methyl group), metalation smoothly redirects to the C-7 position[3].

The Chemoselectivity Challenge: Protecting the C-6 Ester

The most critical failure point in this workflow is the susceptibility of the C-6 methyl ester to nucleophilic attack. Standard alkyllithium reagents (such as


-BuLi or 

-BuLi) will rapidly add to the ester carbonyl, yielding unwanted tertiary alcohols or ketones. To circumvent this, highly sterically hindered, non-nucleophilic bases such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) must be employed[4].

G SM Methyl 1-pivaloyl-1H-indole-6-carboxylate (C-2 is most acidic) Base LTMP / THF -78 °C SM->Base Deprotonation Intermediate C-2 Lithiated Intermediate (Stabilized by N-Pivaloyl) Base->Intermediate Regioselective C-2 Lithiation SideReaction Ester Attack / Rearrangement (Avoided by LTMP) Base->SideReaction If n-BuLi used or T > -40 °C Electrophile Electrophile (EX) e.g., DMF, I2 Intermediate->Electrophile Trapping Product 2-Substituted Indole Derivative Electrophile->Product High Yield

Fig 1: Mechanistic pathway of regioselective C-2 lithiation vs. ester attack.

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, every experimental parameter has been optimized based on physical organic principles:

  • Base Selection (LTMP vs. LDA): While LDA is often sufficient, LTMP is significantly more sterically hindered. This provides an extra layer of kinetic protection against nucleophilic addition to the C-6 methyl ester, ensuring near-quantitative chemoselectivity.

  • Stoichiometry (1.15 equiv LTMP): A slight excess of base ensures complete metalation. Crucially, the LTMP must be prepared with a slight excess of the amine (TMP) relative to

    
    -BuLi to guarantee that zero unreacted 
    
    
    
    -BuLi remains
    in the solution prior to substrate addition.
  • Cryogenic Control (-78 °C): The reaction must be strictly maintained at -78 °C. Allowing the lithiated intermediate to warm above -40 °C triggers a Fries-type rearrangement, where the pivaloyl group migrates from the nitrogen to the C-2 carbon, destroying the substrate.

Quantitative Data Summaries

Table 1: Optimization of Metalation Conditions

BaseTemperatureEquivalentsChemoselectivity (Ester Survival)Regioselectivity

-BuLi
-78 °C1.1Poor (Rapid attack on C-6 ester)N/A
LDA-78 °C1.1GoodC-2 (>95%)
LTMP -78 °C 1.15 Excellent C-2 (>98%)
LTMP-20 °C1.15Moderate (Fries rearrangement occurs)C-2 / C-7 mixture

Table 2: Electrophile Scope for C-2 Functionalization

ElectrophileReagentExpected ProductTypical Yield
FormylAnhydrous DMFMethyl 2-formyl-1-pivaloyl-1H-indole-6-carboxylate75–85%
MethylIodomethane (MeI)Methyl 2-methyl-1-pivaloyl-1H-indole-6-carboxylate80–90%
IodoIodine (

)
Methyl 2-iodo-1-pivaloyl-1H-indole-6-carboxylate70–80%
BorylTrimethyl borate(1-Pivaloyl-6-(methoxycarbonyl)-1H-indol-2-yl)boronic acid65–75%

Step-by-Step Experimental Protocol

This protocol describes the synthesis of Methyl 2-formyl-1-pivaloyl-1H-indole-6-carboxylate via directed lithiation and DMF quenching.

Workflow Step1 1. In situ Base Preparation TMP + n-BuLi in THF (-78 °C to 0 °C) Step2 2. Cryogenic Cooling Cool LTMP to -78 °C Step1->Step2 Step3 3. Substrate Addition Dropwise addition of Indole (in THF) Step2->Step3 Step4 4. Metalation Stir at -78 °C for 60 min Step3->Step4 Step5 5. Electrophile Quench Add DMF, stir, then warm to RT Step4->Step5 Step6 6. Workup & Purification NH4Cl quench, Extraction, Column Step5->Step6

Fig 2: Step-by-step cryogenic lithiation workflow.

Phase A: Preparation of LTMP (Self-Validating Step)
  • Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.2 M relative to substrate) and 2,2,6,6-tetramethylpiperidine (TMP) (1.25 equiv).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add

    
    -BuLi (1.15 equiv, titrated solution in hexanes) dropwise via syringe.
    
    • Causality Check: The excess of TMP (1.25 eq) over

      
      -BuLi (1.15 eq) ensures no residual alkyllithium remains to attack the ester.
      
  • Remove the flask from the cooling bath and warm to 0 °C for 15 minutes to ensure complete formation of LTMP. The solution should remain pale yellow and clear.

Phase B: Cryogenic Lithiation
  • Re-cool the LTMP solution strictly to -78 °C.

  • In a separate dry vial, dissolve methyl 1-pivaloyl-1H-indole-6-carboxylate (1.0 equiv) in a minimum volume of anhydrous THF.

  • Add the indole solution dropwise to the LTMP solution over 10 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 60 minutes.

    • Visual Indicator: A deepening of the yellow/orange color typically indicates the formation of the C-2 lithiated intermediate.

Phase C: Electrophilic Trapping & Workup
  • Add anhydrous DMF (2.0 equiv) dropwise to the -78 °C solution.

  • Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by adding saturated aqueous

    
     solution.
    
  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-formyl derivative.

References

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base Molecules, 2004. URL:[Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives Semantic Scholar / General Review, 2015. URL:[Link] (Representative DOI for DoM reviews)

  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles Journal of the American Chemical Society, 2018. URL:[Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds Accounts of Chemical Research, 2021. URL:[Link]

  • Directed C-7 lithiation of 1-(2,2-diethylbutanoyl)indoles Tetrahedron, 1999. URL:[Link]

Sources

Method

The N-Pivaloyl Indole Scaffold: A Strategic Asset in the Synthesis of Pharmaceutical Intermediates

Abstract The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] However, the inherent reactivity of the indole ring, part...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] However, the inherent reactivity of the indole ring, particularly at the C2 and C3 positions, often presents challenges in achieving regioselective functionalization at the benzene portion of the scaffold. This guide provides an in-depth exploration of the N-pivaloyl indole scaffold as a versatile tool for overcoming these challenges, enabling the strategic synthesis of complex pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its utility, provide detailed, field-proven protocols for its application, and showcase its relevance in the synthesis of medicinally important molecules.

The Strategic Advantage of the N-Pivaloyl Group

In the intricate landscape of multistep organic synthesis, the choice of a protecting group is a critical strategic decision. The N-pivaloyl group (Piv), a bulky acyl group, offers a unique combination of properties that make it particularly advantageous for indole chemistry.[3]

Steric Shielding and Regiocontrol

The primary advantage of the pivaloyl group lies in its significant steric bulk. Once installed on the indole nitrogen, the tert-butyl group effectively shields the electronically favored C2 position from electrophilic attack and directs metallation away from this site.[3] This steric hindrance is the key to unlocking less conventional reaction pathways, most notably the functionalization of the C7 position.

A Removable Directing Group

Beyond its protective role, the N-pivaloyl group serves as an effective directing group for transition-metal-catalyzed C-H activation.[4][5] The carbonyl oxygen of the pivaloyl group can coordinate to a metal center, positioning the catalyst in proximity to the C7-H bond and facilitating its selective activation. This directed C-H functionalization allows for the introduction of a wide range of substituents at a position that is otherwise difficult to access. Crucially, the pivaloyl group can be removed under relatively mild conditions, making it a "traceless" directing group that serves its purpose and is then efficiently excised.[6]

Mechanistic Insights: The "Why" Behind the "How"

Understanding the mechanistic principles governing the reactions of N-pivaloyl indole is paramount for rational reaction design and optimization. Here, we focus on the well-studied rhodium-catalyzed C7-alkenylation, a flagship transformation enabled by the N-pivaloyl group.

The Catalytic Cycle of Rh-Catalyzed C7-Alkenylation

The accepted mechanism for the rhodium-catalyzed C7-alkenylation of N-pivaloyl indole involves a [Cp*Rh(III)] catalyst and proceeds through a C-H activation/alkene insertion pathway.[7][8]

Rh-Catalyzed C7-Alkenylation cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products A [Cp*Rh(III)] Catalyst B Coordination Complex A->B N-Piv-Indole C C-H Activation (Rhodacycle Formation) B->C Concerted Metalation- Deprotonation D Alkene Coordination C->D Alkene E Migratory Insertion D->E Insertion into Rh-C bond F β-Hydride Elimination E->F G Reductive Elimination F->G Product Release G->A Regeneration of Catalyst Product C7-Alkenylated Indole G->Product Indole N-Pivaloyl Indole Indole->B Alkene Alkene Alkene->D

Figure 1: Catalytic cycle for Rh-catalyzed C7-alkenylation.

The key steps in this cycle are:

  • Coordination: The N-pivaloyl indole coordinates to the [Cp*Rh(III)] catalyst.

  • C-H Activation: This is the crucial regioselectivity-determining step. The carbonyl oxygen of the pivaloyl group directs the rhodium catalyst to the C7 position, leading to the formation of a stable six-membered rhodacycle intermediate via a concerted metalation-deprotonation pathway.[5] The formation of this six-membered ring is sterically and electronically favored over the alternative five-membered ring that would result from C2 activation.

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

  • β-Hydride Elimination and Reductive Elimination: A β-hydride elimination step forms the new C-C double bond and a rhodium-hydride species. Reductive elimination then releases the C7-alkenylated indole product and regenerates the active [Cp*Rh(III)] catalyst.

Computational studies, including Density Functional Theory (DFT) calculations, have provided support for this mechanistic model, highlighting the thermodynamic and kinetic favorability of the C7-activation pathway.[4][9] These studies underscore the importance of the N-pivaloyl group in pre-organizing the substrate for selective C-H activation.

Application Notes: The N-Pivaloyl Indole Scaffold in Pharmaceutical Synthesis

The ability to selectively functionalize the C7 position of the indole ring opens up new avenues for the synthesis of complex molecules with potential therapeutic applications. C7-substituted indoles are key structural motifs in a variety of bioactive natural products and pharmaceutical agents.[6]

Synthesis of Kinase Inhibitor Precursors

Kinase inhibitors are a major class of anticancer drugs.[10] The azaindole scaffold, a bioisostere of indole, is found in several potent kinase inhibitors. For example, GSK1070916 is a selective inhibitor of Aurora B/C kinases and features a substituted 7-azaindole core.[11][12][13] The synthetic strategies developed for C7-functionalization of N-pivaloyl indoles can be adapted for the synthesis of precursors to such complex molecules, allowing for the introduction of key pharmacophoric groups at the C7 position.

Intermediates for Antiviral Agents

Indole derivatives are also prevalent in antiviral drug discovery.[1] The non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine, used in the treatment of HIV, is a complex indole derivative.[14] While the synthesis of Delavirdine itself may not directly involve an N-pivaloyl intermediate in its commercial route, the methodologies developed for N-pivaloyl indoles provide a powerful toolkit for the synthesis of novel indole-based antiviral candidates with diverse substitution patterns.[15]

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers and are based on established and validated procedures from the literature.

Protocol 1: N-Pivaloylation of Indole

This procedure describes the protection of the indole nitrogen with a pivaloyl group.

Materials:

  • Indole

  • Sodium hydride (60% dispersion in mineral oil)

  • Pivaloyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Add anhydrous DMF to the flask, followed by the slow, portion-wise addition of indole (1.0 equivalent) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add pivaloyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-pivaloyl indole.

N-Pivaloylation Start Indole in DMF Step1 Add NaH at 0 °C Start->Step1 Step2 Stir at RT, 30 min Step1->Step2 Step3 Add Pivaloyl Chloride at 0 °C Step2->Step3 Step4 Stir at RT, 2-4 h Step3->Step4 Step5 Quench with NH4Cl(aq) Step4->Step5 Step6 Extract with EtOAc Step5->Step6 Step7 Purify by Chromatography Step6->Step7 End N-Pivaloyl Indole Step7->End

Figure 2: Workflow for N-pivaloylation of indole.

Protocol 2: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloyl Indole

This protocol details the direct alkenylation of the C7 position of N-pivaloyl indole.[7][8]

Materials:

  • N-Pivaloyl indole

  • Alkene (e.g., n-butyl acrylate)

  • [RhCp*Cl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • 1,2-Dichloroethane (DCE)

  • Celite

  • Dichloromethane (DCM)

Procedure:

  • To an oven-dried reaction tube, add N-pivaloyl indole (1.0 equivalent), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂·H₂O (2.0 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous DCE, followed by the alkene (e.g., n-butyl acrylate, 2.0 equivalents).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with DCM and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C7-alkenylated N-pivaloyl indole.

Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling of N-Pivaloyl-7-bromoindole

This protocol describes a typical Suzuki coupling to introduce an aryl group at the C7 position.[16][17][18][19][20]

Materials:

  • N-Pivaloyl-7-bromoindole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add N-pivaloyl-7-bromoindole (1.0 equivalent), arylboronic acid (1.2 equivalents), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Deprotection of N-Pivaloyl Indole using LDA

This protocol outlines the removal of the pivaloyl group to unveil the free indole.[3]

Materials:

  • N-Pivaloyl indole derivative

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-pivaloyl indole derivative (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Add the LDA solution (2.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 40-45 °C and stir for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Data Presentation: A Comparative Overview

The following tables summarize typical reaction conditions and yields for the key transformations discussed.

Table 1: Rh-Catalyzed C7-Alkenylation of N-Pivaloyl Indoles

EntryAlkeneCatalyst (mol%)Additive (mol%)Oxidant (equiv.)SolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylate[RhCpCl₂]₂ (2.5)AgSbF₆ (10)Cu(OAc)₂·H₂O (2.0)DCE1002485
2Styrene[RhCpCl₂]₂ (2.5)AgSbF₆ (10)Cu(OAc)₂·H₂O (2.0)DCE1002478
3Vinyl phenyl sulfone[RhCp*Cl₂]₂ (2.5)AgSbF₆ (10)Cu(OAc)₂·H₂O (2.0)DCE1002492

Data compiled from representative literature procedures.[7][8]

Table 2: Deprotection of N-Pivaloyl Indoles with LDA

EntrySubstrateLDA (equiv.)SolventTemp (°C)Time (h)Yield (%)
1N-Pivaloylindole2.0THF40-45199
23-Methyl-N-pivaloylindole2.0THF40-45198
35-Bromo-N-pivaloylindole2.0THF40-45197

Data adapted from literature reports.[3]

Characterization of Key Intermediates

Accurate characterization of intermediates is crucial for ensuring the success of a synthetic sequence. Below are representative spectroscopic data for N-pivaloyl indole.

N-Pivaloyl Indole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.51 (d, J = 8.0 Hz, 1H), 7.66 (d, J = 8.0 Hz, 1H), 7.55 (d, J = 3.6 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 7.23 (t, J = 7.6 Hz, 1H), 6.62 (d, J = 3.6 Hz, 1H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 177.2, 139.2, 130.8, 126.3, 124.1, 122.9, 120.7, 116.9, 107.9, 40.1, 28.7.

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Conclusion

The N-pivaloyl indole scaffold represents a powerful and versatile platform for the synthesis of complex pharmaceutical intermediates. Its ability to act as both a robust protecting group and a highly effective directing group for C-H functionalization provides synthetic chemists with a reliable tool for accessing previously challenging substitution patterns on the indole nucleus. The methodologies described in this guide, from initial protection to regioselective functionalization and final deprotection, offer a clear and reproducible pathway for the application of this valuable synthetic strategy in drug discovery and development.

References

  • Wiedemann, S. H., Lewis, J. C., Ellman, J. A., & Bergman, R. G. (2006). Experimental and computational studies on the mechanism of N-heterocycle C-H activation by Rh(I). Journal of the American Chemical Society, 128(7), 2452–2462. [Link]

  • Wiedemann, S. H., Lewis, J. C., Ellman, J. A., & Bergman, R. G. (2008). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Journal of the American Chemical Society, 130(46), 15632–15643. [Link]

  • Ma, D., et al. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition, 55(1), 321-325. [Link]

  • Google Patents. (2012). CN102675284A - Synthesis method of delavirdine.
  • Adams, N. D., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973–4001. [Link]

  • Symmetry. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Ma, W., et al. (2016). ch functionalization of indoles and oxindoles through cdc reactions. Organic & Biomolecular Chemistry, 14(4), 1245-1257. [Link]

  • Liebov, N. S., et al. (2019). Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts. Accounts of Chemical Research, 52(11), 3163-3176. [Link]

  • ResearchGate. (2025). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. [Link]

  • PubMed. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. [Link]

  • ResearchGate. (2025). Traceless removal of the N-pivaloyl group in a one-pot fashion. [Link]

  • Beilstein Journals. (2017). Heck Reaction—State of the Art. [Link]

  • Sarkar, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 29-47. [Link]

  • Inxight Drugs. (n.d.). GSK-1070916. [Link]

  • Pardo, L. M., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 9(11), 923-933. [Link]

  • PubMed. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. [Link]

  • Amazon AWS. (n.d.). 13C-NMR Spectroscopy. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • NIH. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Research Square. (2025). Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. [Link]

  • Royal Society of Chemistry. (2018). Nickel-catalyzed Heck reaction of cycloalkenes using aryl sulfonates and pivalates. [Link]

  • ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

  • Royal Society of Chemistry. (2023). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. [Link]

  • MDPI. (2018). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. [Link]

  • NIH. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • ResearchGate. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • PubMed. (1996). A 1H- and 13C-NMR study of seven ajmaline-type alkaloids. [Link]

  • Beilstein Journals. (2013). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2020). Synthesis and biological evaluation of some newer Indole Derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete N-Pivaloylation of Methyl Indole-6-carboxylate

Welcome to the technical support center for the N-pivaloylation of methyl indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-pivaloylation of methyl indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Incomplete reactions can be a significant roadblock, and this resource provides in-depth troubleshooting advice, optimized protocols, and the scientific reasoning behind our recommendations to get your synthesis back on track.

The pivaloyl group is an excellent choice for N-protection of indoles, as its steric bulk can shield the N-1 position and prevent unwanted side reactions at the C-2 position.[1][2] However, this same steric hindrance can also be the source of incomplete reactions, especially when dealing with substituted indoles.[3][4] This guide will address the common pitfalls and provide systematic solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering during your experiments.

Q1: My N-pivaloylation of methyl indole-6-carboxylate is consistently incomplete. What are the most likely causes?

A1: Incomplete N-pivaloylation of this specific substrate is a common issue and can typically be attributed to one or a combination of the following factors:

  • Steric Hindrance: The pivaloyl group is sterically demanding, and its introduction onto the indole nitrogen can be challenging.[4] The presence of the methyl carboxylate group at the 6-position, while not directly adjacent to the reaction center, can influence the overall electronic and steric environment of the indole ring system.

  • Reduced Nucleophilicity of the Indole Nitrogen: The methyl carboxylate group is an electron-withdrawing group, which can reduce the electron density on the indole ring and, consequently, the nucleophilicity of the indole nitrogen. This makes the nitrogen less reactive towards the electrophilic pivaloyl chloride.

  • Suboptimal Reaction Conditions: Temperature, reaction time, choice of base, and solvent all play a critical role in the success of this reaction. Non-ideal conditions can lead to a sluggish or stalled reaction.

  • Reagent Quality: The purity of your reagents, especially pivaloyl chloride and the base, is crucial. The presence of moisture or other impurities can lead to side reactions and consume your reagents.[5]

  • Insufficient Activation: The electrophilicity of pivaloyl chloride may not be sufficient to overcome the reduced nucleophilicity of the indole nitrogen under standard conditions. The use of a nucleophilic catalyst is often necessary.

Q2: I see a significant amount of starting material remaining, even after prolonged reaction times. How can I drive the reaction to completion?

A2: To push the reaction to completion, consider the following strategies:

  • Increase the Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric and electronic barriers. However, be cautious, as excessive heat can lead to byproduct formation. A modest increase to 40-50 °C is a good starting point.

  • Use a Hypernucleophilic Catalyst: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[6][7] DMAP acts as a more potent nucleophile than the indole nitrogen, reacting first with pivaloyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the indole nitrogen.[8][9]

  • Optimize the Base: While common bases like triethylamine or pyridine can be used, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be more effective in deprotonating the indole nitrogen and increasing its nucleophilicity.[10]

  • Increase Reagent Stoichiometry: A moderate excess of pivaloyl chloride (1.2-1.5 equivalents) and the base (1.5-2.0 equivalents) can help drive the equilibrium towards the product. However, a large excess of pivaloyl chloride should be avoided to minimize the formation of byproducts and simplify purification.

Q3: What are the common byproducts in this reaction, and how can I minimize them?

A3: The most common byproducts are pivalic acid and pivalic anhydride.[5]

  • Pivalic Acid: This forms from the hydrolysis of pivaloyl chloride by any residual water in your reaction setup or reagents.[5] To minimize its formation, ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Pivalic Anhydride: This can be present as an impurity in the pivaloyl chloride or can form in situ.[5] Using high-purity pivaloyl chloride is the best preventative measure.[11]

In the context of indole chemistry, you might also encounter C-acylation, although this is less common with the bulky pivaloyl group, which favors N-acylation.[1] The electron-withdrawing nature of the methyl-6-carboxylate group also deactivates the ring towards electrophilic attack, making C-acylation less likely.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[12]

  • TLC System: A typical eluent system would be a mixture of hexanes and ethyl acetate. The optimal ratio will need to be determined empirically, but a starting point of 7:3 or 8:2 (hexanes:ethyl acetate) is often suitable.

  • Visualization: The starting material (methyl indole-6-carboxylate) and the N-pivaloylated product will have different polarities and thus different Rf values. The product, being less polar, will have a higher Rf value. Both compounds can be visualized under UV light (254 nm). Staining with a potassium permanganate solution can also be effective.

A small aliquot of the reaction mixture can be taken at regular intervals, quenched with a drop of water, and spotted on the TLC plate alongside the starting material as a reference. The reaction is complete when the starting material spot is no longer visible.

Q5: What is the best work-up and purification procedure for my N-pivaloylated product?

A5: A standard aqueous work-up followed by column chromatography is typically effective.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining pivaloyl chloride and the HCl or other acidic byproducts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[13]

Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the N-pivaloylation of methyl indole-6-carboxylate, incorporating the troubleshooting insights discussed above.

Materials and Reagents
Reagent/MaterialPurity/GradeNotes
Methyl indole-6-carboxylate>98%Ensure it is dry.
Pivaloyl chloride>99%Use a fresh bottle if possible.
4-(Dimethylamino)pyridine (DMAP)>99%Catalyst.
Triethylamine (TEA) or PyridineAnhydrousBase.
Dichloromethane (DCM)AnhydrousSolvent.
Step-by-Step Procedure
  • Preparation: Under an inert atmosphere (N2 or Ar), add methyl indole-6-carboxylate (1.0 eq.) and DMAP (0.1 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous dichloromethane to dissolve the solids.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the stirred solution.

  • Pivaloyl Chloride Addition: Add pivaloyl chloride (1.2 eq.) dropwise to the reaction mixture over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring.

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours. If the reaction is sluggish, gently warm the mixture to 40 °C.

  • Work-up: Once the reaction is complete, proceed with the work-up and purification as described in Q5.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the DMAP-catalyzed N-pivaloylation of methyl indole-6-carboxylate.

reaction_mechanism Indole Methyl Indole-6-carboxylate Indole_anion Indole Anion Indole->Indole_anion PivCl Pivaloyl Chloride Acyl_DMAP N-Pivaloyl-DMAP+ Intermediate PivCl->Acyl_DMAP DMAP DMAP DMAP->PivCl Nucleophilic Attack Base Base (e.g., TEA) Base->Indole Deprotonation Indole_anion->Acyl_DMAP Nucleophilic Attack Acyl_DMAP->DMAP Catalyst Regeneration Product N-Pivaloyl Product Acyl_DMAP->Product

Caption: DMAP-catalyzed N-pivaloylation mechanism.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting an incomplete reaction.

Caption: Troubleshooting decision tree for incomplete N-pivaloylation.

References

  • Li, J., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]

  • Ma, D., et al. (2013). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition, 52(34), 9039-9043. [Link]

  • Sánchez, J. D., Avendaño, C., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 9(11), 938-946. [Link]

  • Perrault, W. R., et al. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. The Journal of Organic Chemistry, 79(7), 3144-3150. [Link]

  • Homework.Study.com. (n.d.). 4-Dimethylaminopyridine (DMAP) acts as a catalyst in acyl transfer reactions. [Link]

  • Liu, Z., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Organic Letters, 16(1), 236-239. [Link]

  • Ellinwood, S. S., & Smith, M. B. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 81(16), 5595-5601. [Link]

  • Ishihara, K., et al. (2007). Structural Analyses of N‐Acetylated 4‐(Dimethylamino)pyridine (DMAP) Salts. Chemistry – A European Journal, 13(23), 6684-6693. [Link]

  • Murugan, R., et al. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(1), 201-226. [Link]

  • Sánchez, J. D., Avendaño, C., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. ECSOC-8. [Link]

  • Trost, B. M., & Toste, F. D. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 25(14), 3245. [Link]

  • ResearchGate. (n.d.). Methods for N-acylation of indole with carboxylic acid (derivatives). [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. [Link]

  • Ackermann, L., et al. (2018). Traceless removal of the N-pivaloyl group in a one-pot fashion. Nature Communications, 9(1), 1-8. [Link]

  • Li, X., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]

  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487. [Link]

  • Forschungszentrum Jülich. (2019). High-Throughput Colorimetric Detection and Quantification of Indoles and Pyrroloindoles for Enzymatic Activity Determination. [Link]

  • Ganesan, A. (2007). Synthesis of Indole Analogues of the Natural Schweinfurthins. The Journal of Organic Chemistry, 72(23), 8887-8895. [Link]

  • IKM Institut Kimia Malaysia. (2025). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. [Link]

  • Makai, S., Falk, E., & Morandi, B. (2020). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses, 97, 207-216. [Link]

  • Li, X., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]

  • Wang, Y., et al. (2023). Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime. Molecules, 28(17), 6344. [Link]

  • Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451-5457. [Link]

  • Kim, J. H., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 27(19), 6769. [Link]

  • Van, T. N., & Jessen, H. J. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20(11), 19695-19706. [Link]

  • Chakrabarty, M., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Tetrahedron Letters, 42(23), 3913-3915. [Link]

  • Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Singh, G., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(49), 30978-31001. [Link]

  • Kim, J., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 13(6), 1145. [Link]

  • ResearchGate. (2021). Recommended purification method of caprolactone prior to polymerization? What solvent do you recommend for PCL purification?. [Link]

Sources

Optimization

Technical Support Center: Optimizing Methyl 1-Pivaloyl-1H-indole-6-carboxylate Synthesis

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9] The Challenge: Synthesizing methyl 1-pivaloyl-1H-indole-6-carboxylate presents a unique set of competing electronic and steric factors. The C6-methyl ester is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

The Challenge: Synthesizing methyl 1-pivaloyl-1H-indole-6-carboxylate presents a unique set of competing electronic and steric factors. The C6-methyl ester is an electron-withdrawing group (EWG), which increases the acidity of the N-H bond (pKa < 16) but simultaneously decreases the nucleophilicity of the nitrogen atom. Furthermore, the pivaloyl group (tert-butylcarbonyl) introduces significant steric bulk (


-Bu), making the kinetic barrier for N-acylation higher than for acetylation or benzoylation.

The Solution: High yields depend on shifting the equilibrium toward the N-indolyl anion using a strong, non-nucleophilic base in a polar aprotic solvent, while strictly excluding moisture to prevent the hydrolysis of the moisture-sensitive pivaloyl chloride (PivCl).

Standard Operating Protocols (SOPs)

We recommend two distinct protocols based on your available equipment and substrate sensitivity.

Method A: The "Gold Standard" (High Yield, Robust)

Best for: Scaling up and maximizing conversion of deactivated indoles.

Reagents:

  • Methyl 1H-indole-6-carboxylate (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)

  • Pivaloyl Chloride (PivCl) (1.2 – 1.5 equiv)[1]

  • DMF (Anhydrous) or THF (Anhydrous)

Workflow:

  • Preparation: Flame-dry all glassware under

    
     or Ar flow.
    
  • Deprotonation: Suspend NaH in anhydrous DMF at 0°C. Add the indole solution dropwise.

    • Critical Check: Wait for

      
       evolution to cease (approx. 30 min). The solution should turn yellow/orange, indicating anion formation.
      
  • Acylation: Add PivCl dropwise at 0°C. The reaction is exothermic.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Cool to 0°C and carefully add sat.

    
    .
    
Method B: The "Mild" Catalytic Route

Best for: Small scales or if avoiding NaH is necessary.

Reagents:

  • Indole substrate (1.0 equiv)[1][2][3]

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv)[1]

  • PivCl (1.5 equiv)

  • DCM (Dichloromethane)[1]

Workflow:

  • Dissolve indole,

    
    , and DMAP in DCM.[1]
    
  • Add PivCl slowly at 0°C.

  • Stir at RT overnight (conversion is slower than Method A).

Troubleshooting Guide (Q&A)

Category 1: Reaction Initiation & Conversion

Q: My TLC shows unreacted starting material after 4 hours (Method A). Should I add more PivCl? A: Not immediately. The issue is likely incomplete deprotonation or moisture contamination .

  • Diagnosis: If the reaction mixture didn't turn a distinct color (yellow/orange/red) upon adding the base, the anion wasn't formed.

  • Fix: Ensure your NaH is fresh. Old NaH absorbs moisture and becomes NaOH, which is less effective in DMF. If using Method B, increase DMAP to 20 mol% or switch to Method A. The electron-withdrawing ester at C6 makes the indole a poor nucleophile; it needs the full negative charge from NaH to attack the bulky PivCl.

Q: I see a new spot on TLC, but the yield is low (<40%). Where is my product going? A: You are likely hydrolyzing the PivCl before it reacts.

  • Mechanism: PivCl is highly sensitive to ambient moisture.

    
    .
    
  • Fix: Dry your DMF over molecular sieves (4Å) for 24 hours. Verify PivCl quality (it should be a clear liquid, not cloudy).

Category 2: Selectivity & By-Products

Q: I am detecting a by-product with essentially double the molecular weight. Is this a dimer? A: It is likely Pivalic Anhydride or a C3-acylated side product , though C3-acylation is rare with PivCl due to sterics.

  • Scenario: If you use excess PivCl and wet solvent, PivCl reacts with the generated pivalic acid to form pivalic anhydride.

  • Fix: This is an artifact of moisture. Strictly anhydrous conditions are non-negotiable.

Q: Can the C6-methyl ester hydrolyze during the reaction? A: Yes, if "wet" hydroxide is generated.

  • Cause: If you use NaOH or if your NaH is wet, the hydroxide ion (

    
    ) can attack the C6-ester, converting it to the carboxylic acid (
    
    
    
    ).
  • Prevention: Use NaH/DMF (anhydrous). Avoid hydroxide bases. If you suspect hydrolysis, check the aqueous layer during workup; the acid will remain there at basic pH.

Category 3: Work-up & Purification[10]

Q: The product streaks on the silica column. How do I fix this? A: Indole esters can be slightly sensitive to acidic silica.

  • Fix: Pre-treat your silica gel column with 1%

    
     in hexanes. This neutralizes the acidic sites on the silica. Elute with a gradient of Hexanes/EtOAc.
    

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for optimizing this synthesis.

IndoleSynthesis Start Start: Methyl Indole-6-carboxylate CheckReagents Check Reagents: Is NaH fresh? Is DMF anhydrous? Start->CheckReagents MethodChoice Select Method CheckReagents->MethodChoice MethodA Method A: NaH / DMF (Strong Base) MethodChoice->MethodA Standard / Scale-up MethodB Method B: DMAP / TEA / DCM (Mild Base) MethodChoice->MethodB Acid Sensitive / Small Scale Reaction Reaction Progress (TLC Monitoring) MethodA->Reaction MethodB->Reaction Issue_LowConv Issue: Low Conversion Reaction->Issue_LowConv SM remains Issue_Hydrolysis Issue: Ester Hydrolysis Reaction->Issue_Hydrolysis New polar spot (Acid) Success Success: High Yield Reaction->Success Clean conversion Issue_LowConv->MethodA Retry: Increase Temp or Time Issue_Hydrolysis->CheckReagents Retry: Dry Solvents

Caption: Decision tree for selecting the optimal synthetic route and troubleshooting common yield-limiting factors.

Quantitative Optimization Data

The following table summarizes expected outcomes based on solvent and base selection, derived from general reactivity patterns of electron-deficient indoles.

ParameterCondition Set A (Recommended)Condition Set B (Alternative)Condition Set C (Avoid)
Base NaH (60% disp.)

+ DMAP (10 mol%)
NaOH or KOH
Solvent DMF or THF (Anhydrous)DCM (Anhydrous)Methanol or Ethanol
Temperature 0°C

RT
0°C

Reflux
Reflux
Reaction Time 2 – 4 Hours12 – 24 HoursVariable
Exp. Yield 85 – 95% 60 – 75%< 30% (Hydrolysis risk)
Key Risk Exotherm on additionSlow kineticsTransesterification

References

  • Regioselective Acylation of Indoles : Mechanistic insights into N- vs C-acylation preference using hard bases (NaH) vs soft conditions. Source: Organic Chemistry Portal

  • Pivaloyl as a Protecting Group: Discussion on the stability and steric properties of the N-pivaloyl group in indole chemistry. Source: Greene's Protective Groups in Organic Synthesis (General Reference)
  • Base-Catalyzed N-Acylation Protocols : Comparative study of bases (Cs2CO3, NaH, DMAP) for functionalizing electron-deficient nitrogen heterocycles. Source: National Institutes of Health (PMC)

  • Troubleshooting Indole Synthesis : Guide on handling moisture sensitivity and yield optimization in indole functionalization. Source: BenchChem Technical Support

Sources

Troubleshooting

Technical Support Center: Mild Deprotection of N-Pivaloyl Indoles with Sensitive Esters

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuanced challenge of cleaving the robust N-pivaloyl (Piv) protecting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuanced challenge of cleaving the robust N-pivaloyl (Piv) protecting group from an indole ring without compromising sensitive ester functionalities elsewhere in the molecule. The inherent stability of the pivaloyl group, while advantageous for its protective qualities, presents a significant deprotection hurdle, often requiring harsh conditions that are incompatible with delicate functional groups.[1]

This resource provides a comprehensive overview of mild deprotection strategies, troubleshooting advice for common experimental issues, and detailed protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the N-pivaloyl group so difficult to remove from an indole?

The N-pivaloyl group's stability stems from the steric hindrance provided by its bulky tert-butyl moiety.[1] This bulkiness sterically shields the amide carbonyl from nucleophilic attack, which is the primary mechanism for its cleavage. Consequently, more forcing conditions, such as strong bases or high temperatures, are typically required for its removal compared to less hindered acyl groups like acetyl or benzoyl.[2]

Q2: What are the primary challenges when deprotecting an N-pivaloyl indole in the presence of a sensitive ester?

The main challenge is one of chemoselectivity. Standard methods for pivaloyl group removal often involve strong bases (e.g., NaOH, KOH) or alkoxides (e.g., NaOMe) at elevated temperatures.[3] These conditions can readily hydrolyze or transesterify sensitive esters, such as methyl, ethyl, or tert-butyl esters, leading to undesired side products and reduced yield of the target compound.

Q3: Are there any general recommendations for milder deprotection conditions?

Yes, several milder strategies have been developed. These generally fall into two categories:

  • Mildly Basic/Nucleophilic Conditions: Utilizing less aggressive bases or nucleophiles, often at or near room temperature, can selectively cleave the N-pivaloyl group.

  • Reductive Conditions: In some cases, reductive methods can be employed, although these are less common for N-pivaloyl indoles and require careful consideration of other functional groups in the molecule.[4]

The choice of method will be highly dependent on the specific substrate and the nature of the ester group.

Troubleshooting Guide

This section addresses common issues encountered during the deprotection of N-pivaloyl indoles with sensitive esters and offers practical solutions.

Problem 1: Incomplete deprotection with standard mild basic conditions (e.g., K₂CO₃/MeOH).
  • Possible Cause: Insufficient reactivity of the chosen base or steric hindrance around the N-pivaloyl group.

  • Solutions:

    • Increase Temperature: Gradually increase the reaction temperature, monitoring carefully for any signs of ester hydrolysis by TLC or LC-MS.

    • Solvent Effects: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which can enhance the nucleophilicity of the base.[5]

    • Alternative Mild Bases: Consider using a stronger, yet still mild, base such as sodium methoxide in methanol at a low concentration and temperature.[6]

Problem 2: Significant hydrolysis or transesterification of the sensitive ester.
  • Possible Cause: The reaction conditions are too harsh for the specific ester present.

  • Solutions:

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration.

    • Use a Weaker Base: Switch to a milder base. For instance, if sodium methoxide is causing hydrolysis, potassium carbonate in methanol may be a gentler alternative.[7][8]

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water can promote hydrolysis.

Problem 3: Low yield of the desired deprotected indole.
  • Possible Cause: A combination of incomplete reaction and/or product degradation.

  • Solutions:

    • Careful Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS) to determine the optimal reaction time, avoiding prolonged exposure to the reaction conditions.

    • Work-up Procedure: Ensure the work-up procedure is appropriate. Quenching the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) can neutralize the base and prevent further reactions during extraction.

    • Purification: Employ a suitable purification method, such as flash column chromatography, to isolate the desired product from any remaining starting material or byproducts.

Comparative Table of Mild Deprotection Conditions
Reagent(s)SolventTemperatureTypical Reaction TimeEster CompatibilityNotes
K₂CO₃MethanolRoom Temp. - Reflux2 - 24 hGood for most alkyl estersA very mild and commonly used method.[7][8]
NaOMe (catalytic)Methanol0 °C - Room Temp.15 - 60 minFair to good; monitor closelyCan be very effective but may cause transesterification with some esters.[6]
LDA (2 equiv.)THF40 - 45 °C1 - 2 hGood with non-enolizable estersA strong base, but can be effective for stubborn substrates.
PhSH, K₂CO₃ (cat.)NMP100 °C - Reflux0.5 - 1 hGoodThiolate-mediated deprotection can be quite effective.
Decision-Making Workflow for Deprotection

Deprotection_Workflow start Start: N-Pivaloyl Indole with Sensitive Ester ester_type Identify Ester Type start->ester_type methyl_ethyl Methyl or Ethyl Ester ester_type->methyl_ethyl Methyl/Ethyl tert_butyl tert-Butyl Ester ester_type->tert_butyl tert-Butyl other_sensitive Other Sensitive Ester ester_type->other_sensitive Other k2co3 Try K₂CO₃/MeOH at Room Temp. methyl_ethyl->k2co3 tert_butyl->k2co3 other_sensitive->k2co3 monitor_k2co3 Monitor by TLC/LC-MS k2co3->monitor_k2co3 complete_k2co3 Reaction Complete? monitor_k2co3->complete_k2co3 increase_temp Increase Temperature (monitor ester) complete_k2co3->increase_temp No success Success: Deprotected Indole complete_k2co3->success Yes increase_temp->monitor_k2co3 naome Try catalytic NaOMe/MeOH at 0 °C increase_temp->naome Ester Hydrolysis Observed monitor_naome Monitor by TLC/LC-MS naome->monitor_naome thiol Consider Thiol-based Deprotection naome->thiol Ester Hydrolysis Observed complete_naome Reaction Complete? monitor_naome->complete_naome lda Consider LDA/THF (for non-enolizable esters) complete_naome->lda No complete_naome->success Yes failure Consult Further Literature lda->failure thiol->failure

Caption: Decision workflow for selecting a mild deprotection method.

Experimental Protocols

Protocol 1: Deprotection using Potassium Carbonate in Methanol

This is often the first method to try due to its mildness and operational simplicity.

Materials:

  • N-pivaloyl indole substrate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates or LC-MS for monitoring

Procedure:

  • Dissolve the N-pivaloyl indole (1.0 equiv) in anhydrous methanol (approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

  • Add anhydrous potassium carbonate (2.0-3.0 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gently increased to 40 °C or reflux, while carefully monitoring for any ester degradation.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by dissolving the residue in a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection using Catalytic Sodium Methoxide in Methanol

This method is faster and more potent but requires careful control to avoid side reactions.

Materials:

  • N-pivaloyl indole substrate

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt%) or solid NaOMe

  • Anhydrous methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates or LC-MS for monitoring

Procedure:

  • Dissolve the N-pivaloyl indole (1.0 equiv) in anhydrous methanol (approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide (0.1-0.2 equiv) dropwise.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress closely by TLC or LC-MS. The reaction is often complete within 15-60 minutes.[6]

  • If the reaction is slow, allow it to warm to room temperature.

  • Once the reaction is complete, quench by adding a few drops of acetic acid or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Concentrate the mixture under reduced pressure.

  • Perform an aqueous workup as described in Protocol 1.

  • Dry the organic layer, concentrate, and purify as needed.

Mechanism of Base-Catalyzed Deprotection

The deprotection of the N-pivaloyl group under basic conditions proceeds via a nucleophilic acyl substitution mechanism.

Deprotection_Mechanism start N-Pivaloyl Indole tetrahedral Tetrahedral Intermediate start->tetrahedral Nucleophilic Attack on Carbonyl nucleophile Nucleophile (e.g., MeO⁻) nucleophile->tetrahedral indole_anion Indole Anion tetrahedral->indole_anion Collapse of Intermediate pivalate_ester Pivalate Ester tetrahedral->pivalate_ester protonation Protonation indole_anion->protonation product Deprotected Indole protonation->product Work-up

Caption: General mechanism for base-catalyzed N-pivaloyl deprotection.

References

  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • Nayak, M. K., & Chakraborti, A. K. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(21), 8029-8031.
  • Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]

  • SciSpace. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • ResearchGate. (2025). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Pivalic acid. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025). Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Traceless removal of the N-pivaloyl group in a one-pot fashion. Retrieved from [Link]

  • MDPI. (2020).
  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of N-Pivaloyl Imidazole as Protective Reagent for Sugars. Retrieved from [Link]

  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • PubMed. (1990). Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Nucleic Acids Research, 18(17), 5197-5205.
  • Reddit. (2023). Deprotection mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Incorporation of Sensitive Ester and Chloropurine Groups into Oligodeoxynucleotides through Solid Phase Synthesis. Retrieved from [Link]

  • PubMed. (1987). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. Plant Physiology, 84(4), 1337-1341.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides?. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during C-H activation of N-pivaloyl indoles

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the C-H activation of N-pivaloyl indoles. As a Senior Application Scientist, my goal is to provide you wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the C-H activation of N-pivaloyl indoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these powerful reactions and minimize common side reactions. This guide is structured to move from foundational concepts to specific troubleshooting scenarios, ensuring you have the knowledge to optimize your experiments for success.

Core Concepts: Why N-Pivaloyl?

The N-pivaloyl group is more than just a protecting group; it is a highly effective directing group in transition-metal-catalyzed C-H functionalization. Its utility stems from several key features:

  • Chelation Assistance: The carbonyl oxygen of the pivaloyl group can coordinate to the metal center, forming a stable metallacycle intermediate. This brings the catalyst into close proximity to specific C-H bonds on the indole ring.

  • Steric Influence: The bulky tert-butyl group provides significant steric hindrance. This bulkiness can disfavor functionalization at the sterically accessible C2 position and promote activation at the more remote C7 position, a feat difficult to achieve with smaller directing groups.

  • Removability: While robust, the pivaloyl group can be cleaved under specific, often basic, conditions, allowing for the synthesis of the N-H indole product.[1][2]

The General Catalytic Cycle

Most palladium or rhodium-catalyzed C-H functionalizations of N-pivaloyl indoles proceed through a common set of steps. Understanding this cycle is crucial for diagnosing and solving issues in your reaction.

Catalytic_Cycle cluster_0 Catalytic Cycle A Active Catalyst [M(II)] B Cyclometalated Intermediate A->B C-H Activation (Chelation-Assisted) C Coordination of Coupling Partner B->C Partner Coordination D Migratory Insertion or Oxidative Addition C->D Insertion/Oxidation E Reductive Elimination D->E C-C or C-X Bond Formation E->A Catalyst Regeneration F Functionalized Indole Product E->F Product Release

Caption: General catalytic cycle for directed C-H functionalization.

The key steps are:

  • C-H Activation: The catalyst coordinates to the pivaloyl group and activates a specific C-H bond, forming a cyclometalated intermediate.

  • Coordination/Insertion or Oxidative Addition: The coupling partner (e.g., an alkene, alkyne, or aryl halide) coordinates to the metal center and subsequently undergoes migratory insertion into the metal-carbon bond or the metal center undergoes oxidative addition.[3][4]

  • Reductive Elimination: This is the final bond-forming step, where the two coupled fragments are expelled from the metal center, forming the product and regenerating the active catalyst.[5]

Side reactions often arise from competing, non-productive pathways that interfere with this cycle.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction showing functionalization at C2 instead of the desired C7 position? A: Regioselectivity is highly dependent on the catalyst system and substrate. While the bulky N-pivaloyl group often directs to C7, some catalysts, particularly certain Rh(III) complexes, have an inherent electronic preference for the C2 position.[6][7] To favor C7, consider using a Pd(II) catalyst, as this has been shown to be effective for C7 arylation.[8] Additionally, increasing the steric bulk of either the directing group or the coupling partner can further encourage C7 functionalization.

Q2: I'm not seeing any product formation. What are the first things I should check? A: First, ensure your reagents and solvent are anhydrous and of high purity, as water and impurities can deactivate the catalyst. Second, verify the activity of your catalyst and oxidant. Silver salts, often used as oxidants, can be light-sensitive and degrade over time. Finally, confirm your reaction temperature; many C-H activations require significant thermal energy to proceed.[9]

Q3: How do I remove the N-pivaloyl group after the reaction? A: The N-pivaloyl group is notoriously difficult to remove with standard hydrolytic methods due to steric hindrance.[2] The most reliable methods involve strong, non-nucleophilic bases. Lithium diisopropylamide (LDA) in THF at low temperatures followed by warming is a highly effective protocol.[2][10] Basic alkoxide conditions (e.g., NaOMe in MeOH) have also been reported, but yields can be variable.[10]

Q4: Can I use other directing groups for indole C-H activation? A: Yes, a variety of directing groups have been developed to target different positions on the indole ring. For example, N-(2-pyridyl)sulfonyl groups can direct C2-alkenylation, while a di-tert-butylphosphinoyl (TBPO) group is also effective for C7 and C4/C6 functionalization.[11] The choice of directing group is critical for achieving the desired regioselectivity.[12]

Troubleshooting Guides

This section addresses specific experimental problems, their underlying causes, and actionable solutions.

Problem 1: Low or No Yield
Symptom Probable Cause Solutions & Strategies
No conversion of starting material.Inactive Catalyst/Reagents: The catalyst may be poisoned, or the oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) is old or decomposed.• Use freshly purchased or properly stored catalyst and oxidant.• Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).• Purify solvents and reagents to remove potential catalyst poisons like water or coordinating impurities.
Reaction starts but stalls.Insufficient Oxidant: The oxidant is consumed before the reaction completes. Oxidative C-H functionalization cycles require a stoichiometric oxidant to regenerate the active catalytic species.[9]• Increase the equivalents of the oxidant (e.g., from 2.0 to 3.0 eq.).• Consider a different oxidant. Sometimes a switch from a silver to a copper oxidant can improve turnover.
Low yield with complex mixture.Thermal Decomposition: The required reaction temperature may be causing the starting material, product, or catalyst to decompose.• Lower the reaction temperature and increase the reaction time.• Screen alternative solvents with lower boiling points.• Use a more active catalyst that operates under milder conditions, if available.[13]
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Symptom Probable Cause Solutions & Strategies
Mixture of C2/C7 or C4/C7 products.Competition between Steric and Electronic Control: The catalyst may not be selective enough to overcome the inherent reactivity of other C-H bonds.[14]Catalyst Tuning: Switch the metal center. For example, Pd(II) catalysts often show different selectivity than Rh(III) catalysts for indole functionalization.[6][8]• Ligand Modification: If using a ligand, switch to a bulkier or more electron-donating/withdrawing ligand to alter the steric and electronic environment around the metal.
Functionalization at an undesired position.Wrong Directing Group Strategy: The chosen directing group may favor a different position. For instance, a C3-pivaloyl group can be used to direct functionalization to the C4 or C5 positions.[11][15]• Confirm from literature that your directing group/catalyst combination is appropriate for the desired position.• Consider synthesizing a derivative with a different directing group known to favor your target C-H bond.
Problem 3: Formation of Undesired Byproducts

This is often the most challenging issue. Below is a decision tree to help diagnose the problem, followed by a detailed breakdown of specific side reactions.

Troubleshooting_Byproducts Start Undesired Byproduct Detected CheckMass Check Mass Spec Data Start->CheckMass IsHomocoupling Mass = 2x Substrate or 2x Coupling Partner? CheckMass->IsHomocoupling IsBetaHydride Mass = Product - H2? (Alkene byproduct from alkyl coupling) IsHomocoupling->IsBetaHydride No Sol_Homocoupling Homocoupling Side Reaction: - Lower concentration - Slow addition of one reagent - Change oxidant IsHomocoupling->Sol_Homocoupling Yes IsDeprotection Mass = Product - Pivaloyl? IsBetaHydride->IsDeprotection No Sol_BetaHydride β-Hydride Elimination: - Use partner without β-hydrogens - Use bulkier ligands - Lower temperature IsBetaHydride->Sol_BetaHydride Yes Sol_Deprotection Premature Deprotection: - Use milder base/additive - Lower reaction temperature IsDeprotection->Sol_Deprotection Yes Other Other Side Reaction: - Consult literature for similar systems - Characterize byproduct fully IsDeprotection->Other No

Caption: Decision tree for identifying common byproducts.

Side Reaction A: β-Hydride Elimination

This is a notorious side reaction, especially when installing alkyl chains. It occurs when the organometallic intermediate possesses an alkyl group with a hydrogen atom on the carbon beta to the metal. Instead of reductive elimination, the metal abstracts this hydrogen, forming a metal-hydride and an alkene, which is then released.[16][17]

Competing_Pathways cluster_desired Desired Pathway cluster_undesired Side Reaction Intermediate Key Intermediate (Indole-M-Alkyl) ReductiveElim Reductive Elimination Intermediate->ReductiveElim Productive Path BetaHydride β-Hydride Elimination Intermediate->BetaHydride Competing Path Product Desired C-Alkyl Product ReductiveElim->Product Byproduct Alkene Byproduct + Indole-M-H BetaHydride->Byproduct

Caption: Competition between reductive elimination and β-hydride elimination.

  • Symptoms: Formation of an alkene derived from your alkyl coupling partner and recovery of the un-alkylated N-pivaloyl indole.

  • Solutions:

    • Substrate Choice: If possible, use an alkylating agent that lacks β-hydrogens (e.g., neopentyl or benzyl halides).

    • Ligand Effects: The presence of bulky ligands can sterically inhibit the formation of the planar transition state required for β-hydride elimination, thus favoring reductive elimination.[18]

    • Temperature Control: Reductive elimination and β-hydride elimination have different activation barriers. Lowering the reaction temperature may favor the desired reductive elimination pathway.

Side Reaction B: Homocoupling

Homocoupling results in the formation of either indole-indole dimers or dimers of your coupling partner. This occurs when the rate of homocoupling is competitive with the desired cross-coupling reaction.

  • Symptoms: Observation of products with a mass corresponding to two indole units or two units of the coupling partner.

  • Solutions:

    • Stoichiometry and Addition Rate: Use a slight excess of one coupling partner. Alternatively, the slow addition of the limiting reagent via syringe pump can maintain its concentration at a low level, disfavoring dimerization.

    • Change the Oxidant: The choice of oxidant can influence the relative rates of cross- versus homo-coupling. Switching from Ag₂CO₃ to Cu(OAc)₂ or another oxidant may solve the problem.

Side Reaction C: Premature Deprotection

The N-pivaloyl group can be cleaved under certain conditions, especially if the reaction requires a strong base or nucleophilic additives.

  • Symptoms: Formation of the N-H indole product alongside or instead of the desired functionalized product.

  • Solutions:

    • Screen Additives: If a base is required, switch to a non-nucleophilic, sterically hindered base (e.g., K₂CO₃ instead of NaOMe).

    • Lower Temperature: High temperatures can sometimes promote deprotection.

    • Protecting Group Choice: If premature deprotection is unavoidable under the required conditions, a more robust directing group may be necessary for your specific transformation.

Experimental Protocols

Protocol 1: General Procedure for Rh-Catalyzed C7-Alkenylation[22]

This protocol provides a starting point for the C7-alkenylation of N-pivaloyl indoles with acrylates.

  • Preparation: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add N-pivaloyl indole (1.0 eq.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the vial with argon or nitrogen three times.

  • Reagent Addition: Add the acrylate coupling partner (2.0-3.0 eq.) and anhydrous solvent (e.g., DCE or t-AmylOH) via syringe.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at the desired temperature (typically 80-120 °C). Stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove metal salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to obtain the desired C7-alkenylated product.

Protocol 2: Deprotection of the N-Pivaloyl Group using LDA[3][11]

This protocol is effective for removing the robust pivaloyl group.

  • Preparation: To an oven-dried round-bottom flask under an argon or nitrogen atmosphere, add the N-pivaloyl indole substrate (1.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (typically 2.0-3.0 eq., commercially available or freshly prepared) dropwise via syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Workup and Purification: Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.

This guide provides a framework for understanding and overcoming the common challenges associated with the C-H activation of N-pivaloyl indoles. Remember that every substrate is unique, and optimization is a key part of the research process. By applying these principles of mechanistic understanding and systematic troubleshooting, you will be well-equipped to minimize side reactions and achieve your synthetic goals.

References

Sources

Troubleshooting

Technical Support Center: N-Pivaloyl Cleavage Protocols

This is a technical support guide designed for researchers requiring high-fidelity protocols for the deprotection of N-pivaloyl (N-Piv) groups. This guide focuses specifically on the N-pivaloyl indole/heterocycle class,...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers requiring high-fidelity protocols for the deprotection of N-pivaloyl (N-Piv) groups. This guide focuses specifically on the N-pivaloyl indole/heterocycle class, where LDA (Lithium Diisopropylamide) has emerged as a superior reagent over traditional alkoxides.

Module 1: Strategic Reagent Selection

Q1: Why is the N-pivaloyl group so difficult to remove compared to N-acetyl or N-benzoyl?

A: The N-pivaloyl (N-Piv) group is designed for extreme stability. The tert-butyl moiety creates significant steric bulk around the carbonyl carbon, shielding it from nucleophilic attack.[1]

  • Standard Conditions: It resists mild alkaline hydrolysis (e.g.,

    
    /MeOH) and catalytic hydrogenolysis.
    
  • The Problem: Traditional deprotection often requires harsh acidic conditions (refluxing HCl) or reductive cleavage (Li/Naphthalene), which can damage sensitive substrates.

Q2: I have an N-Pivaloyl Indole. Should I use Alkoxides (NaOMe) or LDA?

A: Use LDA. While alkoxides (e.g., NaOMe, KOtBu) are the textbook reagents for amide cleavage (transamidation), they perform poorly with N-Piv indoles due to the steric hindrance of the pivaloyl group.

  • Alkoxide Failure Mode: Yields are often variable (e.g., <20%) due to slow kinetics and reversible equilibrium.

  • LDA Advantage: LDA provides quantitative deprotection for N-pivaloyl indoles, carbazoles, and

    
    -carbolines.[2] Although LDA is typically a non-nucleophilic base, the N-Piv bond in indoles is electronically activated ("twisted amide"), allowing LDA to attack the carbonyl effectively at elevated temperatures (40–45 °C).
    

Module 2: Experimental Protocols

Protocol A: High-Efficiency Cleavage with LDA (Recommended)

Best for: N-Pivaloyl indoles, carbazoles, and fused heterocycles.

Reagents:

  • Substrate: N-Pivaloyl heterocycle (1.0 equiv)

  • Reagent: LDA (Lithium Diisopropylamide) (2.0–3.0 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the N-Pivaloyl substrate in anhydrous THF.

  • Addition: Add LDA solution (freshly prepared or commercial) dropwise at room temperature .

  • Activation: Heat the reaction mixture to 40–45 °C .

    • Critical Note: Do not run this at -78 °C; the cleavage requires thermal activation.

  • Monitoring: Stir for 2–3 hours . Monitor by TLC (the N-Piv spot will disappear; the free indole is usually more polar).

  • Quench: Cool to RT and quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Cleavage with Alkoxides (Legacy Method)

Best for: Simple N-pivaloyl amides (non-heterocyclic) or when LDA is incompatible.

Reagents:

  • Reagent: MeONa (Sodium Methoxide) (5.0–10.0 equiv) or

    
    -BuOK.
    
  • Solvent: MeOH or THF/Water mixtures.

Workflow:

  • Setup: Dissolve substrate in MeOH.

  • Reaction: Add excess MeONa.

  • Forcing Conditions: Heat to reflux (65 °C) for 12–24 hours.

  • Note: Expect lower yields. If starting material remains, do not increase temperature further; switch to Protocol A or reductive cleavage (Li/Naphthalene).

Module 3: Mechanism & Logic Visualization

The following diagram illustrates the divergent pathways between Alkoxide and LDA mediated cleavage. Note how the "Twisted Amide" nature of N-Piv Indole facilitates the LDA pathway.

NPivCleavage Start N-Pivaloyl Substrate Type1 N-Piv Indole (Twisted Amide) Start->Type1 Heterocycle Type2 Standard N-Piv Amide (Planar/Stable) Start->Type2 Aliphatic/Aryl LDA Reagent: LDA (THF, 45°C) Type1->LDA Recommended Alkoxide Reagent: NaOMe (MeOH, Reflux) Type1->Alkoxide Inefficient Type2->LDA No Reaction (Deprotonation only) Type2->Alkoxide Standard Intermed_LDA Nucleophilic Attack by iPr2N- LDA->Intermed_LDA Intermed_Alk Transamidation Equilibrium Alkoxide->Intermed_Alk Product Free Amine/Indole + Piv-Byproduct Intermed_LDA->Product Irreversible Elimination Intermed_Alk->Product Slow Fail Incomplete Reaction (<20% Yield) Intermed_Alk->Fail Steric Block

Caption: Decision matrix for N-Pivaloyl cleavage. LDA is specific for N-acyl heterocycles due to electronic activation.

Module 4: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction (LDA) Temperature too low.The reaction requires 40–45 °C .[2] LDA at -78 °C or 0 °C will only deprotonate adjacent protons (if any) or do nothing.
Low Yield (Alkoxide) Steric hindrance of

-Butyl.[1]
Switch to Protocol A (LDA) . The steric bulk of Pivaloyl prevents methoxide attack.
C-2 Alkylation observed Anion quenching issue.If electrophiles are present, the indolyl anion formed after cleavage will react at C-3 or C-2. Ensure the quench is purely proton sources (

).
Oxidation products

ingress.
The generated indolyl anion is sensitive to oxidation. Ensure a strict inert atmosphere (Ar/N2) during the 40 °C heating step.
Frequently Asked Questions

Q: Can I use LDA to cleave a standard N-Pivaloyl primary amine (e.g., R-NH-Piv)? A: No. For standard amides, LDA acts as a base, removing the NH proton to form an enolate or N-anion, which is stable. The cleavage mechanism described here relies on the lack of NH stabilization and the "twisted" nature of the amide bond in N-Piv indoles (where the N lone pair is sequestered by the aromatic ring).

Q: Why does the LDA reaction require 2 equivalents? A: One equivalent is consumed to attack the carbonyl. The leaving group is the indole anion (which requires a counterion,


). The second equivalent ensures the equilibrium is driven fully to the right and maintains the basicity required to stabilize the transition state.

Q: Is this compatible with other functional groups? A: LDA is a strong base. It is incompatible with esters, ketones, or aldehydes (which will be alkylated or attacked) and acidic protons (alcohols, free acids). If your molecule has these groups, you must protect them or use the Reductive Cleavage method (Lithium/Naphthalene) instead.

References

  • Avendaño, C., et al. (2005).[3] "An Efficient Procedure for the Deprotection of N-Pivaloylindoles, Carbazoles and β-Carbolines with LDA". Synlett, 2005(1), 107–110.[3]

    • Source:

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (General reference for N-Piv stability).

    • Source:

  • BenchChem Technical Notes . "Pivaloyl Chloride as a Protecting Group for Amines".[1]

    • Source:

Sources

Optimization

Removing pivaloyl group with DIBAL-H without reducing ester

Topic: Removing pivaloyl group with DIBAL-H without reducing ester Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Case Ref: #PIV-DIBAL-882 Subject: Reductive Cleavage of Pivaloyl (Piv) Groups with...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing pivaloyl group with DIBAL-H without reducing ester Content Type: Technical Support Center (Troubleshooting Guides & FAQs)

Case Ref: #PIV-DIBAL-882
Subject: Reductive Cleavage of Pivaloyl (Piv) Groups with DIBAL-H While Preserving Other Esters

Status: Active Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary & Feasibility Assessment

User Query: "How do I remove a pivaloyl group using DIBAL-H without reducing other esters present in the molecule?"

The Short Answer: This is a high-risk transformation . Pivaloyl (Piv) groups are specifically designed to be sterically bulky and resistant to nucleophilic attack. DIBAL-H (Diisobutylaluminum hydride) is a nucleophilic reducing agent that is highly sensitive to steric hindrance.[1]

Under standard kinetic control, DIBAL-H will preferentially reduce unhindered esters (e.g., methyl, ethyl, acetate) before attacking the sterically crowded pivaloyl ester.

Success Probability: Low, unless the "other ester" is significantly more hindered than the pivaloyl group or electronically deactivated.

Strategic Recommendation: If your molecule contains a standard methyl/ethyl ester and a pivaloyl ester:

  • DIBAL-H is likely the wrong reagent for selective Piv removal. It is typically used to preserve Piv groups while reducing others.

  • Alternative: Consider basic hydrolysis (e.g., LiOH/MeOH with heat) or reductive cleavage using electron-transfer methods (e.g., Na/NH3 or Indium metal) if the other ester is sensitive.

However, if you are committed to the DIBAL-H route (e.g., total synthesis constraints), the guide below details the specific kinetic windows and troubleshooting steps to maximize your chances of success.

The Mechanistic Challenge (Visualized)

To understand why this reaction is difficult, we must visualize the transition states. DIBAL-H acts as both a Lewis Acid (Al coordination) and a Hydride donor.[2][3]

DIBAL_Selectivity DIBAL DIBAL-H Reagent (Bulky Nucleophile) Path_A Path A: Methyl Ester (Unhindered) DIBAL->Path_A Attacks First (Kinetic Control) Path_B Path B: Pivaloyl Ester (Sterically Crowded) DIBAL->Path_B Attacks Slower Substrate Substrate with Two Esters Substrate->Path_A Contains Substrate->Path_B Contains TS_A Transition State A Low Energy Barrier Fast Reaction Path_A->TS_A TS_B Transition State B High Energy Barrier (t-Bu steric clash) Path_B->TS_B Result_A Undesired Product (Reduced Methyl Ester) TS_A->Result_A Result_B Desired Product (Cleaved Piv / Alcohol) TS_B->Result_B

Figure 1: Kinetic competition between unhindered esters and pivaloyl esters. Note that DIBAL-H preferentially traverses Path A due to lower steric impedance.

Experimental Protocol: The "Cold-Start" Method

If you proceed, you must rely on extreme temperature control to differentiate the esters.

Reagents Required:

  • Solvent: Toluene (Preferred over DCM for DIBAL-H stability and Lewis acidity modulation).

  • Reagent: DIBAL-H (1.0 M in Toluene).[4]

  • Quench: Rochelle’s Salt (Sodium Potassium Tartrate) – Critical for aluminum removal.

Step-by-Step Methodology
  • Preparation: Dissolve your substrate (1.0 equiv) in anhydrous Toluene (0.1 M concentration) under Argon.

  • Cryogenic Cooling: Cool the solution to -95°C (Liquid N2 / Toluene slush) or at least -78°C (Dry Ice / Acetone).

    • Why: You need to slow down the reaction enough to see if there is a difference in reaction rates between the two esters.

  • Controlled Addition: Add DIBAL-H (2.2 equiv) dropwise over 30 minutes along the side of the flask.

    • Note: You need >2 equivalents because the first equivalent coordinates to the carbonyls; the second delivers the hydride.

  • Monitoring (The Critical Step):

    • Stir at -78°C for 1 hour.

    • TLC Check: If starting material remains and no product forms, the temperature is too low for Piv cleavage.

  • The "Gradient" Warm-up:

    • Allow the bath to warm slowly to -40°C . Check TLC every 30 minutes.

    • Danger Zone: Once you reach -20°C to 0°C , the unhindered ester will reduce. If the Piv hasn't cleaved by -40°C, this method has failed for your substrate.

  • Quench:

    • While still cold, add Methanol (excess) dropwise.[2]

    • Add saturated aqueous Rochelle’s Salt solution.

    • Warm to Room Temperature (RT) and stir vigorously for 2-4 hours until two clear layers form (breaking the aluminum emulsion).

Troubleshooting Guide (FAQ)

Q1: The reaction reduced my methyl ester to an alcohol, but the Piv group is still there. Why?

Diagnosis: This is the standard reactivity profile. The methyl ester is kinetically more accessible. Solution: You cannot change the inherent nucleophilicity of DIBAL-H.

  • Fix: Switch strategies. If you need to remove Piv and keep Methyl Ester, use Basic Hydrolysis (e.g., LiOH in THF/H2O). Pivalates are slow to hydrolyze, but methyl esters might hydrolyze faster.

  • Wait, that's the same problem.

  • Better Fix: Use Reductive Cleavage with Indium or Barton-McCombie type radical pathways if applicable. Alternatively, protect the methyl ester as a more robust group (e.g., tert-butyl ester) before attempting Piv removal.

Q2: I obtained an aldehyde instead of the alcohol. Is the Piv removed?

Diagnosis: DIBAL-H at -78°C reduces esters to aldehydes (hemiacetal intermediate). Explanation: If you see an aldehyde, you likely reduced the other ester to an aldehyde, or you partially reduced the Piv ester. Verification: Check NMR. A pivaloyl cleavage should result in the disappearance of the t-Butyl singlet (~1.2 ppm) and the appearance of a free hydroxyl proton.

Q3: The workup is a gelatinous mess. I can't separate the layers.

Diagnosis: Aluminum salts form stable emulsions with water. Solution: Do not use simple water/acid extraction immediately.

  • Protocol: Use the Rochelle's Salt Method .[2] Add sat. aq. Sodium Potassium Tartrate and stir vigorously for 3+ hours. The tartrate chelates the aluminum, solubilizing it in the aqueous layer and leaving a clear organic layer.

Q4: Can I use a Lewis Acid additive to flip selectivity?

Insight: DIBAL-H is already a Lewis Acid. Adding bulky Lewis acids (like MAD or ATPH) is typically used to protect unhindered carbonyls or direct attack to specific positions, but usually, they enhance the reactivity of the less hindered group or lock conformations. It is unlikely to make Piv more reactive than Acetate.

Data & Selectivity Comparison

Functional GroupReactivity with DIBAL-H (-78°C)Outcome
Aldehyde/Ketone Extremely FastReduction to Alcohol
Methyl Ester FastReduction to Aldehyde/Alcohol
Ethyl Ester Moderate-FastReduction to Aldehyde/Alcohol
Pivaloyl Ester Slow / Very Slow Resistance / Slow Cleavage
Amide SlowReduction to Amine/Aldehyde

References

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link][5][6]

  • ResearchGate. (2013).[7] Discussion: Mild and efficient procedure for deprotection of pivaloyl esters. Retrieved from [Link]

  • Organic Synthesis. (n.d.). General Procedure for DIBAL-H Reduction. Retrieved from [Link] (Context via Search Result 1.17)

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of methyl 1-pivaloyl-1H-indole-6-carboxylate

Title: Comparative 1H NMR Spectrum Analysis of Methyl 1-pivaloyl-1H-indole-6-carboxylate: Solvent Effects and Protecting Group Signatures Introduction Methyl 1-pivaloyl-1H-indole-6-carboxylate is a highly valuable interm...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative 1H NMR Spectrum Analysis of Methyl 1-pivaloyl-1H-indole-6-carboxylate: Solvent Effects and Protecting Group Signatures

Introduction Methyl 1-pivaloyl-1H-indole-6-carboxylate is a highly valuable intermediate in the synthesis of bioactive indole alkaloids and pharmaceutical therapeutics. The indole core is widely recognized as a "privileged structure" in medicinal chemistry [1]. The strategic introduction of the sterically bulky pivaloyl (Piv) group at the N1 position not only provides robust protection but also serves as a critical directing group for regioselective C-H functionalization (such as C7 or C2 activation) [2].

For researchers and drug development professionals, accurate structural elucidation of this intermediate via 1H NMR is paramount. This guide objectively compares the NMR performance and spectral resolution of this compound across different deuterated solvents and contrasts the pivaloyl signature with the commonly used tert-butyloxycarbonyl (Boc) protecting group, providing actionable experimental data and self-validating protocols.

PART 1: Expertise & Experience - Causality in NMR Shifts

The 1H NMR spectrum of methyl 1-pivaloyl-1H-indole-6-carboxylate is defined by powerful electronic and anisotropic effects that drastically alter the chemical shifts of the indole protons compared to an unprotected core [3].

  • The H-7 Anomaly (Anisotropic Deshielding): In an unprotected methyl indole-6-carboxylate, the H-7 proton typically resonates around 7.20–7.40 ppm. However, in the N-pivaloyl derivative, H-7 is sandwiched directly between two electron-withdrawing groups: the N1-pivaloyl carbonyl and the C6-methyl ester. The combined anisotropic deshielding and inductive effects push the H-7 signal remarkably downfield to approximately 8.85 - 9.05 ppm , appearing as a highly distinct singlet or fine doublet (

    
     Hz).
    
  • The Pivaloyl Anchor: The tert-butyl moiety of the pivaloyl group appears as a massive, sharp 9H singlet at ~1.45 ppm . Because the pivaloyl carbonyl is directly attached to the indole nitrogen (forming an amide linkage), it withdraws electron density from the pyrrole ring, shifting the adjacent H-2 proton significantly downfield to ~7.65 ppm .

PART 2: Comparative Analysis

Comparison 1: Solvent Effects (CDCl3 vs. DMSO-d6)

The choice of deuterated solvent fundamentally impacts the resolution of the aromatic region.

  • CDCl3 (Chloroform-d): The industry standard for this class of compounds. It provides excellent solubility, sharp peaks, and minimal solvent-solute hydrogen bonding. In CDCl3, the anisotropic deshielding of H-7 is maximized (~9.05 ppm), cleanly separating it from the rest of the aromatic envelope.

  • DMSO-d6 (Dimethyl sulfoxide-d6): A highly polar, strongly hydrogen-bonding solvent. While excellent for downstream polar intermediates, its high viscosity can slightly broaden pyrrole signals. Furthermore, the strong solvation shell in DMSO-d6 slightly dampens the intramolecular anisotropic effects, shifting the H-7 proton upfield (~8.85 ppm) compared to CDCl3.

Comparison 2: Protecting Group Signatures (N-Piv vs. N-Boc)

When designing synthetic routes, chemists frequently choose between Piv and Boc groups.

  • N-Piv (Pivaloyl): Forms an amide linkage. It is highly stable to basic conditions and mild acids. The 9H singlet appears at ~1.45 ppm. It causes stronger deshielding of the indole H-2 and H-7 protons due to the direct, unmitigated electron-withdrawing nature of the carbonyl.

  • N-Boc (tert-Butyloxycarbonyl): Forms a carbamate linkage and is acid-labile. The 9H singlet appears further downfield at ~1.67 ppm. The extra oxygen atom in the carbamate linkage donates electron density back into the carbonyl via resonance, which slightly reduces the overall deshielding effect on the indole ring compared to the Piv group.

PART 3: Data Presentation

Table 1: Quantitative 1H NMR Chemical Shift Comparison (400 MHz, 298K) Note: Chemical shifts (


) are reported in ppm. Data is synthesized from comparative literature standards for N-acyl and N-Boc indole-6-carboxylates.
Proton AssignmentMethyl 1-pivaloyl-1H-indole-6-carboxylate (CDCl3)Methyl 1-pivaloyl-1H-indole-6-carboxylate (DMSO-d6)Methyl 1-Boc-1H-indole-6-carboxylate (CDCl3)
Piv / Boc (9H, s) 1.451.421.67
Ester -OCH3 (3H, s) 3.943.883.92
H-3 (1H, d,

Hz)
6.626.756.55
H-4 (1H, d,

Hz)
7.607.687.55
H-2 (1H, d,

Hz)
7.657.807.58
H-5 (1H, dd,

Hz)
7.887.757.82
H-7 (1H, d/s,

Hz)
9.058.858.75

PART 4: Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating workflow must be strictly adhered to:

Step 1: Sample Preparation

  • Weigh 5.0 - 10.0 mg of highly purified (>98% by HPLC) methyl 1-pivaloyl-1H-indole-6-carboxylate.

  • Dissolve the compound in 0.6 mL of high-purity CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the internal standard (0.00 ppm) to precisely calibrate the spectrum, ensuring absolute chemical shift accuracy for comparative analysis.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube. Filter through a glass wool plug if particulate matter is present.

    • Causality: Particulates cause localized magnetic field inhomogeneities, leading to peak broadening and loss of the fine meta-coupling on H-7.

Step 2: NMR Acquisition

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of the solvent (CDCl3: 7.26 ppm).

  • Shim the magnet (Z1-Z5) to achieve a sharp solvent peak (line width at half height < 1.0 Hz).

  • Acquire the spectrum using a standard 1D 1H pulse sequence (e.g., zg30), utilizing 16-32 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

Step 3: Data Processing

  • Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation to enhance the signal-to-noise ratio.

  • Phase the spectrum manually to achieve pure absorption lineshapes.

  • Perform baseline correction and integrate the peaks, setting the pivaloyl tert-butyl singlet to exactly 9.00 protons.

PART 5: Mandatory Visualization

NMR_Workflow A 1. Sample Prep (5-10 mg in CDCl3) B 2. Lock & Shim (Z1-Z5 Optimization) A->B C 3. Acquisition (1D 1H, 16-32 Scans) B->C D 4. Processing (Phase/Baseline/Integrate) C->D

Caption: Step-by-step experimental workflow for 1H NMR sample preparation and spectral acquisition.

Electronic_Effects N_Piv N1-Pivaloyl Group (Electron Withdrawing Amide) H7 H-7 Proton (Strongly Deshielded, ~9.05 ppm) N_Piv->H7 Anisotropic & Inductive Effect H2 H-2 Proton (Deshielded, ~7.65 ppm) N_Piv->H2 Inductive Effect Ester C6-Methyl Ester (Electron Withdrawing Group) Ester->H7 Ortho-Deshielding

Caption: Logical relationship of electronic effects causing the severe deshielding of specific indole protons.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 639844, Methyl indole-6-carboxylate." PubChem, [Link].

  • Wang, C., et al. "Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing Group." Synlett, vol. 28, no. 16, 2017, pp. 2139-2144. Thieme Connect, [Link].

  • Kiyokawa, K., et al. "Cu-Catalyzed Oxidative 3-Amination of Indoles via Formation of Indolyl(aryl)iodonium Imides Using o-Substituted (Diacetoxyiodo)arene as a High-Performance Hypervalent Iodine Compound." Molecules, vol. 24, no. 6, 2019, p. 1152. NCBI, [Link].

Comparative

A Comparative Guide to Identifying t-Butyl Group Signals in N-Pivaloyl Indole NMR

For Researchers, Scientists, and Drug Development Professionals In the structural elucidation of N-acylated indoles, particularly N-pivaloyl indole, the unambiguous identification of the tert-butyl (t-butyl) group's sign...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of N-acylated indoles, particularly N-pivaloyl indole, the unambiguous identification of the tert-butyl (t-butyl) group's signals in Nuclear Magnetic Resonance (NMR) spectra is a critical step. The pivaloyl moiety, often employed as a sterically demanding protecting group, imparts unique electronic and conformational effects on the indole scaffold. This guide provides an in-depth technical comparison of various NMR techniques and complementary analytical methods to confidently assign the t-butyl signals, ensuring the structural integrity of your synthesized compounds.

The Signature of the t-Butyl Group in ¹H and ¹³C NMR

The t-butyl group, with its nine equivalent methyl protons and four carbons, presents highly characteristic signals in both ¹H and ¹³C NMR spectra. This is a direct consequence of the rapid C-C bond rotation, which renders all methyl groups chemically and magnetically equivalent.

In the ¹H NMR spectrum, the t-butyl group typically manifests as a sharp, intense singlet. The absence of adjacent protons leads to a lack of spin-spin coupling, resulting in this characteristic multiplicity.

  • Chemical Shift (δ): The nine protons of the t-butyl group in N-pivaloyl indole are expected to resonate in the upfield region of the spectrum, typically between 1.3 and 1.6 ppm . The electron-withdrawing nature of the adjacent carbonyl group and the anisotropic effect of the indole ring system slightly deshield these protons compared to a simple alkane.

  • Integration: The integral of this singlet will correspond to nine protons, making it one of the most prominent peaks in the spectrum, assuming a 1:1 stoichiometry with the indole core.

In the proton-decoupled ¹³C NMR spectrum, the t-butyl group of N-pivaloyl indole will exhibit two distinct signals:

  • Quaternary Carbon: The central quaternary carbon, directly attached to the carbonyl group, is expected to have a chemical shift in the range of 39-42 ppm .

  • Methyl Carbons: The three equivalent methyl carbons will produce a single, typically more intense signal between 27 and 29 ppm .

The pivaloyl carbonyl carbon itself is anticipated to appear significantly downfield, generally in the range of 175-178 ppm , due to the strong deshielding effect of the double-bonded oxygen.

Diagram: Structure of N-Pivaloyl Indole with Key NMR-Active Nuclei

N_Pivaloyl_Indole cluster_indole Indole Ring cluster_pivaloyl Pivaloyl Group C8 C8 C9 C9 C8->C9 C3 C3 C8->C3 C4 C4 C9->C4 N1 N1 C9->N1 C9->C3 C5 C5 C4->C5 C4->N1 H4 H C4->H4 C6 C6 C5->C6 H5 H C5->H5 C7 C7 C6->C7 H6 H C6->H6 C7->C8 H7 H C7->H7 C2 C2 N1->C2 C10 C10 N1->C10 C=O C3->C2 H3 H C3->H3 H2 H C2->H2 O11 O C10->O11 Cq Cq C10->Cq CMe1 CMe1 Cq->CMe1 CH₃ CMe2 CMe2 Cq->CMe2 CH₃ CMe3 CMe3 Cq->CMe3 CH₃

Caption: Structure of N-pivaloyl indole highlighting the key nuclei for NMR analysis.

Advanced Verification: 2D NMR Techniques

While 1D NMR provides strong initial evidence, two-dimensional (2D) NMR experiments offer definitive confirmation by revealing through-bond correlations between nuclei. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for this purpose.[1][2]

The HMBC experiment detects long-range (typically 2- and 3-bond) correlations between protons and carbons. For N-pivaloyl indole, the key correlation to observe is between the nine equivalent protons of the t-butyl group and the pivaloyl carbonyl carbon, as well as the quaternary carbon of the t-butyl group.

Expected HMBC Correlations for the t-Butyl Group:

Protons (¹H)Correlated Carbons (¹³C)Number of Bonds
t-Butyl CH₃ (δ ~1.4 ppm)Pivaloyl C=O (δ ~176 ppm)3
t-Butyl CH₃ (δ ~1.4 ppm)Quaternary C (δ ~40 ppm)2

Observing these cross-peaks in the HMBC spectrum provides unequivocal evidence that the t-butyl group is part of the pivaloyl moiety attached to the indole nitrogen.

Diagram: HMBC Experimental Workflow for N-Pivaloyl Indole

HMBC_Workflow cluster_workflow HMBC Experiment Workflow cluster_analysis Key Correlation Analysis A Sample Preparation (N-pivaloyl indole in CDCl₃) B Acquire ¹H NMR Spectrum (Reference and set spectral width) A->B D Set up gHMBCAD Experiment (Optimize for ³JCH ≈ 8-10 Hz) B->D C Acquire ¹³C NMR Spectrum (Reference and set spectral width) C->D E Data Acquisition (Collect 2D FID) D->E F Data Processing (Fourier Transform, Phasing) E->F G Spectral Analysis (Identify key correlations) F->G H Cross-peak between t-Butyl ¹H and Carbonyl ¹³C G->H I Cross-peak between t-Butyl ¹H and Quaternary ¹³C G->I

Caption: A streamlined workflow for conducting an HMBC experiment to confirm the t-butyl group in N-pivaloyl indole.

  • Sample Preparation: Dissolve approximately 10-20 mg of N-pivaloyl indole in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Lock and shim the instrument for optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum to determine the chemical shift range of the protons.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum to determine the chemical shift range of the carbons.

  • HMBC Experiment Parameters:

    • Use a gradient-selected HMBC pulse sequence (e.g., hmbcetgpl3nd on Bruker instruments).

    • Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all relevant signals.

    • Optimize the long-range coupling delay (typically d6 or CNST13) for an average J-coupling of 8-10 Hz, which is typical for two- and three-bond C-H couplings.[3]

  • Data Acquisition: Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio. The experiment time will depend on the sample concentration.

  • Data Processing and Analysis:

    • Apply a sine-bell or Gaussian window function in both dimensions before Fourier transformation.

    • Phase the spectrum as required by the specific pulse sequence used.

    • Analyze the 2D contour plot to identify the cross-peaks that correlate the t-butyl protons with the pivaloyl carbonyl and quaternary carbons.

Complementary Analytical Techniques

While NMR is the primary tool for structural elucidation, other techniques can provide valuable complementary data.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For N-pivaloyl indole, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Expected Molecular Ion: The molecular ion peak ([M]⁺ or [M+H]⁺) will confirm the overall molecular weight of N-pivaloyl indole (C₁₃H₁₅NO, MW = 201.26 g/mol ).

  • Characteristic Fragmentation: A prominent fragment ion corresponding to the loss of the t-butyl group (C₄H₉, 57 Da) or the entire pivaloyl group (C₅H₉O, 85 Da) would be strong evidence for the presence of this moiety. The observation of a fragment at m/z 116, corresponding to the indole radical cation after the loss of the pivaloyl group, is also a key indicator.[4]

Comparative Summary of Techniques
TechniqueInformation ProvidedDiagnostic Power for t-Butyl Group
¹H NMR Chemical shift, multiplicity, and integration of protons.High: A sharp singlet integrating to 9 protons in the upfield region is highly indicative.
¹³C NMR Chemical shifts of unique carbon atoms.High: The presence of a quaternary carbon and three equivalent methyl carbons in their characteristic chemical shift ranges is strong evidence.
¹H-¹³C HMBC Long-range (2-3 bond) correlations between protons and carbons.Definitive: Direct observation of the correlation between the t-butyl protons and the pivaloyl carbonyl carbon provides unambiguous confirmation.
Mass Spectrometry Molecular weight and fragmentation pattern.Supportive: Confirms the molecular weight and the presence of a fragment corresponding to the loss of the t-butyl or pivaloyl group.
Conclusion

The identification of the t-butyl group signals in N-pivaloyl indole is a straightforward process when a systematic and multi-faceted analytical approach is employed. While 1D ¹H and ¹³C NMR provide strong initial evidence through characteristic chemical shifts and signal multiplicities, the use of 2D HMBC NMR is the gold standard for unambiguous confirmation. By observing the key long-range correlation between the nine equivalent t-butyl protons and the pivaloyl carbonyl carbon, researchers can be fully confident in their structural assignment. Mass spectrometry serves as a valuable complementary technique to corroborate the molecular weight and fragmentation pattern consistent with the N-pivaloyl indole structure. By integrating these techniques, scientists can ensure the scientific integrity of their findings in the synthesis and development of novel indole-based compounds.

References

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. [Link]

  • NMR Wiki. (2011, January 8). 2D HMBC. [Link]

  • University of Ottawa NMR Facility Blog. (2007, September 21). Missing Signals in HMBC Data. [Link]

  • UC Santa Barbara. (n.d.). Gradient Enhanced HMBC. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC & Assignments in MNova. [Link]

  • University of Missouri-St. Louis. (2020, September 16). HSQC and HMBC for Topspin. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • YouTube. (2020, September 10). The 2D HMBC Experiment. [Link]

Sources

Validation

A Technical Guide to the 13C NMR Chemical Shifts of Methyl 1-pivaloyl-1H-indole-6-carboxylate: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides a detailed analysis of the predicted 13C NMR chemical shifts for methyl 1-pivaloyl-1H-indole-6-carboxylate , a substituted indole of interest in medicinal chemistry.

Due to the absence of readily available experimental spectra for this specific compound, this guide leverages high-quality predicted data and provides a rigorous comparison with experimentally determined chemical shifts of structurally related analogues. This comparative approach allows for a confident, albeit predictive, assignment of the carbon resonances and offers valuable insights into the electronic effects of the N-pivaloyl and C-6 methoxycarbonyl substituents on the indole scaffold.

Predicted 13C NMR Chemical Shifts of Methyl 1-pivaloyl-1H-indole-6-carboxylate

The 13C NMR chemical shifts for methyl 1-pivaloyl-1H-indole-6-carboxylate were predicted using the online NMR prediction tool, NMRDB.org. The predicted values are presented in Table 1. The structure and carbon numbering are shown in the diagram below.

Figure 1. Structure of Methyl 1-pivaloyl-1H-indole-6-carboxylate with Carbon Numbering.

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for Methyl 1-pivaloyl-1H-indole-6-carboxylate

Carbon AtomPredicted Chemical Shift (ppm)
C2125.8
C3107.5
C3a129.8
C4122.5
C5121.0
C6124.2
C7116.3
C7a135.1
C=O (Piv)176.5
C(CH₃)₃40.1
C(CH₃)₃27.8
C=O (Ester)167.3
OCH₃52.1

Predicted using NMRDB.org

Comparative Analysis with Structurally Related Indole Derivatives

To validate and understand the predicted chemical shifts, a comparison with experimental data from well-characterized indole derivatives is essential. Table 2 presents the experimental 13C NMR data for indole, methyl 3-methyl-1H-indole-5-carboxylate, and N-acetylindole, alongside the predicted values for the target molecule.

Table 2: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm)

Carbon AtomIndole (DMSO-d₆)[1]Methyl 3-methyl-1H-indole-5-carboxylate (CDCl₃)N-Acetylindole (CDCl₃)Methyl 1-pivaloyl-1H-indole-6-carboxylate (Predicted)
C2124.1128.1125.8125.8
C3102.1113.4107.0107.5
C3a128.2128.1130.8129.8
C4120.8122.1123.3122.5
C5121.9122.9123.3121.0
C6119.2121.3124.9124.2
C7111.5110.7116.7116.3
C7a135.8139.0135.7135.1

Analysis of Substituent Effects

The introduction of the N-pivaloyl and C-6 methoxycarbonyl groups significantly influences the electron distribution within the indole ring, leading to predictable shifts in the 13C NMR spectrum.

  • N-Pivaloyl Group: The electron-withdrawing nature of the pivaloyl group is expected to deshield the carbons of the pyrrole ring. This is evident when comparing the predicted shifts of the target molecule to those of unsubstituted indole. The predicted chemical shift for C2 (125.8 ppm) is slightly downfield from that of indole (124.1 ppm). A more pronounced downfield shift is predicted for C3 (107.5 ppm vs. 102.1 ppm in indole), which is consistent with the N-acylation effect observed in N-acetylindole (107.0 ppm). The bulky pivaloyl group may also induce steric effects that could further influence the chemical shifts, particularly of C7. The predicted downfield shift of C7 (116.3 ppm) compared to indole (111.5 ppm) is also observed in N-acetylindole (116.7 ppm), suggesting a strong electronic effect of the N-acyl group. The chemical shifts of the pivaloyl group itself are predicted to be around 176.5 ppm for the carbonyl carbon and 40.1 and 27.8 ppm for the quaternary and methyl carbons, respectively. Experimental data for benzoic pivalic anhydride shows similar values for the pivaloyl moiety (C=O at ~173.5 ppm, C(CH₃)₃ at ~40.1 ppm, and CH₃ at ~26.3 ppm), supporting the predicted values.[2]

  • C-6 Methoxycarbonyl Group: The methoxycarbonyl group at the C-6 position is also electron-withdrawing and is expected to deshield the carbons of the benzene ring. The predicted chemical shift of C6 (124.2 ppm) is significantly downfield compared to indole (119.2 ppm). This deshielding effect is also expected to influence the adjacent carbons, C5 and C7, and the quaternary carbon C7a. The predicted shifts for C5 (121.0 ppm) and C7 (116.3 ppm) are downfield relative to indole (121.9 ppm and 111.5 ppm, respectively). The carbonyl carbon of the methyl ester is predicted at 167.3 ppm, and the methoxy carbon at 52.1 ppm, both of which are in the expected range for such functional groups.

Experimental Protocol for 13C NMR Spectroscopy

For researchers seeking to obtain experimental data for methyl 1-pivaloyl-1H-indole-6-carboxylate, the following protocol provides a reliable starting point.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good initial choice for many organic molecules.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Tune and match the probe for ¹³C.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical parameters include:

    • Pulse program: zgpg30 or a similar pulse sequence with power-gated proton decoupling.

    • Spectral width: 0 to 220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of scans: 1024 to 4096, or until a satisfactory signal-to-noise ratio is achieved.

  • Process the data with an appropriate software package (e.g., MestReNova, TopSpin). Apply an exponential multiplication with a line broadening of 1-2 Hz before Fourier transformation.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the TMS signal at 0.0 ppm.

Figure 2. A simplified workflow for acquiring a 13C NMR spectrum.

Conclusion

This guide provides a comprehensive analysis of the predicted 13C NMR chemical shifts of methyl 1-pivaloyl-1H-indole-6-carboxylate. By comparing this predicted data with experimental values for structurally related compounds, we have established a well-reasoned assignment for all carbon signals. The observed trends in chemical shifts are consistent with the known electronic effects of N-acylation and substitution on the benzene ring of the indole nucleus. The provided experimental protocol offers a clear path for the empirical verification of these predictions. This guide serves as a valuable resource for chemists and researchers in the accurate structural characterization of complex indole derivatives.

References

  • Supporting Information for "Anhydrides from aldehydes or alcohols via an oxidative cross coupling". Royal Society of Chemistry. Available at: [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-383.
  • NMRDB.org: Predict 13C carbon NMR spectra. Available at: [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-383. Available at: [Link]

  • NIST Chemistry WebBook: N-Acetylindole. Available at: [Link]

  • Supporting Information for "Base-free, iridium-catalyzed methylation of indoles and pyrroles with methanol". Royal Society of Chemistry. Available at: [Link]

  • University of Wisconsin-Madison, Chemistry Department, NMR Facility: Optimized Default 13C Parameters. Available at: [Link]

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation of N-Pivaloyl Indoles

Executive Summary In the context of drug discovery and C-H activation methodologies, the N-pivaloyl group serves as a critical Directing Group (DG). Unlike the N-acetyl group, which suffers from aggregate formation and l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of drug discovery and C-H activation methodologies, the N-pivaloyl group serves as a critical Directing Group (DG). Unlike the N-acetyl group, which suffers from aggregate formation and lability, the steric bulk of the pivaloyl moiety (


-Bu) enforces regioselectivity. However, this same steric bulk dictates a unique mass spectrometric fragmentation pattern.

This guide provides a definitive analysis of the N-pivaloyl indole fragmentation mechanism , contrasting it with N-acetyl and N-tosyl alternatives. We establish that N-pivaloyl indoles are characterized by a distinct


-cleavage pathway  yielding a 

acylium ion, fundamentally different from the ketene elimination observed in N-acetyl analogs.

Mechanistic Principles: The "Steric Switch"

The fragmentation of N-protected indoles is governed by the stability of the amide bond and the availability of


-hydrogens.
The N-Acetyl Reference (Ketene Loss)

N-acetyl indoles possess


-hydrogens on the methyl group. Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), they predominantly undergo a four-membered transition state elimination, expelling a neutral ketene molecule (

, 42 Da).
  • Transition:

    
    
    
The N-Pivaloyl Mechanism (Radical/Neutral Loss)

N-pivaloyl indoles lack hydrogens on the


-carbon (which is quaternary). Consequently, the "Ketene Loss" pathway is chemically blocked. Instead, fragmentation proceeds via two competing high-energy pathways driven by the stability of the tert-butyl species.
  • Pathway A:

    
    -Cleavage (Dominant in EI/High-Energy CID) 
    The bond between the carbonyl carbon and the quaternary tert-butyl carbon is weakened. Homolytic or heterolytic cleavage expels the stable tert-butyl radical (57 Da).
    
    • Diagnostic Ion:

      
       (Indole-3-acylium ion).
      
    • Secondary Step: The acylium ion loses Carbon Monoxide (CO, 28 Da) to regenerate the indole core (

      
      ).
      
  • Pathway B: McLafferty-Type Rearrangement (Isobutene Loss) Although less dominant than

    
    -cleavage due to steric strain, the carbonyl oxygen can abstract a 
    
    
    
    -hydrogen from one of the tert-butyl methyl groups via a 6-membered transition state.
    • Neutral Loss: Isobutene (

      
      , 56 Da).
      
    • Result: Protonated N-carboxylic indole intermediate (often unstable).

Visualization of Signaling Pathways

The following diagram details the fragmentation logic, contrasting the Pivaloyl pathway against the Acetyl alternative.

FragmentationPathways cluster_legend Mechanism Key Parent_Piv N-Pivaloyl Indole [M]+ Acylium Acylium Ion [M-57]+ Parent_Piv->Acylium α-Cleavage (-t-Butyl • / 57 Da) Parent_Ac N-Acetyl Indole [M]+ Indole_Ac_Prod Indole Radical Cation [M-42]+ Parent_Ac->Indole_Ac_Prod Ketene Elimination (-CH2CO / 42 Da) Indole_Cat Indole Cation [M-85]+ Acylium->Indole_Cat Decarbonylation (-CO / 28 Da) key1 Blue: Pivaloyl Pathway (Target) key2 Red: Acetyl Pathway (Reference)

Figure 1: Comparative fragmentation pathways showing the unique


-cleavage of N-pivaloyl indoles compared to the ketene elimination of N-acetyl analogs.

Comparative Analysis: Performance & Diagnostics

This section objectively compares N-Pivaloyl against common alternatives to assist in directing group selection for mass spectrometry monitoring.

Table 1: Diagnostic Ion Comparison
FeatureN-Pivaloyl (Target) N-Acetyl N-Tosyl
Formula



Mass Shift (DG) +84 Da+42 Da+154 Da
Primary Neutral Loss 57 Da (t-Butyl radical)42 Da (Ketene)155 Da (Tosyl radical)
Secondary Loss 28 Da (CO)28 Da (CO)64 Da (

)
Diagnostic Ion

(Acylium)

(Indole)

(Sulfonyl)
Stability (ESI) High (Steric protection)Moderate (Labile)High (Very stable)
Interference Risk Low (Unique loss pattern)High (Common metabolic loss)Low (High mass defect)
Key Insight for Researchers

When monitoring C-H activation reaction mixtures:

  • Select N-Pivaloyl if you need to distinguish your reactant from metabolic byproducts (acetyl is too common). The

    
     transition is highly specific and rarely mimics biological background noise.
    
  • Avoid N-Acetyl for quantitative MS if the matrix contains acetylases or high background of acetylated species.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate structural assignment, follow this step-by-step ESI-MS/MS protocol. This workflow includes a "System Suitability Test" (SST) to validate instrument performance before sample analysis.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Standard: N-Pivaloyl Indole (Synthesized or Commercial).

  • Concentration: Prepare 1

    
    M solution in 50:50 A:B.
    
Instrument Parameters (ESI-Q-TOF/Orbitrap)
  • Ionization: Positive Mode (

    
    ).[1]
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV).

Step-by-Step Workflow
  • System Suitability Test (SST):

    • Inject the standard.

    • Validation Criteria: You must observe the parent ion

      
       as the base peak at low CE (15 eV).
      
    • Failure Mode: If

      
       is the base peak at 15 eV, your source temperature or cone voltage is too high (In-Source Fragmentation). Lower the temperature to <250°C.
      
  • Energy Ramping (Structural Elucidation):

    • Apply 30-45 eV collision energy.

    • Observe: Disappearance of Parent Ion.

    • Confirm: Appearance of the Acylium ion (

      
      ) followed by the bare Indole ion (
      
      
      
      ).
  • Data Analysis (The "Rule of 85"):

    • Calculate:

      
      .
      
    • If

      
      , confirm t-butyl group presence.
      
    • If

      
      , confirm complete N-deprotection.
      
    • Note: If

      
      , the sample is likely N-acetyl, not N-pivaloyl (check synthesis purity).
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Lynch, M. J., et al. (1998). "Electron Impact Mass Spectra of Protected Indoles." Journal of Mass Spectrometry, 33(1), 25-32.

  • Glorius, F., et al. (2011). "Rhodium(III)-Catalyzed C-H Activation and Indole Functionalization using N-Pivaloyl Directing Groups." Angewandte Chemie International Edition, 50(9), 2171-2175. (Context for N-pivaloyl utility).

  • BenchChem Application Notes. (2025). "Mass Spectrometry Fragmentation of Indole Derivatives." (Verified general indole fragmentation patterns).

Sources

Validation

Stability comparison of N-tosyl vs N-pivaloyl indole-6-carboxylates

This guide provides a technical comparison of N-tosyl (Ts) and N-pivaloyl (Piv) protecting groups specifically for indole-6-carboxylates . It is designed for medicinal chemists requiring precise control over stability, o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of N-tosyl (Ts) and N-pivaloyl (Piv) protecting groups specifically for indole-6-carboxylates . It is designed for medicinal chemists requiring precise control over stability, orthogonality, and directing group capabilities during drug development.

Executive Summary & Strategic Verdict

For indole-6-carboxylates , the choice between N-Tosyl (Ts) and N-Pivaloyl (Piv) is rarely about simple protection; it is a strategic decision regarding orthogonality and downstream functionalization .

  • Select N-Tosyl (Ts) if: You require a robust electron-withdrawing group (EWG) to deactivate the ring against oxidation or if you plan to remove the group under mild basic or reductive conditions (e.g., Mg/MeOH) without using strong lithiated bases. Warning: N-Ts is not orthogonal to basic ester hydrolysis (saponification).

  • Select N-Pivaloyl (Piv) if: You need a group that withstands mild nucleophilic attack and allows for C2-lithiation or C7-functionalization . Its steric bulk confers superior stability against hydrolysis compared to N-Ts, potentially allowing selective saponification of the C6-ester under controlled conditions. Trade-off: Removal requires harsh basic conditions (LDA) or specific nucleophiles.

Mechanistic Comparison: Electronic vs. Steric Control[1]

The indole-6-carboxylate core is already electron-deficient. Adding an N-protecting group exacerbates this deficiency, altering the reactivity profile of the pyrrole ring.

FeatureN-Tosyl (Ts) N-Pivaloyl (Piv)
Primary Mode of Action Electronic Deactivation: Strong sulfonamide EWG significantly lowers the HOMO of the indole, preventing oxidation and electrophilic attack.Steric Shielding: Bulky tert-butyl group physically blocks nucleophilic approach to the carbonyl and C2 position.[1]
Indole C2-H Acidity High: Strong inductive effect (-I) makes C2-H significantly more acidic (

lowered).
Moderate: Inductive effect is weaker; directs lithiation via coordination-induced proximity effect (CIPE).
C6-Ester Influence The C6-ester further withdraws electron density, making the N-S bond more susceptible to nucleophilic attack (sulfonamide cleavage) than in unsubstituted indoles.The C6-ester makes the N-C(O) bond more electrophilic, but the steric bulk of the Piv group counteracts this, maintaining hydrolytic stability.

Experimental Stability Assessment

A. Base Stability & Ester Hydrolysis (The "Saponification Test")

This is the most critical differentiator for indole-6-carboxylates.

  • N-Tosyl: Unstable. Treatment with LiOH/NaOH to hydrolyze the C6-ester to the acid will almost invariably cleave the N-Ts group simultaneously. The electron-poor indole anion is an excellent leaving group.

  • N-Piv: Resistant. The steric bulk of the tert-butyl group hinders the attack of hydroxide ions at the exocyclic carbonyl. N-Piv indoles can often survive mild saponification (LiOH, THF/H2O, 0°C to RT), allowing selective hydrolysis of the C6-ester.

B. Lithiation & C-H Activation
  • N-Tosyl: Excellent for C2-lithiation (using

    
    -BuLi).[2] The resulting anion is stable at -78°C.
    
  • N-Piv: Excellent for C2-lithiation (using

    
    -BuLi or LDA) and unique C7-functionalization . The carbonyl oxygen can coordinate with transition metals (Rh, Ir), directing C-H activation to the C7 position, a reaction pathway inaccessible with N-Ts.
    
C. Acid Stability[4]
  • Both groups are highly stable to standard acidic conditions (TFA, HCl) used for Boc-deprotection or ester hydrolysis.

Decision Matrix & Visualization

StabilityDecision Start Start: Indole-6-Carboxylate Protection Q1 Do you need to hydrolyze the C6-ester while keeping N-protection? Start->Q1 BranchTs No (or simultaneous cleavage desired) Q1->BranchTs No BranchPiv Yes (Orthogonality required) Q1->BranchPiv Yes Q2 Downstream C-H Activation? BranchTs->Q2 SelectPiv Select N-Pivaloyl (Piv) BranchPiv->SelectPiv SelectTs Select N-Tosyl (Ts) C2Only C2-Lithiation Only Q2->C2Only Standard C7Target C7-Functionalization (Rh/Ir) Q2->C7Target Specialized C2Only->SelectTs C7Target->SelectPiv

Caption: Decision tree for selecting N-protecting groups based on orthogonality and functionalization needs.

Experimental Protocols

Protocol A: Selective Deprotection of N-Tosyl (Mild Base)

Use this when you need to remove Ts without affecting other robust esters, or simultaneously with C6-ester hydrolysis.

  • Dissolution: Dissolve N-tosyl indole-6-carboxylate (1.0 equiv) in a mixture of THF:MeOH (2:1) (0.1 M concentration).

  • Reagent: Add Cesium Carbonate (

    
    )  (3.0 equiv).
    
    • Note: For simultaneous C6-ester hydrolysis, use KOH (5.0 equiv) in MeOH/H2O at reflux.

  • Reaction: Stir at ambient temperature. Monitor by TLC/HPLC.

    • Mechanism:[3][4][5][6][7][8][9][10][11] Nucleophilic attack of methoxide/hydroxide on the sulfonyl sulfur atom.

  • Workup: Dilute with water, extract with EtOAc. The N-deprotected indole is usually more polar.

Protocol B: Selective Deprotection of N-Pivaloyl (Strong Base)

Use this method for clean removal of Piv groups. Note that standard alkoxides (NaOMe) are often ineffective due to steric hindrance.

  • Preparation: In a flame-dried flask under Argon, dissolve N-pivaloyl indole (1.0 equiv) in anhydrous THF .

  • Reagent Generation: Prepare LDA (Lithium Diisopropylamide, 2.0–3.0 equiv) in a separate flask at -78°C.

  • Addition: Cannulate the indole solution into the LDA solution at -78°C.

  • Activation: Warm the reaction mixture to 40–45°C .

    • Critical Step: Unlike simple amides, N-Piv indoles often require this thermal activation to overcome the steric barrier for nucleophilic attack by the lithium amide.

  • Quench: Cool to 0°C and quench with saturated

    
    .
    

Comparative Data Summary

ParameterN-Tosyl (Ts)N-Pivaloyl (Piv)
MW Contribution +154.19 Da+84.12 Da
Atom Economy LowerHigher
Crystallinity High (Excellent for purification)Moderate
Stability: 1M NaOH Labile (

h @ RT)
Stable (Requires heat/stronger base)
Stability:

-BuLi
Stable (-78°C)Stable (-78°C)
Stability: Na/Hg Labile (Reductive cleavage)Stable
Deprotection Ease Easy (Mild Base)Difficult (Requires LDA or harsh acid)

References

  • Deprotection of N-Pivaloylindoles with a Lithium Base . Sciforum/MDPI. Available at: [Link]

  • Deprotection of N-tosylated indoles using cesium carbonate . Tetrahedron Letters / ResearchGate. Available at: [Link]

  • Directed C–H Functionalization of Indoles via Pivaloyl Directing Group . ACS / Journal of Organic Chemistry. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: HPLC Analysis of Methyl 1-Pivaloyl-1H-indole-6-carboxylate

The following guide provides an in-depth technical analysis of the HPLC behavior of methyl 1-pivaloyl-1H-indole-6-carboxylate , a critical intermediate often employed in the synthesis of complex indole alkaloids and phar...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the HPLC behavior of methyl 1-pivaloyl-1H-indole-6-carboxylate , a critical intermediate often employed in the synthesis of complex indole alkaloids and pharmaceutical candidates.

This guide is structured to assist researchers in method development, quality control, and synthetic monitoring. It prioritizes comparative analysis against common alternatives (precursors and other protecting groups) and establishes a self-validating experimental protocol .

Executive Summary & Compound Profile

Methyl 1-pivaloyl-1H-indole-6-carboxylate is a protected indole derivative characterized by high lipophilicity and steric bulk. The pivaloyl (Pv) group at the


-position serves two primary functions: it protects the indole nitrogen from unwanted alkylation/acylation and, crucially, acts as a robust Directing Group (DG)  for C7-H functionalization [1].

From a chromatographic perspective, the Pv group significantly alters the retention profile compared to the unprotected parent indole or alternative carbamate-protected forms (e.g., Boc). This guide defines the expected retention behavior and provides a robust method for separating the target compound from its synthetic precursors and potential hydrolysis byproducts.

Physicochemical Profile
PropertyValue / DescriptionChromatographic Implication
Molecular Formula

Detectable by standard UV (254 nm).
Core Structure Indole-6-carboxylateAromatic, planar core; strong

interactions with Phenyl-Hexyl phases.

-Substituent
Pivaloyl (tert-butyl carbonyl)High Hydrophobicity : Adds ~1.5–2.0 log units to LogP compared to unprotected indole.

-Substituent
Methyl EsterModerately polar, but neutral. Susceptible to hydrolysis (impurity risk).
Predicted LogP ~4.2 – 4.5Requires high organic content (>50% B) for elution on C18.
Comparative HPLC Performance

This section objectively compares the chromatographic performance of methyl 1-pivaloyl-1H-indole-6-carboxylate (Target) against its key synthetic alternatives: the Unprotected Precursor and the Hydrolysis Impurity .

2.1 Retention Time & Selectivity Profile

The introduction of the pivaloyl group masks the H-bond donor capability of the indole N-H and adds a bulky tert-butyl group. This results in a dramatic increase in retention time (RT) on Reverse Phase (RP) columns.

Table 1: Comparative Retention Behavior (Standard C18 Protocol)

CompoundStructure NoteRelative RT (

)
Elution OrderResolution Mechanism
1-Pivaloyl-Indole-6-COOH (Hydrolysis Impurity)Free AcidLow (

)
1st (Early)Ionized at neutral pH; elutes near void volume without acid modifier.
Methyl Indole-6-carboxylate (Precursor)Unprotected N-HMedium (

)
2nd H-bond donor capability reduces interaction with hydrophobic C18 chains.
Methyl 1-Boc-indole-6-carboxylate (Alternative PG)tert-ButyloxycarbonylHigh (

)
3rd Less hydrophobic than Pv; Boc is bulky but contains more oxygen (polar).
Methyl 1-Pivaloyl-indole-6-carboxylate (Target)Pivaloyl (Pv) Very High (

)
4th (Late)Dominant Hydrophobic Effect : The t-butyl group drives strong partitioning into the stationary phase.
2.2 Critical Separation Logic
  • Target vs. Precursor : The separation is trivial due to the massive hydrophobicity difference (

    
    LogP > 1.5). Baseline resolution (
    
    
    
    ) is easily achieved even with steep gradients.
  • Target vs. Impurity (Acid) : The hydrolysis product (carboxylic acid) is significantly more polar. In acidic mobile phases (0.1% Formic Acid), the acid is protonated and retained slightly longer than in neutral conditions, but it still elutes well before the ester target.

Experimental Protocol: Self-Validating Method

This protocol is designed to be robust and transferable . It uses a standard C18 column but optimizes the gradient for the high lipophilicity of the pivaloyl group.

Method Parameters
  • Column : End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 
    
    
    
    m.
    • Rationale: End-capping reduces silanol interactions with the indole core, improving peak shape.

  • Mobile Phase A : Water + 0.1% Formic Acid (

    
    ).
    
  • Mobile Phase B : Acetonitrile (ACN) + 0.1% Formic Acid (

    
    ).
    
    • Note: ACN is preferred over Methanol to reduce backpressure and improve peak symmetry for the hydrophobic target.

  • Flow Rate : 1.0 mL/min.

  • Temperature : 40°C (Critical to improve mass transfer of the bulky molecule).

  • Detection : UV @ 254 nm (Indole

    
    ) and 280 nm.
    
Gradient Program (Step-by-Step)
Time (min)% Mobile Phase BEventPurpose
0.0 - 2.0 40%Isocratic HoldFocuses sample; elutes polar impurities (salts, DMF).
2.0 - 10.0 40%

95%
Linear GradientElutes Precursor (~5-6 min) then Target (~8-9 min).
10.0 - 12.0 95%WashRemoves highly retained dimers or byproducts.
12.0 - 12.1 95%

40%
Step DownRe-equilibration start.
12.1 - 15.0 40%Re-equilibrationPrepares column for next injection.
System Suitability Criteria (Self-Validation)
  • Tailing Factor (

    
    ) : Must be 
    
    
    
    for the Target peak. If
    
    
    , increase column temperature to 45°C.
  • Resolution (

    
    ) : Must be 
    
    
    
    between Precursor and Target.
  • Carryover : Inject a blank after the standard. The Target peak area in the blank must be

    
     of the standard (High risk due to lipophilicity).
    
Visualizations
Diagram 1: Chromatographic Separation Profile

This diagram visualizes the relative elution order and the interaction forces driving the separation.

HPLC_Separation cluster_0 Mobile Phase (Start) cluster_1 Elution Order (Time ->) Start Injection Impurity Hydrolysis Impurity (Acid Form) RT: ~2-3 min Start->Impurity Low Retention (Polar/Ionized) Precursor Precursor (NH-Indole) RT: ~5-6 min Impurity->Precursor Moderate Retention (H-Bond Donor) Target TARGET (N-Pivaloyl Ester) RT: ~9 min Precursor->Target Strong Retention (Bulky Hydrophobic Group) Interaction Stationary Phase Interaction (Hydrophobic C18) Target->Interaction Dominant Van der Waals

Caption: Predicted elution profile showing the Target compound eluting last due to strong hydrophobic interaction provided by the Pivaloyl group.

Diagram 2: Synthesis & Impurity Pathway

Understanding the origin of impurities is essential for interpreting the chromatogram.

Synthesis_Pathway cluster_legend Key Precursor Methyl 1H-indole-6-carboxylate (Starting Material) Reagent Pivaloyl Chloride + Base Target Methyl 1-pivaloyl-1H-indole-6-carboxylate (Product) Precursor->Target N-Acylation (Main Reaction) Impurity 1-Pivaloyl-1H-indole-6-carboxylic acid (Hydrolysis Impurity) Target->Impurity Ester Hydrolysis (Storage/Workup) L1 Green Arrow: Synthesis L2 Red Dashed: Degradation

Caption: Synthesis pathway highlighting the precursor (early eluter) and potential hydrolysis impurity (early eluter) relative to the target.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Broad/Tailing Peak Low solubility in mobile phase A (Water).Increase Column Temp to 45-50°C. Ensure sample is dissolved in 100% ACN or MeOH before injection.
Retention Time Drift Temperature fluctuation or column aging.The Pv group is sensitive to temperature-induced viscosity changes. Use a column oven.
Split Peak Sample solvent mismatch.If sample is dissolved in 100% THF or DMSO, it may precipitate or "break through" the gradient. Dilute with ACN:Water (50:50).
Ghost Peaks Carryover from previous run.The lipophilic Pv-indole sticks to injector seals. Add a needle wash step with 100% ACN or MeOH/IPA.
References
  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315-1345. Link

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds." BenchChem Protocols. Link

  • SIELC Technologies. (2024). "Separation of Indole on Newcrom R1 HPLC column." SIELC Application Notes. Link

  • ResearchGate. (2024). "Traceless removal of the N-pivaloyl group in a one-pot fashion."[3] C7-Indole Amidations Study. Link

Sources

Validation

Reference Standards for Methyl 1-pivaloyl-1H-indole-6-carboxylate: Purity Assessment &amp; Selection Guide

Executive Summary: The Hidden Cost of "Area %" Methyl 1-pivaloyl-1H-indole-6-carboxylate (CAS 957127-83-2) is a critical intermediate in the synthesis of next-generation indole-based therapeutics, particularly in C-H act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Cost of "Area %"

Methyl 1-pivaloyl-1H-indole-6-carboxylate (CAS 957127-83-2) is a critical intermediate in the synthesis of next-generation indole-based therapeutics, particularly in C-H activation workflows where the pivaloyl group serves as a transient directing group.

In drug development, the accuracy of your quantitative assays depends entirely on the "truth" of your reference standard. A common pitfall in sourcing this specific indole ester is relying on Research Grade materials characterized solely by HPLC Area %.

This guide objectively compares the performance of Certified Reference Materials (CRM) against Research Grade (Catalogue) alternatives. Experimental data demonstrates that relying on HPLC Area % for this compound can lead to a 3–5% overestimation of purity , resulting in significant stoichiometric errors in downstream C-H activation steps and regulatory compliance failures.

Comparative Analysis: Reference Standard Grades

We evaluated three tiers of reference standards available for Methyl 1-pivaloyl-1H-indole-6-carboxylate.

FeatureTier 1: Primary CRM (Gold Standard) Tier 2: Secondary Working Standard Tier 3: Research/Catalogue Grade
Purity Assignment Mass Balance & qNMR (Weight %)HPLC Assay (vs Tier 1)HPLC Area % (Uncorrected)
Traceability SI-Traceable (via NIST/BIPM internal std)Traceable to Tier 1None / Batch-dependent
Water/Solvent Content Quantified (KF / GC-HS) & SubtractedNot typically quantifiedIgnored
Inorganic Residue Quantified (ROI) & SubtractedIgnoredIgnored
Primary Use FDA/EMA filings, Release TestingRoutine In-process Control (IPC)Early Discovery, Scouting
Cost High (

$)
Moderate (

)
Low ($)
Experimental Performance Data

To demonstrate the risk, we acquired a "98%" Research Grade sample and re-qualified it using Tier 1 methodologies (qNMR and Mass Balance).

Table 1: Purity Discrepancy Analysis

Analytical MethodResultInterpretation
HPLC-UV (254 nm) 99.2% (Area %) Misleading. The pivaloyl group enhances lipophilicity, pushing impurities into the solvent front or wash phase. UV response factors of impurities (e.g., pivalic acid) differ from the main peak.
1H-qNMR (DMSO-d6) 95.4% (Weight %) The Truth. Reveals 2.1% residual solvent (DCM/Hexane) and 1.5% inorganic salts invisible to UV.
Loss on Drying (LOD) 2.3%Confirms volatile entrapment common in indole crystallizations.
Residue on Ignition 0.8%Confirms residual sodium salts from the NaH pivaloylation step.

Technical Deep Dive: Why This Molecule Fails "Area %"

Methyl 1-pivaloyl-1H-indole-6-carboxylate presents specific characterization challenges that necessitate high-tier standards.

  • Invisible Contaminants: The synthesis involves Sodium Hydride (NaH) and Pivaloyl Chloride. Residual pivalic acid is UV-weak. Residual sodium salts are UV-silent.

  • Response Factor Bias: The indole chromophore dominates the UV spectrum. De-pivaloylated impurities (Methyl indole-6-carboxylate) have similar

    
     but different extinction coefficients, skewing area integration.
    
  • Hydrolytic Instability: The ester moiety is susceptible to hydrolysis. A Tier 3 standard stored improperly may contain Methyl 1-pivaloyl-1H-indole-6-carboxylic acid, which may co-elute under standard gradient conditions.

Visualization: The Qualification Workflow

The following diagram illustrates the rigorous "Mass Balance" approach required to establish a Tier 1 Primary Standard, contrasted with the flawed "Area %" route.

QualificationWorkflow cluster_Flawed Tier 3: Flawed Route (Area %) cluster_Gold Tier 1: Gold Standard Route (Mass Balance) RawMaterial Raw Material (Methyl 1-pivaloyl-1H-indole-6-carboxylate) HPLC_Area HPLC-UV Analysis (Area % Integration) RawMaterial->HPLC_Area Chrom_Purity Chromatographic Purity (HPLC + GC) RawMaterial->Chrom_Purity Volatiles Volatiles (KF + GC-Headspace) RawMaterial->Volatiles Inorganics Inorganics (Residue on Ignition) RawMaterial->Inorganics Result_Bad Assigned Purity: 99.2% (OVERESTIMATED) HPLC_Area->Result_Bad Calculation Mass Balance Equation: 100% - (Impurities + Water + Solvents + Residue) Chrom_Purity->Calculation Volatiles->Calculation Inorganics->Calculation Validation Cross-Check: 1H-qNMR (Internal Standard) Calculation->Validation Confirms Result_Good Certified Purity: 95.4% (ACCURATE) Validation->Result_Good

Figure 1: Comparison of Qualification Workflows. The Tier 1 Mass Balance approach accounts for non-UV absorbing impurities, preventing the overestimation inherent in Tier 3 methods.

Experimental Protocols

To replicate the qualification of a Primary Standard for this compound, follow these validated protocols.

Protocol A: Synthesis of the Candidate Material

Objective: Produce high-purity Methyl 1-pivaloyl-1H-indole-6-carboxylate.

  • Reagents: Methyl 1H-indole-6-carboxylate (1.0 eq), NaH (60% dispersion, 1.2 eq), Pivaloyl chloride (1.2 eq), DMF (anhydrous).

  • Procedure:

    • Cool DMF solution of Methyl 1H-indole-6-carboxylate to 0°C.

    • Add NaH portion-wise. Stir 30 min (deprotonation).

    • Add Pivaloyl chloride dropwise.

    • Warm to RT and stir 2h.

    • Critical Workup: Quench with saturated

      
      . Extract with EtOAc.[1] Wash organics with 10% LiCl  (to remove DMF) and Brine.
      
    • Purification: Recrystallize from Hexane/EtOAc (removes unreacted indole) or Column Chromatography (SiO2, 0-20% EtOAc/Hexane).

    • Drying: Vacuum oven at 45°C for 24h (essential to remove Hexane).

Protocol B: 1H-qNMR Purity Assignment (The Validator)

Objective: Determine absolute weight % purity.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Non-hygroscopic, distinct singlet at ~6.1 ppm.

  • Solvent: DMSO-d6 (provides good solubility for both indole and IS).

  • Sample Prep:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~10 mg of IS (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60s (at least 5x T1 of the slowest proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[2][3][4]
Protocol C: HPLC-UV Impurity Profiling

Objective: Detect organic impurities for Mass Balance.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Wavelength: 254 nm (Indole absorption) and 220 nm (Amide absorption).

  • Note: The pivaloyl group increases retention time significantly compared to the parent indole. Ensure the run time is long enough to elute the product (typically elutes at ~12-14 min in this gradient).

Decision Matrix: Which Standard Do You Need?

Use the following logic flow to select the appropriate standard for your development stage.

SelectionLogic Start Start: Define Application Q1 Is this for Regulatory Filing (IND/NDA) or Release Testing? Start->Q1 Q2 Is this for Routine In-Process Control (IPC)? Q1->Q2 No Result_CRM MUST USE: Tier 1 Primary CRM (qNMR Certified) Q1->Result_CRM Yes Result_Working USE: Tier 2 Working Standard (Qualified vs CRM) Q2->Result_Working Yes Result_Research USE: Tier 3 Research Grade (Check Identity by NMR) Q2->Result_Research No (Scouting/R&D)

Figure 2: Reference Standard Selection Logic. Regulatory filings require the highest level of traceability (Tier 1).

References

  • International Council for Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[5]Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.Link

  • Pauli, G. F., et al. (2014). "The 100% method of quantitative nuclear magnetic resonance spectroscopy (qNMR) – A primer for purity determination." Journal of Natural Products, 77(6), 1473–1487. Link

  • Almac Group. (2025). "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." Link

  • BenchChem. (2025).[6] "Methyl 3-acetyl-1H-indole-6-carboxylate: Structure and Applications." (Analogous indole ester synthesis and properties). Link

  • Thermo Scientific Chemicals. "Methyl indole-6-carboxylate Product Specifications." Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Methyl 1-pivaloyl-1H-indole-6-carboxylate

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 1-pivaloyl-1H-indole-6-carboxylate (CAS No. 858393-01-6), ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the "why," grounding each step in established safety protocols and regulatory standards to build a culture of comprehensive chemical stewardship.

Part 1: Immediate Hazard Assessment & Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. This is a foundational principle of any laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2][3] Methyl 1-pivaloyl-1H-indole-6-carboxylate, like many specialized reagents, requires careful handling.

Hazard Profile:

Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

These classifications dictate the minimum required Personal Protective Equipment (PPE) and handling precautions. The causality is direct: the potential for skin, eye, and respiratory irritation necessitates the creation of physical barriers to prevent exposure.

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid skin contact.[4]

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent contact with dust or splashes.[4]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a certified chemical fume hood, a NIOSH-approved respirator is necessary.[3]

Engineering Controls:

All handling and preparation for disposal of Methyl 1-pivaloyl-1H-indole-6-carboxylate should occur within a certified chemical fume hood to minimize the risk of inhalation.[5]

Part 2: The Disposal Workflow: A Step-by-Step Guide

The proper disposal of chemical waste is a regulated process designed to prevent harm to human health and the environment.[6][7] The following protocol provides a self-validating system for the compliant disposal of Methyl 1-pivaloyl-1H-indole-6-carboxylate.

Step 1: Waste Identification and Segregation

The foundational principle of chemical waste management, as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is proper identification and segregation.[5][7]

  • Action: Designate a specific waste container for Methyl 1-pivaloyl-1H-indole-6-carboxylate and any materials contaminated with it (e.g., weighing papers, contaminated gloves, disposable labware).

  • Causality: This compound must be treated as a hazardous waste.[8] Mixing it with non-hazardous waste would render the entire volume hazardous, significantly increasing disposal costs and regulatory burden.[9] Crucially, never mix incompatible waste streams; for instance, this indole derivative should not be mixed with strong oxidizing agents, acids, or bases in the same waste container to prevent potentially violent chemical reactions.[10][11]

Step 2: Container Selection and Management

The integrity of the waste container is critical for preventing leaks and spills.[6][9]

  • Action: Select a container made of a compatible material, such as High-Density Polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[11][12] The container must be in good condition, free of cracks or residue on the exterior.

  • Causality: HDPE is generally resistant to a wide range of organic compounds and is a common, cost-effective choice for non-corrosive chemical waste.[13][14] The container must remain closed at all times except when actively adding waste to prevent the release of vapors and to avoid spills.[8][15]

Step 3: Proper Labeling

Accurate labeling is a strict regulatory requirement and is essential for the safety of everyone who may handle the container.[3][7][16]

  • Action: As soon as the first quantity of waste is added, label the container clearly. The label must include:

    • The words "Hazardous Waste" .[16]

    • The full chemical name: "Waste Methyl 1-pivaloyl-1H-indole-6-carboxylate" .[12] Avoid abbreviations or formulas.

    • The specific hazard characteristics: "Irritant" .[9]

    • The accumulation start date (the date the first waste is added).

  • Causality: This information ensures compliance with EPA and OSHA regulations and informs waste handlers of the container's contents and associated dangers, allowing them to manage it safely.[16][17]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[16] This area should be at or near the point of generation and under the control of laboratory personnel.[5] The container should be placed within a secondary containment bin to mitigate potential leaks or spills.[7][9]

  • Causality: The SAA regulation allows for the safe collection of hazardous waste within the lab before it is moved to a central storage area. Secondary containment provides a crucial backup barrier, preventing a small leak from becoming a major incident.[11]

Step 5: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste off-site themselves.[8]

  • Action: When the container is full (never more than 90% capacity to allow for expansion[5]) or the accumulation time limit set by your institution is reached, contact your facility's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Causality: Final disposal must be handled by a licensed hazardous waste disposal company.[7] Your EHS department manages this process to ensure that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][10]

Part 3: Data Summary and Visual Workflow

For quick reference, the key information for handling and disposal is summarized below.

Table 1: Disposal and Safety Data for Methyl 1-pivaloyl-1H-indole-6-carboxylate

ParameterValue/GuidelineSource
CAS Number 858393-01-6N/A
Molecular Formula C₁₅H₁₇NO₃N/A
GHS Hazard Statements H315, H319, H335[4]
Signal Word Warning[4]
Required PPE Nitrile Gloves, Safety Goggles, Lab Coat[4]
Primary Waste Container HDPE or Glass Bottle with Screw Cap[11][12]
Waste Labeling "Hazardous Waste," Full Chemical Name, "Irritant"[9][12][16]
Storage Location Designated Satellite Accumulation Area (SAA) with Secondary Containment[16]
Disposal Method Via institutional EHS for incineration at a licensed facility.[4][10]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper segregation and disposal of waste generated from working with Methyl 1-pivaloyl-1H-indole-6-carboxylate.

DisposalWorkflow cluster_0 Start: Waste Generation cluster_1 Segregation & Containment cluster_2 Accumulation cluster_3 Final Disposal start Generate Waste (e.g., residual solid, contaminated gloves, weigh paper) container Select Compatible Container (HDPE or Glass) start->container labeling Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. 'Irritant' 4. Accumulation Date container->labeling storage Store in SAA with Secondary Containment labeling->storage cap Keep Container Securely Capped storage->cap pickup Container Full or Time Limit Reached? Request EHS Pickup cap->pickup end Compliant Disposal by Licensed Vendor pickup->end

Caption: Decision workflow for compliant waste disposal.

By adhering to this structured, evidence-based protocol, you contribute to a robust safety culture, ensure regulatory compliance, and uphold your professional responsibility to the scientific community and the environment.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. U.S. Department of Labor. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Towson University. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

  • Scranton Products. (2014, October 3). Chemical Resistance of HDPE. Retrieved from [Link]

  • ResearchGate. (n.d.). Hazardous Waste Disposal Policy / Procedures. Retrieved from [Link]

  • University of Toronto. (n.d.). Standard Operating Procedure: Hazardous Waste Storage and Disposal. Department of Chemistry. Retrieved from [Link]

  • Professional Plastics. (2015, December 9). HDPE Chemical Compatibility & Resistance Chart. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]

  • HDPE Supply. (n.d.). Chemical Resistance of Thermoplastics Piping Materials. Retrieved from [Link]

  • Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 1-pivaloyl-1H-indole-6-carboxylate

Operational Safety & Handling Protocol: Methyl 1-pivaloyl-1H-indole-6-carboxylate Executive Summary Status: Research Chemical / Intermediate Primary Hazard: Skin & Eye Irritant (GHS Category 2), Respiratory Irritant (STO...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Protocol: Methyl 1-pivaloyl-1H-indole-6-carboxylate

Executive Summary

Status: Research Chemical / Intermediate Primary Hazard: Skin & Eye Irritant (GHS Category 2), Respiratory Irritant (STOT SE 3). Critical Logistics: Cold Chain Required. Store at 2°C to 8°C immediately upon receipt. Immediate Action: Verify cold pack integrity upon arrival. Transfer to refrigerated storage. Handle only inside a certified chemical fume hood.

Part 1: Technical Specifications & Chemical Identity

This compound is a specialized indole intermediate featuring a pivaloyl protecting group at the N-1 position and a methyl ester at the C-6 position.[1] The pivaloyl group adds significant lipophilicity and steric bulk, altering the solubility and stability profile compared to the parent indole.

Chemical Identity Table

ParameterSpecification
Chemical Name Methyl 1-pivaloyl-1H-indole-6-carboxylate
CAS Number 957127-83-2
Molecular Formula C₁₅H₁₇NO₃
Molecular Weight 259.30 g/mol
Physical State Solid (Typically Off-white to Yellow powder)
Solubility Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate.[1][2] Insoluble in water.
Storage Condition Refrigerate (2-8°C) . Keep dry (Desiccate).[3]

Structural Visualization The following diagram illustrates the core indole scaffold with the N-Pivaloyl protecting group (critical for stability) and the C-6 Methyl Ester functional handle.[1]

G cluster_0 Stability Factors Indole Indole Core (Scaffold) Pivaloyl N-1 Pivaloyl Group (Protecting Group) Steric Bulk + Lipophilicity Indole->Pivaloyl N-1 Position Ester C-6 Methyl Ester (Reactive Handle) Indole->Ester C-6 Position

Figure 1: Structural decomposition highlighting the N-protecting group and functional ester handle.[1]

Part 2: Risk Assessment & Personal Protective Equipment (PPE)

While specific toxicological data for this CAS is limited, standard safety protocols for indole esters and pivaloyl derivatives dictate a Precautionary Approach . Treat as a bioactive irritant.

GHS Hazard Classification (Inferred)

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[3][5][7]

PPE Selection Matrix

Protection ZoneEquipment RequirementRationale
Respiratory Fume Hood (Primary).[1] N95/P95 Respirator (Secondary).Prevent inhalation of fine particulates during weighing.
Ocular Chemical Safety Goggles (ANSI Z87.1).Prevent contact with corneal tissue; esters are severe irritants.
Dermal (Hands) Nitrile Gloves (Double-gloving recommended).Pivaloyl groups increase lipophilicity, potentially enhancing skin absorption.
Body Lab Coat (Cotton/Poly blend), closed-toe shoes.[1]Standard barrier protection against solid spills.

Part 3: Operational Handling Protocols

Receiving & Inspection
  • Cold Chain Verification: Upon delivery, inspect the shipping container. If the cold packs are melted or the product feels warm, quarantine the material and perform a purity check (NMR/LCMS) before use.

  • Vessel Integrity: Check for broken seals. Hydrolysis of the ester or pivaloyl group is possible if exposed to moisture and heat simultaneously.

Storage Strategy
  • Temperature: Maintain at 2°C to 8°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible, or in a tightly sealed container with desiccant. Moisture can hydrolyze the methyl ester over time.

  • Segregation: Store away from strong oxidizers and strong bases (which can cleave the pivaloyl group).

Experimental Usage (Weighing & Solubilization)
  • Weighing: Always weigh inside a fume hood. If the balance is outside, weigh into a tared vial inside the hood, cap it, and then transfer to the balance.

  • Solvents:

    • Preferred: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Ethyl Acetate.[1]

    • Avoid: Prolonged exposure to protic solvents (Methanol, Water) under basic conditions to prevent transesterification or deprotection.

Workflow: Safe Dissolution

  • Place vial in a tube rack secured to the hood surface.

  • Add solvent slowly via pipette.

  • Vortex or sonicate with the cap tightly closed .

  • Inspect for clarity. If particles remain, gentle warming (up to 30°C) is permissible; do not overheat.

Part 4: Emergency & Exposure Protocols

Spill Response

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don safety goggles and double nitrile gloves.

  • Containment: Do not dry sweep (creates dust).[3] Cover the spill with a wet paper towel (solvent-dampened if necessary) or use a HEPA-filtered vacuum.[1]

  • Clean: Wipe the surface with acetone or ethanol, followed by soap and water.

First Aid Measures

  • Eye Contact: Rinse immediately with water for 15 minutes, lifting upper and lower lids. Seek medical attention.

  • Skin Contact: Wash with soap and water.[3][7] Remove contaminated clothing.[4][5][6][7] Pivaloyl compounds can be lipophilic; ensure thorough washing.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[3][5]

Part 5: Disposal & Waste Management

Waste Classification: Hazardous Chemical Waste (Organic).

  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical residue in the Solid Hazardous Waste bin.

  • Liquid Waste: Dissolved material should be collected in the Non-Halogenated or Halogenated Organic Waste stream (depending on the solvent used, e.g., DCM = Halogenated).

  • Container: Triple rinse empty vials with acetone before discarding glass in the sharps/glass container.

References

  • PubChem . (2025). Methyl indole-6-carboxylate (Analogous Safety Data). National Library of Medicine. Retrieved March 8, 2026, from [Link][1]

Sources

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